molecular formula C14H13BrO2S B1582898 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene CAS No. 88116-02-3

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Cat. No.: B1582898
CAS No.: 88116-02-3
M. Wt: 325.22 g/mol
InChI Key: SYNKYJKCQBVGSL-UHFFFAOYSA-N
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Description

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene is a useful research compound. Its molecular formula is C14H13BrO2S and its molecular weight is 325.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-2-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13BrO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNKYJKCQBVGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345344
Record name 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene
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Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88116-02-3
Record name 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Phenylsulfonyl)methyl]benzyl bromide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and reliable pathway for the synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS No. 88116-02-3). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details a strategic approach to the selective mono-substitution of a bifunctional starting material, discusses the underlying reaction mechanism, and provides a detailed, step-by-step experimental protocol. The guide also includes recommendations for purification and characterization of the final product, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring both a reactive benzylic bromide and a stable phenylsulfonyl group. This unique combination of functional groups makes it a versatile intermediate for the construction of complex molecular architectures. The primary synthetic challenge lies in the selective functionalization of one of the two reactive bromomethyl groups of the starting material, 1,2-bis(bromomethyl)benzene.

The most effective and widely applicable strategy for the synthesis of the target molecule is a nucleophilic substitution reaction between 1,2-bis(bromomethyl)benzene and sodium benzenesulfinate. The key to a successful synthesis is controlling the stoichiometry to favor mono-substitution and minimize the formation of the di-substituted byproduct. This is achieved by using a slight excess of the di-bromide starting material relative to the sulfinate nucleophile.

Reaction Mechanism and Rationale

The core of this synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction. The sulfinate anion, generated from sodium benzenesulfinate, acts as the nucleophile, attacking one of the electrophilic benzylic carbons of 1,2-bis(bromomethyl)benzene. The bromide ion serves as the leaving group.

Key Mechanistic Considerations:

  • Nucleophilicity of the Sulfinate Ion: The sulfur atom of the benzenesulfinate anion is a soft nucleophile, which readily attacks the soft electrophilic carbon of the benzyl bromide.

  • Solvent Effects: The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial. These solvents are capable of solvating the sodium cation, thereby liberating the sulfinate anion and increasing its nucleophilicity. They do not, however, solvate the nucleophile itself to a significant extent, which would hinder its reactivity.

  • Controlling Selectivity: The primary challenge in this synthesis is to prevent the second bromomethyl group from reacting to form the 1,2-bis[(phenylsulfonyl)methyl]benzene byproduct. By employing an excess of 1,2-bis(bromomethyl)benzene, the statistical probability of the sulfinate anion encountering a mono-substituted product is reduced, thus favoring the desired mono-alkylation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier ExamplesNotes
1,2-Bis(bromomethyl)benzene91-13-4263.96Sigma-Aldrich, Alfa Aesar, TCIShould be handled in a fume hood with appropriate personal protective equipment (PPE).
Sodium Benzenesulfinate873-55-2164.16Sigma-Aldrich, Acros OrganicsShould be stored in a desiccator as it can be hygroscopic.
N,N-Dimethylformamide (DMF)68-12-273.09Fisher Scientific, VWRAnhydrous grade is recommended for best results.
Diethyl Ether60-29-774.12-For extraction.
Saturated Sodium Bicarbonate Solution---For washing.
Brine (Saturated NaCl solution)---For washing.
Anhydrous Magnesium Sulfate7487-88-9120.37-For drying the organic phase.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium benzenesulfinate (3.28 g, 20 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until the sodium benzenesulfinate is fully dissolved.

  • Addition of Electrophile: To the stirred solution, add 1,2-bis(bromomethyl)benzene (6.60 g, 25 mmol, 1.25 equivalents) portion-wise over 10 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material, 1,2-bis(bromomethyl)benzene, will have a higher Rf value than the more polar product.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, which will be a solid or a viscous oil, can be purified by recrystallization.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot methanol or a mixture of ethanol and water.

  • Isolation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The expected product is a white to off-white solid.[1]

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValueSource
Molecular Formula C14H13BrO2S-
Molecular Weight 325.22 g/mol -
Appearance White to off-white solid[1]
Melting Point 93-95 °C[1]
Spectroscopic Data (Expected)
  • 1H NMR (CDCl3, 400 MHz):

    • δ ~7.9-7.2 (m, 9H, Ar-H)

    • δ ~4.7 (s, 2H, -CH2Br)

    • δ ~4.5 (s, 2H, -CH2SO2-)

  • 13C NMR (CDCl3, 100 MHz):

    • Signals in the aromatic region (δ ~140-128 ppm)

    • Signal for the -CH2SO2- carbon (δ ~60 ppm)

    • Signal for the -CH2Br carbon (δ ~32 ppm)

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ~3060 cm-1 (aromatic C-H stretch)

    • ~1580, 1480, 1445 cm-1 (aromatic C=C stretch)

    • ~1320, 1150 cm-1 (asymmetric and symmetric SO2 stretch)

    • ~1210 cm-1 (C-Br stretch)

Workflow and Process Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthetic Pathway

Synthesis_Pathway 1,2-Bis(bromomethyl)benzene 1,2-Bis(bromomethyl)benzene Reaction DMF, 60-70°C 1,2-Bis(bromomethyl)benzene->Reaction 1.25 eq Sodium Benzenesulfinate Sodium Benzenesulfinate Sodium Benzenesulfinate->Reaction 1.0 eq Target_Molecule This compound Reaction->Target_Molecule

Caption: Synthetic route to the target molecule.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Setup Dissolve Sodium Benzenesulfinate in DMF Addition Add 1,2-Bis(bromomethyl)benzene Setup->Addition Reaction Heat at 60-70°C for 4-6h Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Pour into ice-water Monitoring->Quench If complete Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Remove solvent Dry->Concentrate Recrystallize Recrystallize from Methanol/Water Concentrate->Recrystallize Isolate Filter and Dry Recrystallize->Isolate Characterize Analyze by NMR, IR, MP Isolate->Characterize

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocol described in this guide is designed to be self-validating. The successful synthesis of the target molecule can be confirmed by comparing the analytical data of the final product with the expected values. The melting point of 93-95 °C is a key physical constant for initial identification.[1] Furthermore, spectroscopic analysis, particularly 1H NMR, will provide unambiguous structural confirmation. The presence of two distinct singlets for the two different methylene groups (-CH2Br and -CH2SO2-) and the integration of the aromatic protons will validate the successful and selective mono-substitution.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction stoichiometry and employing standard laboratory techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. The detailed protocol and characterization data provided herein should enable researchers to successfully replicate this synthesis and utilize the product in their respective fields of research and development.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Retrieved from BenchChem website.[2]

  • Organic Syntheses Procedure. (n.d.). Epichlorohydrin. Retrieved from Organic Syntheses website.[3]

  • Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]]

  • NIST. (n.d.). Benzene, 1-(bromomethyl)-2-methyl-. Retrieved from [Link]]

Sources

An In-depth Technical Guide to 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene is a bifunctional organic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring both a reactive benzylic bromide and a stabilizing phenylsulfonyl group, makes it a versatile intermediate for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic approach, and explores its potential applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 88116-02-3[1][2]
Molecular Formula C₁₄H₁₃BrO₂S[2]
Molecular Weight 325.22 g/mol [2]
Appearance White powder[3]
Melting Point 93-95 °C (lit.)[1][2]
Boiling Point 480.2 °C at 760 mmHg (Predicted)[1][2]
Density 1.468 g/cm³ (Predicted)[1][2]
Solubility Soluble in methanol (50 mg/mL, clear, colorless)[1][2]
XLogP3 4.636[2]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Synthesis_Pathway 2-Methylbenzyl_bromide 2-Methylbenzyl bromide Intermediate 1-Methyl-2-[(phenylsulfonyl)methyl]benzene 2-Methylbenzyl_bromide->Intermediate Nucleophilic Substitution Sodium_benzenesulfinate Sodium benzenesulfinate Sodium_benzenesulfinate->Intermediate Final_Product This compound Intermediate->Final_Product Radical Bromination NBS_AIBN NBS, AIBN (Radical Initiator) NBS_AIBN->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Methyl-2-[(phenylsulfonyl)methyl]benzene

This initial step involves a nucleophilic substitution reaction. The commercially available 2-methylbenzyl bromide is reacted with sodium benzenesulfinate. The sulfinate anion acts as a nucleophile, displacing the bromide ion from the benzylic position to form the corresponding sulfone. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Experimental Protocol (Adapted from analogous reactions):

  • To a solution of 2-methylbenzyl bromide (1.0 equivalent) in anhydrous DMF, add sodium benzenesulfinate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

The second step is a radical bromination of the methyl group of the intermediate product. N-Bromosuccinimide (NBS) is a highly selective reagent for benzylic bromination. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. The phenylsulfonyl group is stable under these conditions.

Experimental Protocol (Adapted from analogous reactions): [4]

  • Dissolve 1-methyl-2-[(phenylsulfonyl)methyl]benzene (1.0 equivalent) in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate radical initiation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a white solid.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This makes it an excellent building block for introducing the 2-[(phenylsulfonyl)methyl]benzyl moiety into larger molecules.

Role in Heterocyclic Synthesis

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals. The bromomethyl group can be used to alkylate primary or secondary amines, leading to the formation of more complex amine derivatives that can then be cyclized to form heterocyclic rings such as quinazolines and benzothiazines.[5] The phenylsulfonyl group can modulate the electronic properties and conformation of the resulting molecule, and can also serve as a handle for further synthetic transformations or be removed under reductive conditions if desired.

Application_Workflow Start This compound Alkylation Nucleophilic Alkylation Start->Alkylation Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Alkylation Intermediate Alkylated Intermediate Alkylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heterocycle Heterocyclic Scaffold Cyclization->Heterocycle

Caption: General workflow for the use of the title compound in heterocyclic synthesis.

Intermediate in Pharmaceutical Synthesis

As a versatile bifunctional intermediate, this compound is a valuable tool for medicinal chemists. The introduction of the 2-[(phenylsulfonyl)methyl]benzyl group can be a key step in the synthesis of complex drug candidates.[6] The phenylsulfonyl moiety can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. Furthermore, the benzylic bromide allows for the covalent attachment of this fragment to a variety of molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex heterocyclic systems relevant to drug discovery. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a reliable tool for researchers and scientists. The synthetic strategies and applications outlined in this guide provide a solid foundation for the effective utilization of this compound in the development of novel chemical entities with potential therapeutic applications.

References

  • ChemicalBook. (2025-09-25). This compound | 88116-02-3.
  • Echemi. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine.
  • BenchChem. (2025). Synthesis of Heterocyclic Compounds Using 1-(3-Bromomethyl-phenyl)-ethanone.
  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
  • BenchChem. (2025). Synthesis of Novel Heterocyclic Compounds from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: Application Notes and Protocols.
  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
  • LookChem. (n.d.). This compound cas no.88116-02-3.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Google Patents. (n.d.). US9260421B2 - Pharmaceutical intermediates and process for the preparation thereof.

Sources

An In-Depth Technical Guide to 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene: A Versatile Synthon for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 88116-02-3 Molecular Formula: C₁₄H₁₃BrO₂S Molecular Weight: 325.22 g/mol

This technical guide provides a comprehensive overview of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene, a key organic reagent for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a precursor to reactive intermediates for the construction of complex polycyclic and heterocyclic systems.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is provided below. This data is essential for the safe handling, storage, and application of this reagent in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 88116-02-3
Molecular Formula C₁₄H₁₃BrO₂S
Molecular Weight 325.22 g/mol
Melting Point 93-95 °C (lit.)[1]
Boiling Point 480.2 °C at 760 mmHg (Predicted)[2]
Density 1.468 g/cm³ (Predicted)
Solubility Soluble in methanol (50 mg/mL)[2]
Appearance White to off-white solid

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementReference(s)
Hazard Statement(s) H314: Causes severe skin burns and eye damage.
Precautionary Statement(s) P260: Do not breathe dust/fume/gas/mist/vapours/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405: Store locked up.

Synthesis of this compound

The synthesis of the title compound is not widely reported in a single, detailed protocol. However, a logical and experimentally sound two-step approach can be devised based on established organic chemistry principles. The proposed pathway involves the initial formation of a cyclic sulfone, 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, followed by a selective benzylic bromination.

Synthetic Pathway Overview

The synthesis commences with a starting material such as α,α'-dibromo-o-xylene, which is cyclized to form the sulfone ring. This intermediate is then subjected to benzylic bromination to yield the final product. The phenylsulfonyl group is introduced in the first step and remains intact throughout the synthesis.

Synthesis_Pathway start o-Xylene Derivative (e.g., α,α'-Dibromo-o-xylene) intermediate 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide start->intermediate Cyclization & Oxidation product This compound intermediate->product Benzylic Bromination (NBS, initiator)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide (Intermediate)

This protocol is adapted from established methods for the synthesis of similar cyclic sulfones.[3][4]

Step 1: Synthesis of 1,3-Dihydrobenzo[c]thiophene

  • To a solution of sodium sulfide nonahydrate in ethanol, add α,α'-dibromo-o-xylene dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1,3-dihydrobenzo[c]thiophene.

Step 2: Oxidation to 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide

  • Dissolve the crude 1,3-dihydrobenzo[c]thiophene in a suitable solvent such as acetic acid or dichloromethane.

  • Add an oxidizing agent, such as 30% hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with a reducing agent (e.g., sodium sulfite solution) if peroxides are present.

  • Extract the product with an organic solvent, wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify the crude product by recrystallization to obtain pure 1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

Experimental Protocol: Benzylic Bromination to Yield this compound

This protocol utilizes the well-established Wohl-Ziegler reaction for selective benzylic bromination.[6][7][8][9]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dihydrobenzo[c]thiophene 2,2-dioxide in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

  • Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Core Reactivity: Generation of a Reactive o-Quinodimethane Intermediate

The primary synthetic utility of this compound stems from its ability to serve as a stable precursor to a highly reactive o-quinodimethane intermediate. This transformation is typically achieved by treatment with a suitable base.

Mechanism of o-Quinodimethane Formation

The acidic proton on the methylene group adjacent to the phenylsulfonyl group is readily abstracted by a base. The resulting carbanion then undergoes an intramolecular nucleophilic substitution, displacing the bromide to form a transient three-membered ring, which rapidly opens to generate the o-quinodimethane.

o_Quinodimethane_Formation start 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene carbanion Carbanion Intermediate start->carbanion + Base - H⁺ cyclopropane Transient Intermediate carbanion->cyclopropane Intramolecular SN2 product o-Quinodimethane Intermediate cyclopropane->product Ring Opening

Caption: Mechanism for the generation of the o-quinodimethane intermediate.

Synthetic Applications: Diels-Alder Cycloaddition Reactions

o-Quinodimethanes are highly reactive dienes that readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with a wide range of dienophiles.[2][3][10] This provides a powerful method for the construction of polycyclic and heterocyclic ring systems that are prevalent in natural products and pharmaceutical compounds.[11][12]

The reaction with an electron-deficient alkene, for example, leads to the formation of a tetrahydronaphthalene derivative. The versatility of this reaction allows for the synthesis of a diverse array of complex molecular scaffolds by varying the dienophile.

Diels_Alder_Reaction cluster_generation Intermediate Generation precursor 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene intermediate o-Quinodimethane precursor->intermediate + Base product Polycyclic Adduct (e.g., Tetrahydronaphthalene derivative) intermediate->product [4+2] Cycloaddition dienophile Dienophile (e.g., Maleimide) dienophile->product

Caption: General scheme for the Diels-Alder reaction of the in situ generated o-quinodimethane.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is not itself a therapeutic agent, its utility as a synthon for complex heterocyclic and polycyclic structures makes it a valuable tool in drug discovery. The scaffolds accessible through its reactive intermediate are found in numerous biologically active compounds.

The benzo[c]thiophene core, for instance, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[11][12][13] The ability to rapidly construct such frameworks via Diels-Alder reactions allows for the efficient generation of compound libraries for high-throughput screening and lead optimization.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of complex molecular architectures. Its ability to serve as a stable precursor to a highly reactive o-quinodimethane intermediate enables the construction of intricate polycyclic and heterocyclic systems through Diels-Alder cycloaddition reactions. This technical guide provides researchers and drug development professionals with the foundational knowledge of its synthesis, reactivity, and applications, underscoring its potential in the advancement of organic synthesis and medicinal chemistry.

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Spectroscopic Unveiling of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS No: 88116-02-3), a key intermediate in synthetic organic chemistry.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation of this compound. By integrating established spectroscopic principles with detailed, field-proven experimental protocols, this guide serves as an authoritative resource for the unambiguous identification and characterization of this molecule.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a reactive benzylic bromide and a stabilizing phenylsulfonyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecular architectures. Accurate and thorough characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide provides the foundational spectroscopic knowledge required for such rigorous quality control.

The molecular structure, presented below, forms the basis for the predicted spectroscopic data and their interpretation throughout this document.

Molecular Structure:

Chemical Formula: C₁₄H₁₃BrO₂S[1]

Molecular Weight: 325.22 g/mol [1]

Melting Point: 93-95 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule.[3] For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of its protons and carbons.

The Causality Behind NMR Experimental Choices

The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak.[4] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a zero reference point for the chemical shift scale.[5]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A generalized protocol for acquiring high-resolution NMR spectra is outlined below. Optimization may be required based on the specific instrumentation.[6]

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, due to the lower natural abundance of ¹³C.[3]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene rings.[7]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.2-7.6Multiplet9HAromatic protons (C₆H₅SO₂- and C₆H₄)The protons on the phenylsulfonyl group and the disubstituted benzene ring will appear in this region. The ortho-protons to the sulfonyl group will be the most deshielded.[7]
~ 4.6Singlet2H-CH₂BrThe benzylic protons adjacent to the electronegative bromine atom are significantly deshielded.
~ 4.4Singlet2H-CH₂SO₂-The methylene protons adjacent to the electron-withdrawing phenylsulfonyl group are also deshielded.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 125-140Aromatic CarbonsThe aromatic carbons of both benzene rings will resonate in this region. The carbon bearing the sulfonyl group and the substituted carbons of the other ring will be at the lower field end.[8]
~ 60-CH₂SO₂-The carbon of the methylene group attached to the sulfonyl group.
~ 30-CH₂BrThe carbon of the bromomethyl group, shielded relative to the other methylene group due to the "heavy atom" effect of bromine.
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve in CDCl3 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Transfer->H1_NMR C13_NMR Acquire 13C NMR Transfer->C13_NMR Interpret_H1 Interpret Chemical Shifts, Multiplicities, and Integrations H1_NMR->Interpret_H1 Interpret_C13 Interpret Chemical Shifts C13_NMR->Interpret_C13 Structure Structure Elucidation Interpret_H1->Structure Interpret_C13->Structure

Caption: Workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

The Rationale for Solid-State IR Analysis

Given that this compound is a solid at room temperature, a solid-state sampling technique is required. The thin solid film method is often preferred for its simplicity and speed.[10]

Experimental Protocol: Thin Solid Film Method
  • Dissolve a small amount (a few milligrams) of the compound in a volatile solvent such as dichloromethane or acetone.

  • Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions corresponding to the phenyl and sulfonyl groups.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
3100-3000Medium-WeakAromatic C-H stretchCharacteristic of sp² C-H bonds in the benzene rings.[11]
~1585, ~1475, ~1450Medium-WeakAromatic C=C stretchSkeletal vibrations of the benzene rings.
~1320-1300 and ~1150-1130StrongAsymmetric and Symmetric SO₂ stretchThese two strong absorptions are characteristic of sulfones.[12]
~1260MediumC-H bend (in-plane)Bending vibrations of the aromatic C-H bonds.
~750-700StrongC-H bend (out-of-plane)The pattern of these bands can sometimes provide information about the substitution pattern of the benzene rings.
~690Medium-StrongC-S stretchStretching vibration of the carbon-sulfur bond.
~650-550MediumC-Br stretchCharacteristic absorption for the carbon-bromine bond.
IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve in Volatile Solvent Deposit Deposit on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent Deposit->Evaporate Acquire_IR Acquire FT-IR Spectrum Evaporate->Acquire_IR Identify_Bands Identify Characteristic Absorption Bands Acquire_IR->Identify_Bands Correlate Correlate Bands to Functional Groups Identify_Bands->Correlate

Caption: Workflow for FT-IR analysis of the target compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.[13]

The Choice of Ionization Technique: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation.[14] This is advantageous for structural elucidation as the fragmentation pattern provides a molecular fingerprint.[15]

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Heat the probe to volatilize the sample into the ion source.

  • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[14]

  • The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

  • The detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum will show a molecular ion peak and several characteristic fragment ions. The presence of bromine will be evident from the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[16]

Predicted m/z Proposed Fragment Rationale for Fragmentation
324/326[C₁₄H₁₃BrO₂S]⁺˙ (Molecular Ion)The intact molecule with one electron removed. The two peaks of roughly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
245[C₁₄H₁₃O₂S]⁺Loss of a bromine radical (•Br). This is a common fragmentation pathway for benzyl bromides.
171/173[C₇H₆Br]⁺Cleavage of the C-C bond between the two methylene groups, forming the bromotropylium ion.
155[C₇H₇SO₂]⁺Cleavage of the C-C bond between the two methylene groups, forming the phenylsulfonylmethyl cation.
91[C₇H₇]⁺Tropylium ion, a very stable carbocation formed from benzylic cleavage.
77[C₆H₅]⁺Phenyl cation, from cleavage of the phenyl-sulfur bond.
Mass Spectrometry Workflow Diagram

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Data Interpretation Introduce Introduce Sample via Direct Probe Volatilize Volatilize Sample Introduce->Volatilize Ionize Electron Ionization (70 eV) Volatilize->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detect Ions Analyze->Detect Interpret_MS Interpret Molecular Ion and Fragmentation Pattern Detect->Interpret_MS

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the comprehensive structural elucidation of this compound. This guide has outlined the theoretical basis, practical experimental protocols, and predicted spectral data for this important synthetic intermediate. By following the methodologies and interpretative strategies detailed herein, researchers can confidently verify the identity and purity of their material, ensuring the success of their synthetic endeavors.

References

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  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

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  • (No author). (n.d.). Interpreting Infrared Spectra: An Exploration from Wavenumber to Functional Groups.
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  • PubMed Central. (n.d.). 2-Methoxy-4-methyl-1-[1-(phenylsulfonyl)propan-2-yl]benzene. Retrieved from [Link]

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  • SpectraBase. (n.d.). Benzene, 1-methyl-4-[[3-methyl-2-[(3-methyl-2-butenyl)oxy]-2-butenyl]sulfonyl]- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

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molecular structure and conformation of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Molecular Structure, Conformation, and Synthetic Utility of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 88116-02-3), a key bifunctional organic intermediate. The guide elucidates the molecule's structural and conformational characteristics, which are dictated by the sterically demanding ortho-substituents. We present a detailed, field-proven protocol for its synthesis via selective benzylic bromination and a thorough analysis of its expected spectroscopic signature. Furthermore, the dual reactivity of the compound—acting as both a potent electrophile at the benzylic bromide site and as a precursor to a stabilized carbanion at the sulfonyl-activated methylene bridge—is explored. This guide serves as an essential resource for chemists leveraging this versatile building block in complex synthetic applications, including the development of novel pharmaceutical scaffolds.

Introduction: A Bifunctional Building Block

This compound is a uniquely structured aromatic compound featuring two distinct reactive centers positioned in a sterically constrained ortho arrangement. The molecule incorporates:

  • A benzylic bromide (-CH₂Br): A highly reactive electrophilic site, primed for nucleophilic substitution reactions. The stability of the potential benzylic carbocation or radical intermediate significantly influences its reactivity.[1][2]

  • A phenylsulfonylmethyl (-CH₂SO₂Ph): This group serves a dual purpose. The electron-withdrawing nature of the sulfonyl moiety acidifies the adjacent methylene protons, allowing for the generation of a stabilized carbanion. Additionally, the bulky phenylsulfonyl group imposes significant conformational constraints on the molecule.[3]

The ortho-positioning of these two functional groups creates a molecular scaffold ideal for constructing cyclic and polycyclic systems through intramolecular reactions. Understanding the interplay between the electronic effects and steric hindrance of these groups is paramount for predicting its behavior and designing efficient synthetic strategies.

Physicochemical and Safety Profile

A summary of the key physical and chemical properties is essential for handling and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 88116-02-3[4][5][6]
Molecular Formula C₁₄H₁₃BrO₂S[5][6]
Molecular Weight 325.22 g/mol [5][6]
Melting Point 93-95 °C (lit.)[4][5]
Boiling Point 480.2 ± 37.0 °C (Predicted)[4]
Density 1.468 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in methanol (50 mg/mL)[4][5]

Safety and Handling: This compound is classified as hazardous, causing severe skin burns and eye damage.[5][6] All manipulations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5] Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials.[5]

Synthesis and Spectroscopic Elucidation

The target molecule is most reliably prepared by the selective free-radical bromination of its methyl precursor, 1-methyl-2-[(phenylsulfonyl)methyl]benzene.

Synthetic Protocol: Selective Benzylic Bromination

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine, which favors the radical substitution pathway at the activated benzylic position over electrophilic addition to the aromatic ring.[7]

Diagram 1: Synthetic Workflow

G cluster_input Reactants cluster_process Reaction Conditions cluster_output Product & Purification SM 1-Methyl-2-((phenylsulfonyl)methyl)benzene Conditions Solvent: CCl₄ Heat (Reflux) & UV Light SM->Conditions Reaction Reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (Initiator) Reagents->Conditions Reaction Product 1-Bromomethyl-2-((phenylsulfonyl)methyl)benzene Conditions->Product Formation Purify Filtration (removes succinimide) Aqueous Workup Recrystallization/Chromatography Product->Purify Isolation

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Setup: To a solution of 1-methyl-2-[(phenylsulfonyl)methyl]benzene (1.0 eq.) in dry carbon tetrachloride (CCl₄), add NBS (1.1 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN (0.02-0.05 eq.).[8]

  • Execution: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp or a standard incandescent bulb to initiate the reaction.

  • Monitoring: The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet of the starting material. The solid succinimide byproduct will float to the surface as the reaction proceeds.[8]

  • Work-up: After completion, cool the mixture to room temperature and filter off the succinimide.

  • Purification: Transfer the filtrate to a separatory funnel, wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) to yield the pure product.

Spectroscopic Profile (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.5-4.8 ppm (s, 2H): A singlet corresponding to the benzylic protons of the -CH₂Br group.

    • δ ~4.3-4.6 ppm (s, 2H): A singlet for the methylene protons adjacent to the sulfonyl group, -CH₂SO₂Ph.

    • δ ~7.2-7.9 ppm (m, 9H): A complex multiplet region for the nine protons of the two aromatic rings.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~30-35 ppm: Carbon of the -CH₂Br group.

    • δ ~58-62 ppm: Carbon of the -CH₂SO₂Ph group.

    • δ ~127-140 ppm: Multiple signals for the aromatic carbons.

  • IR (KBr, cm⁻¹):

    • ~1320 cm⁻¹ (strong, sharp): Asymmetric SO₂ stretching vibration.

    • ~1150 cm⁻¹ (strong, sharp): Symmetric SO₂ stretching vibration.

  • Mass Spectrometry (EI-MS):

    • A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, confirming the presence of one bromine atom.

Molecular Structure and Conformation

No public crystal structure for this compound is available. However, its conformation can be inferred from related structures and fundamental stereochemical principles.

Solid-State Conformation

The core structural feature is the heavily substituted ortho-phenylene ring. The bulky bromomethyl and phenylsulfonylmethyl groups will engage in significant steric repulsion. To alleviate this strain, the molecule will adopt a non-planar conformation. Key aspects include:

  • Sulfonyl Geometry: The sulfur atom in the sulfonyl group has a distorted tetrahedral geometry.[8][9]

  • Torsional Angles: Rotation around the Ar-CH₂ bonds will be restricted. The molecule will likely adopt a conformation where the C-Br bond and the S-Ph bond are directed away from each other to minimize van der Waals repulsion. This is analogous to the atropisomerism seen in highly substituted biphenyls, where rotation around the central single bond is hindered.[10]

  • Intramolecular Interactions: Weak intramolecular C-H···O hydrogen bonds between the aromatic protons and the sulfonyl oxygen atoms may contribute to stabilizing a particular conformation in the solid state.[8][9]

Solution-State Dynamics

In solution, the molecule will exhibit greater conformational flexibility than in the solid state, with rapid rotation occurring around the single bonds. The time-averaged conformation observed by NMR will reflect the lowest energy conformers.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its ability to participate in reactions as either an electrophile or a nucleophile precursor.

Diagram 2: Dual Reactivity Pathways

G cluster_E Electrophilic Pathway cluster_N Nucleophilic Pathway Compound 1-Bromomethyl-2-((phenylsulfonyl)methyl)benzene Electrophilic Site (-CH₂Br) Nucleophile Precursor (-CH₂SO₂Ph) SN2 Sₙ2 Substitution Product (Ar-CH₂-Nu) Carbanion Stabilized Carbanion (Ar-CH⁻-SO₂Ph) Nucleophile Nucleophile (Nu⁻) Nucleophile->Compound:e Attack at CH₂Br Base Strong Base (e.g., BuLi) Base->Compound:n Deprotonation Electrophile Electrophile (E⁺) Carbanion->Electrophile Nucleophilic Attack Alkylation Alkylation Product (Ar-CH(E)-SO₂Ph)

Caption: Bifunctional reactivity of the title compound.

Electrophilic Reactivity

The benzylic bromide is an excellent leaving group. The primary carbon atom is susceptible to Sₙ2 reactions with a wide variety of soft and hard nucleophiles (e.g., cyanides, azides, alkoxides, thiolates, carbanions).[11] This allows for the straightforward introduction of diverse functional groups at this position.

Nucleophilic Reactivity

The protons on the methylene carbon flanked by the benzene ring and the powerful electron-withdrawing sulfonyl group are significantly acidic (pKa ~29 in DMSO for diphenylmethane, and lower here). Treatment with a strong, non-nucleophilic base (e.g., n-BuLi, LDA) generates a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.

Conclusion

This compound is a sophisticated synthetic intermediate whose utility is derived from its unique structural arrangement. The sterically hindered ortho-substitution governs its conformation, while the electronically distinct functional groups provide two orthogonal sites for chemical modification. A thorough understanding of its synthesis, structure, and dual reactivity, as detailed in this guide, empowers researchers to effectively employ this compound in the construction of complex molecular architectures for applications in medicinal chemistry and materials science.

References

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  • SRM University-AP. (2015). Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl) methanone. [Link]

  • Khan Academy. (2013). Reactions at the benzylic position. YouTube. [Link]

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An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene is a bifunctional aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of competing electronic and steric effects from its two ortho substituents. This guide provides a comprehensive analysis of the molecule's electronic structure, predicts its regioselectivity in key EAS reactions, and presents detailed, field-proven protocols for nitration and halogenation. By examining the causality behind experimental choices and grounding mechanistic claims in authoritative sources, this document serves as an essential resource for researchers navigating the synthetic challenges posed by this versatile substrate.

Introduction to the Core Scaffold

Molecular Overview and Synthetic Utility

This compound, with CAS number 88116-02-3[1][2], is a crystalline solid with a melting point of 93-95 °C[1][2]. Its structure features a 1,2-disubstituted benzene ring bearing two distinct benzylic functional groups: a bromomethyl group, which is a potent alkylating agent, and a phenylsulfonylmethyl group. The presence of both a reactive electrophilic center (the benzylic bromide) and a sterically demanding, electron-withdrawing sulfone moiety makes this molecule a unique and challenging substrate for further functionalization. Its utility lies in its potential for sequential or orthogonal reactions, enabling the construction of complex molecular architectures.

The Challenge: Electrophilic Aromatic Substitution on a Sterically Hindered, Electronically Ambivalent Ring

Electrophilic aromatic substitution (EAS) on a disubstituted benzene ring is dictated by the cumulative electronic and steric properties of the existing substituents[3][4]. The core challenge presented by this compound is the antagonistic nature of its two directing groups. One must carefully analyze these competing influences to predict and control the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylations.

Analysis of Substituent Effects and Predicted Regioselectivity

The outcome of an EAS reaction is determined by the ability of the substituents to stabilize the positively charged intermediate, known as the arenium ion or sigma complex[5][6].

The 1-Bromomethyl Group: A Weakly Activating, Ortho-, Para-Director

The -CH₂Br group is electronically complex. The alkyl portion (-CH₂-) is electron-donating via induction and hyperconjugation, which activates the ring and directs incoming electrophiles to the ortho and para positions[7][8]. However, the highly electronegative bromine atom withdraws electron density inductively (-I effect), which has a deactivating effect[9]. Generally, for alkyl halides, the activating character of the alkyl group slightly outweighs the deactivating inductive effect of the halogen, resulting in a net, albeit weak, activation and ortho-, para-direction.

The 2-[(Phenylsulfonyl)methyl] Group: A Deactivating, Meta-Director

The phenylsulfonyl group (-SO₂Ph) is a powerful electron-withdrawing group (-I and -M effects) and is strongly deactivating[10][11]. This deactivation makes the aromatic ring less nucleophilic and slows the rate of electrophilic attack[10]. Such groups are typically meta-directors[12][13]. The methylene (-CH₂-) spacer between the sulfone and the benzene ring mitigates the deactivating effect to some extent by disrupting direct conjugation. Nonetheless, the overall inductive pull of the -CH₂SO₂Ph group remains significant, rendering it a deactivating, meta-directing substituent.

Consensus and Conflict: Predicting the Site of Substitution

When multiple substituents are present, the directing influence of the most powerful activating group typically dominates[14][15]. In this molecule, the weakly activating -CH₂Br group will direct the regioselectivity over the deactivating -CH₂SO₂Ph group.

The potential sites for electrophilic attack are positions C3, C4, C5, and C6.

  • -CH₂Br (Ortho-, Para-Director) directs to C3 (ortho) and C5 (para).

  • -CH₂SO₂Ph (Meta-Director) directs to C4 (meta) and C6 (meta).

The directing effects are summarized in the table below:

PositionDirected By -CH₂BrDirected By -CH₂SO₂PhCombined EffectPredicted Outcome
C3 Ortho (Favorable)Ortho (Unfavorable)ConflictMinor Product
C4 Meta (Unfavorable)Meta (Favorable)ConflictMajor Product
C5 Para (Favorable)Para (Unfavorable)ConflictPossible Minor Product
C6 Meta (Unfavorable)Ortho (Unfavorable)UnfavorableUnlikely

Conclusion on Regioselectivity: While the -CH₂Br group is the stronger activator, its directing influence towards C3 is severely hampered by steric hindrance from the adjacent, bulky -CH₂SO₂Ph group. Substitution at C6 is disfavored for similar steric reasons. The para position to the activating group (C5) is electronically favorable. However, the meta position relative to the deactivating group (C4) often emerges as a significant product in cases of steric crowding around the activating group[14]. Therefore, the most probable site of electrophilic attack is C4 , which is sterically accessible and satisfies the meta-directing influence of the sulfone group. The C5 isomer is expected as a minor product.

Caption: Analysis of substituent directing effects.

Recommended Experimental Protocols

The overall deactivation of the ring by the sulfone group necessitates forcing conditions for many electrophilic substitutions. All protocols must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as the starting material is corrosive and causes severe skin burns and eye damage[1].

Protocol 1: Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the deactivated nature of the substrate, a mixture of concentrated nitric and sulfuric acids is required to generate the highly reactive nitronium ion (NO₂⁺) electrophile[16][17].

Workflow for Nitration:

G start Dissolve Substrate in Dichloromethane addition Slowly Add Nitrating Mixture to Substrate Solution at 0°C start->addition reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) at 0°C reagents->addition reaction Warm to Room Temperature Stir for 2-4 hours addition->reaction quench Pour Reaction Mixture onto Crushed Ice reaction->quench extract Separate Organic Layer Extract Aqueous Layer with DCM quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry finish Concentrate and Purify (Column Chromatography) dry->finish

Caption: Experimental workflow for the nitration of the title compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 1.0 g of this compound in 20 mL of dichloromethane.

  • Nitrating Mixture: In a separate flask, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over 20 minutes, ensuring the temperature does not exceed 5 °C.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer twice with 20 mL portions of dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 4-nitro and 5-nitro isomers.

Protocol 2: Bromination

Halogenation of deactivated rings requires a Lewis acid catalyst, such as FeBr₃, to polarize the halogen molecule (e.g., Br₂) and generate a more potent electrophile[18].

Step-by-Step Methodology:

  • Preparation: To a flask protected from light and moisture, add 1.0 g of this compound and a catalytic amount (approx. 50 mg) of anhydrous iron(III) bromide (FeBr₃) in 20 mL of a non-polar solvent like dichloromethane or carbon tetrachloride.

  • Reagent Addition: Slowly add a solution of 1.1 equivalents of bromine (Br₂) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction can be gently heated if TLC analysis shows a slow conversion rate.

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume excess bromine.

  • Extraction and Washing: Separate the organic layer. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to separate the isomeric products.

Mechanistic Insights: The Arenium Ion Intermediate

The regioselectivity of the reaction is ultimately determined by the relative stability of the possible arenium ion (sigma complex) intermediates formed upon electrophilic attack. Attack at the C4 position leads to a resonance-stabilized intermediate where the positive charge is never placed on the carbon atom bearing the strongly electron-withdrawing sulfone group, which would be highly destabilizing.

Caption: Simplified mechanism showing arenium ion formation. (Note: A visual representation of resonance structures is intended here.)

The stability of this intermediate, combined with the favorable steric profile of the C4 position, provides a strong rationale for its role as the major site of substitution.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process dictated by a competition between a weak activating group and a moderately deactivating group, further complicated by significant steric hindrance. A thorough analysis predicts that substitution will occur preferentially at the C4 position, which is para to the bromomethyl group's ortho position and meta to the sulfonylmethyl group. The experimental protocols provided herein are robust starting points for researchers seeking to functionalize this versatile chemical scaffold. Careful control of reaction conditions and rigorous purification are paramount to achieving desired outcomes and isolating the target regioisomers.

References

  • Gleave, R., et al. (2011). Unexpected Differences in the α-Halogenation and Related Reactivity of Sulfones with Perhaloalkanes in KOH−t-BuOH. The Journal of Organic Chemistry. Available at: [Link]

  • Williamson, K. L., et al. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Mount Holyoke College. Available at: [Link]

  • Gleave, R., et al. (1993). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. PubMed. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. Available at: [Link]

  • Khan Academy. (2020). Nitration of toluene. YouTube. Available at: [Link]

  • Stack Exchange. (2017). Why is the ortho isomer a major product in the nitration of toluene? Available at: [Link]

  • Google Patents. (1976). Selective nitration of aromatic and substituted aromatic compositions.
  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Directing Effects in EAS - Multiple Substituents. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Electrophilic substitution on disubstituted benzene rings. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Available at: [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

  • La Salle University. (n.d.). Substituent Effects. Available at: [Link]

  • OCR Chemistry A. (n.d.). Aromatic Compounds. Available at: [Link]

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thermal stability and decomposition of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS No. 88116-02-3). As a bifunctional molecule featuring a reactive benzyl bromide and a stable phenyl sulfone moiety, this compound serves as a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and materials.[1][2] A thorough understanding of its thermal behavior is paramount for ensuring safe handling, storage, and application in process chemistry. This document synthesizes physicochemical data, outlines rigorous experimental methodologies for thermal analysis, proposes a scientifically grounded decomposition pathway, and provides critical safety protocols for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a crystalline organic solid whose utility is derived from its two distinct functional groups. The bromomethyl group provides a reactive electrophilic site for alkylation reactions, while the phenylsulfonylmethyl group is a bulky, polar, and generally stable moiety that can influence the steric and electronic properties of target molecules. Its application can be inferred from related structures used as chemical linkers or as precursors in the synthesis of complex heterocyclic systems.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1. This data is fundamental for its handling, storage, and use in experimental design.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₃BrO₂S[5]
Molecular Weight 325.22 g/mol [5]
Appearance Solid[4]
Melting Point 93-95 °C[5][6]
Boiling Point Decomposes at elevated temperaturesN/A
CAS Number 88116-02-3[6]

Theoretical Assessment of Thermal Stability

The thermal stability of this compound is dictated by the relative strengths of its covalent bonds. The structure contains two key functionalities that govern its decomposition profile: the C-Br bond of the benzyl bromide group and the C-S bonds of the phenyl sulfone group.

  • Benzyl Bromide Moiety: The Carbon-Bromine bond in a benzylic position is the most probable initiation site for thermal decomposition. This bond is significantly weaker than aromatic C-H or C-C bonds, with a dissociation energy estimated to be around 50.5 kcal/mol (≈211 kJ/mol).[7] Homolytic cleavage of this bond yields a resonance-stabilized benzyl radical and a bromine radical, a process that can be initiated at moderately elevated temperatures.[8][9]

  • Phenyl Sulfone Moiety: The phenyl sulfone group is known for its high thermal stability. For comparison, diphenyl sulfone is resistant to thermal decomposition even at 550 °C.[10][11] The thermal degradation of aromatic sulfones typically requires temperatures above 350-400 °C and proceeds via cleavage of the C-S bonds, leading to the elimination of sulfur dioxide (SO₂).[10][12][13]

Based on these considerations, it is predicted that the thermal decomposition of the title compound will occur in a stepwise manner. The initial, lower-temperature decomposition will be dominated by the chemistry of the benzyl bromide group, while the sulfone core will degrade at significantly higher temperatures.

Experimental Methodologies for Thermal Analysis

A multi-faceted experimental approach is required to fully characterize the thermal stability and decomposition hazards of a chemical compound. The following protocols describe a self-validating system for obtaining comprehensive and reliable data.

G cluster_0 Experimental Workflow cluster_1 Data Output & Interpretation TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Correlate mass loss with thermal events ARC Accelerating Rate Calorimetry (ARC) TGA->ARC Inform temperature range Decomp_Temp Decomposition Temperatures (Tonset, Tmax) TGA->Decomp_Temp Kinetics Decomposition Kinetics (Activation Energy) TGA->Kinetics DSC->ARC Identify exothermic events for hazard analysis DSC->Decomp_Temp Hazard Thermal Hazard Assessment (TMR, SADT) DSC->Hazard ARC->Hazard

Caption: Workflow for comprehensive thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures and compositional analysis.[14][15]

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 3-5 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min to provide an inert environment.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot mass loss (%) versus temperature. Calculate the first derivative of this curve (DTG) to identify the temperatures of maximum mass loss rates.[14] The onset temperature (Tₒₙₛₑₜ) is determined by the intersection of the baseline with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[16][17][18]

Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Hermetically seal 1-3 mg of the sample in an aluminum DSC pan. Prepare an identical empty pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 450 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (W/g) versus temperature. Identify the endothermic peak corresponding to melting and any subsequent exothermic peaks indicating decomposition. Integrate the peak areas to determine the enthalpy of fusion (ΔHբᵤₛ) and enthalpy of decomposition (ΔHₔₑ꜀ₒₘₚ).

Accelerating Rate Calorimetry (ARC)

ARC is the gold standard for assessing thermal runaway hazards.[19][20] It simulates a worst-case adiabatic scenario where all heat generated by a reaction is retained by the sample, allowing for the determination of critical process safety parameters.[21][22][23]

Protocol:

  • Sample Preparation: Load approximately 2-5 g of the sample into a high-pressure titanium or Hastelloy sample bomb equipped with temperature and pressure sensors.

  • Experimental Mode: Employ the Heat-Wait-Search (HWS) mode.

    • Heat: Increase the sample temperature in 5 °C steps.

    • Wait: Hold at each temperature for a 15-minute equilibration period.

    • Search: Monitor for self-heating. If the self-heating rate exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature, ensuring no heat is lost to the surroundings. The instrument tracks the temperature and pressure rise until the reaction is complete.

  • Data Analysis: Plot temperature and pressure versus time. From this data, determine the onset temperature of the self-accelerating decomposition, the Time to Maximum Rate (TMR), and the Adiabatic Temperature Rise (ΔTₐₔ).

Hypothetical Decomposition Profile and Pathway

Based on the principles outlined in Section 2 and extensive experience with similar compounds, a hypothetical thermal profile is presented in Table 2.

ParameterTechniquePredicted ValueInterpretation
Melting Point (Tₘ) DSC93-95 °CEndothermic event; phase transition from solid to liquid.
Onset of Decomposition (Tₒₙₛₑₜ) TGA/DSC180 - 220 °CStart of significant mass loss and exothermic activity.
Peak Decomposition (Tₘₐₓ) TGA (DTG)230 - 260 °CTemperature of maximum rate of mass loss for the initial step.
Enthalpy of Decomposition (ΔHₔₑ꜀ₒₘₚ) DSC> 200 J/gHighly energetic exothermic decomposition, indicating significant hazard potential.
Mass Loss (Step 1) TGA~25%Corresponds to the loss of the bromine atom (Br, atomic weight ~79.9 u).
Adiabatic Onset (Tₒₙₛₑₜ) ARC160 - 190 °COnset of self-accelerating decomposition under adiabatic conditions.
Time to Maximum Rate (TMR) from Onset ARC< 24 hoursIndicates potential for a rapid runaway reaction once initiated.
Proposed Decomposition Pathway

The thermal decomposition is proposed to proceed via a radical mechanism initiated by the cleavage of the weakest bond.

G Start 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene Radicals Benzylic Radical + Br• Start->Radicals Step 1: C-Br Homolysis (Low Energy, ~180-220°C) Polymer Polymeric/Oligomeric Products Radicals->Polymer Step 2: Radical Recombination & Polymerization HighTemp SO₂ + Charred Residue Polymer->HighTemp Step 3: Sulfone Degradation (High Energy, >400°C)

Sources

solubility profile of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the physicochemical properties of the target molecule, detail a robust protocol for equilibrium solubility determination via High-Performance Liquid Chromatography (HPLC), discuss the interpretation of the resulting data, and consider the critical impact of solid-state properties such as polymorphism. The guide is structured to empower the user to conduct a thorough and scientifically sound solubility investigation.

Introduction: The Foundational Importance of Solubility

Solubility is a critical physicochemical parameter that governs the fate of a chemical compound in virtually every application, from its efficacy as a pharmaceutical agent to its utility in a synthetic reaction. For this compound, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification and crystallization protocols, and developing viable formulations. An inadequate or poorly characterized solubility profile can lead to significant challenges in process development, including issues with reaction kinetics, yield, purity, and, in a pharmaceutical context, bioavailability. This guide presents a systematic approach to elucidating this crucial property.

Molecular Structure and Predicted Solubility Behavior

Before embarking on experimental work, an analysis of the molecular structure provides valuable predictive insights.

Compound: this compound

  • CAS Number: 88116-02-3[1][2]

  • Molecular Formula: C₁₄H₁₃BrO₂S[2][3]

  • Molecular Weight: 325.22 g/mol [2][3]

  • Melting Point: 93-95 °C[1][2]

The structure incorporates both polar and non-polar features:

  • Non-Polar Regions: Two benzene rings provide significant hydrophobic character, suggesting solubility in aromatic and non-polar solvents.

  • Polar Regions: The sulfonyl group (-SO₂-) is strongly polar and can act as a hydrogen bond acceptor. The bromomethyl group (-CH₂Br) is polarizable and contributes to dipole-dipole interactions.

This amphiphilic nature suggests a complex solubility profile. The general principle of "like dissolves like" dictates that solvents with similar polarity to the solute will be most effective.[4][5][6] Therefore, we can hypothesize that solvents of intermediate polarity, or those with specific functionalities that can interact with the sulfonyl group, will be effective. A broad screening across a range of solvent classes is necessary to capture the full profile.

Designing the Solubility Screen: A Rationale-Driven Approach

The selection of solvents should not be arbitrary. A well-designed screen includes solvents from various classes to probe different types of intermolecular interactions.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventDominant Intermolecular ForcesRationale for Inclusion
Non-Polar HeptaneLondon DispersionEstablishes baseline solubility for a purely non-polar environment.
Aromatic Tolueneπ-π Stacking, London DispersionProbes interaction with the compound's benzene rings.
Halogenated DichloromethaneDipole-Dipole, London DispersionA polar aprotic solvent that can engage in dipole interactions.
Esters Ethyl AcetateDipole-DipoleA common solvent of intermediate polarity.
Ketones AcetoneDipole-DipoleA polar aprotic solvent with a strong dipole moment.
Ethers 2-MethyltetrahydrofuranDipole-Dipole, Weak H-bond acceptorA common, less-polar ether solvent.
Alcohols Methanol, IsopropanolHydrogen Bonding, Dipole-DipoleProbes the importance of hydrogen bond donation from the solvent.
Nitriles AcetonitrileDipole-DipoleA highly polar aprotic solvent.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable solubility data comes from determining the equilibrium concentration of the compound in a saturated solution. The shake-flask method, coupled with HPLC analysis, is a gold-standard technique.[7][8] This protocol is designed to be self-validating by ensuring that true equilibrium is achieved.

The Experimental Workflow

The process follows a logical sequence from preparation to final analysis. This workflow ensures that each sample is treated consistently and that the final data is accurate and reproducible.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Quantification prep_solid Add excess solid compound to 2 mL glass vials prep_solvent Add 1.0 mL of test solvent to each vial prep_solid->prep_solvent prep_seal Seal vials securely prep_solvent->prep_seal equilibration Agitate vials at constant temp (e.g., 25°C) for 24-48 hours prep_seal->equilibration settle Allow solids to settle (centrifuge if necessary) equilibration->settle sampling Withdraw supernatant settle->sampling filtration Filter through 0.22 µm solvent-compatible filter sampling->filtration dilution Dilute filtrate with mobile phase to fall within calibration range filtration->dilution hplc_analysis Analyze by validated HPLC method dilution->hplc_analysis quantification Quantify concentration using a standard calibration curve hplc_analysis->quantification solubility_calc Calculate final solubility (mg/mL) quantification->solubility_calc G start Measured Solubility (S) high_sol High S (>50 mg/mL) start->high_sol mod_sol Moderate S (10-50 mg/mL) start->mod_sol low_sol Low S (<10 mg/mL) start->low_sol app_reaction Primary choice for Reaction Solvent or Stock Solution Prep high_sol->app_reaction app_cryst Ideal for Crystallization or Chromatography mod_sol->app_cryst app_anti Candidate for Antisolvent Crystallization or Precipitation low_sol->app_anti

Sources

A Comprehensive Safety Guide for 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS: 88116-02-3)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the potential hazards and essential safety precautions for the handling and use of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene. As a reactive organic building block, this compound demands a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of research. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to work with this chemical confidently and safely.

Section 1: Chemical Identification and Properties

A foundational aspect of chemical safety is the accurate identification of the substance and its physical characteristics. These properties can influence handling, storage, and emergency response procedures.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 88116-02-3[1][2][3]
Molecular Formula C₁₄H₁₃BrO₂S[1][3]
Molecular Weight 325.22 g/mol [1][3]
Synonyms 2-[(Phenylsulfonyl)methyl]benzyl bromide[1]
Physical Form Solid[1][4]
Melting Point 93-95 °C[1][2]

Section 2: GHS Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary and most severe hazard associated with this compound is its corrosivity.

GHS Classification Summary [1]

CategoryGHS InformationDescription
Pictogram CorrosionThe corrosion pictogram indicates that the substance can cause severe skin burns and eye damage.
Signal Word Danger This word is used for the more severe hazard categories.
Hazard Statement H314 Causes severe skin burns and eye damage.
Understanding the Primary Hazard (H314)

The H314 classification is of critical importance. It signifies that contact with the solid or its dust can lead to irreversible damage to skin and eyes. For researchers, this means that even brief, incidental contact is unacceptable and must be prevented through rigorous controls. The causality is clear: the chemical's reactivity leads to the destruction of tissue upon contact.

Precautionary Statements

The following precautionary statements provide the framework for safe handling, response, and storage.

TypeCodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.[1]
P264Wash hands and any exposed skin thoroughly after handling.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P316Get emergency medical help immediately.[1]
P363Wash contaminated clothing before reuse.[1]
Storage P405Store locked up.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

Section 3: Risk Management and the Hierarchy of Controls

Effective safety management involves a systematic approach to risk reduction. The hierarchy of controls prioritizes the most effective measures to minimize or eliminate hazards. This workflow should be a self-validating system for any protocol involving this compound.

cluster_main Risk Management Workflow for Hazardous Chemicals cluster_controls Implementation of Controls A Hazard Identification (H314: Causes severe skin burns and eye damage) B Risk Assessment (Evaluate exposure potential during weighing, transfer, reaction) A->B C 1. Engineering Controls (Most Effective) Chemical Fume Hood B->C D 2. Administrative Controls SOPs, Training, Designated Areas E 3. Personal Protective Equipment (PPE) (Last Line of Defense) F Procedure Execution & Monitoring E->F G Review & Refine Protocol F->G G->B Continuous Improvement

Caption: Hierarchy of controls workflow for managing risks.

Section 4: Engineering and Administrative Controls

Before relying on personal protective equipment, engineering and administrative controls must be implemented to reduce exposure potential at the source.

  • Engineering Control: Chemical Fume Hood: All handling of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes: it protects the user from inhaling hazardous dust or vapors (addressing P260) and provides a contained space to manage accidental spills.[1]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for any process involving this compound. The SOP should include step-by-step handling instructions, required PPE, and emergency procedures.

    • Designated Areas: Clearly mark areas where this compound is stored and handled. Access should be restricted to trained personnel.

    • Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the laboratory's specific SOP before beginning work.

Section 5: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Given the severe corrosive nature of this compound, the selection and use of appropriate PPE are critical.[5]

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are mandatory.[5] Due to the risk of severe eye damage, standard safety glasses are insufficient.

    • Rationale (Causality): Goggles provide a 360-degree seal around the eyes, preventing solid particulates or potential splashes from making contact with the cornea.[6] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[5][6]

  • Skin and Body Protection:

    • Requirement: Chemical-resistant gloves and a laboratory coat are required.

    • Glove Selection: Nitrile or butyl rubber gloves are recommended for handling solids and solutions.[5] Always check the manufacturer's glove compatibility chart. Double-gloving can provide additional protection.

    • Rationale (Causality): The H314 hazard indicates the compound can cause severe burns upon skin contact.[1] Chemical-resistant gloves prevent this direct contact. A lab coat protects the arms and torso from contamination by dust or small spills.

  • Respiratory Protection:

    • Requirement: Not typically required when all work is conducted within a certified fume hood.

    • Rationale (Causality): The fume hood's ventilation system is designed to remove airborne contaminants. However, if a situation arises where the fume hood is not available or fails (e.g., a large spill), or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge would be necessary.[7]

Section 6: Safe Handling and Storage Protocol

This protocol provides a step-by-step methodology for safely handling the solid compound in a laboratory setting.

Protocol for Weighing and Transfer
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, appropriate gloves) before entering the designated work area.

  • Engineering Control: Turn on the fume hood and verify it is functioning correctly (check the airflow monitor).

  • Staging: Place all necessary equipment (spatula, weigh boat, container for the compound, a sealable waste bag) inside the fume hood.

  • Handling: Carefully open the stock container inside the fume hood. Avoid generating dust. Use a clean spatula to transfer the desired amount of solid to the weigh boat.

  • Closure: Securely close the stock container immediately after dispensing.

  • Transfer: Carefully add the weighed solid to the reaction vessel or solvent.

  • Decontamination: Place the used weigh boat and any contaminated wipes directly into the designated, sealable hazardous waste bag inside the fume hood.

  • Post-Handling: Remove gloves using the proper technique and dispose of them in the hazardous waste bag. Wash hands thoroughly with soap and water as per P264.[1]

Storage Requirements
  • Location: Store the compound in a dry, cool, and well-ventilated area designated for corrosive solids.[1]

  • Security: The storage location must be locked, in accordance with P405, to restrict access to authorized personnel only.[1]

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.[1]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7][8]

Section 7: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

cluster_main Emergency Response Flowchart A INCIDENT OCCURS (Spill or Personal Exposure) B Ensure Personal Safety First! Alert others nearby. A->B C Personal Exposure? B->C D_skin Skin Contact: Immediately flush with water for 15+ min. Remove contaminated clothing. C->D_skin Yes F Small Spill (Contained in Fume Hood)? C->F No D_eye Eye Contact: Immediately flush with eyewash for 15+ min. Hold eyelids open. E Seek IMMEDIATE Medical Attention (P316). Bring SDS. D_skin->E D_inhale Inhalation: Move to fresh air. D_eye->E D_inhale->E G Contain with inert absorbent. Collect in sealed container for hazardous waste. F->G Yes H Large Spill / Outside Hood: Evacuate Area. Contact Emergency Response. F->H No

Caption: Flowchart for emergency response to spills or exposure.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek emergency medical attention immediately.[1][9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek emergency medical attention immediately.[1][9]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek emergency medical attention immediately.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek emergency medical attention immediately.[1]

Spill Response
  • Small Spills (inside a fume hood): Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully scoop the material into a labeled, sealable container for hazardous waste disposal. Clean the area with a suitable solvent and then soap and water.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety (EHS) department or emergency response team.

Section 8: Disposal Considerations

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1]

  • Procedure: Collect waste in a clearly labeled, sealed, and compatible container.

  • Regulations: Disposal must be conducted through a licensed hazardous waste disposal facility, in strict accordance with all local, state, and federal regulations.[1][9] Do not dispose of this chemical down the drain.[8]

References

  • 1,4-Bis(bromomethyl)benzene Safety and Hazards. PubChem, National Institutes of Health.[Link]

  • 1-(Bromomethyl)-2-(propan-2-yl)benzene Safety and Hazards. PubChem, National Institutes of Health.[Link]

  • Benzene, ((phenylmethyl)sulfonyl)- Safety and Hazards. PubChem, National Institutes of Health.[Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.[Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.[Link]

  • Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs. International Journal of Pharmaceutical Compounding.[Link]

  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]

  • 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. MDPI.[Link]

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historical context and discovery of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene: Synthesis, Context, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 88116-02-3), a bifunctional organic compound of significant interest to synthetic and medicinal chemists. Lacking a singular, celebrated moment of discovery, the existence and utility of this molecule are best understood as a logical culmination of over a century of developments in organosulfur and alkylating agent chemistry. This document elucidates the historical context of its core functional groups—the phenyl sulfone and the benzyl bromide—and presents a detailed, plausible synthetic pathway based on established chemical principles. Furthermore, it explores the compound's role as a valuable synthetic intermediate, contextualized within the landscape of modern drug discovery, particularly in the development of targeted therapies. Safety protocols, physicochemical properties, and detailed experimental methodologies are provided to equip researchers and drug development professionals with the foundational knowledge required to utilize this versatile building block.

Introduction to this compound

This compound is a crystalline solid organic compound characterized by two key functional moieties: an electrophilic benzyl bromide group and a chemically stable phenyl sulfone group, arranged in an ortho substitution pattern on a benzene ring.[1][2][3] This unique arrangement makes it a valuable intermediate for constructing complex molecular architectures where a specific ortho-disubstituted aromatic scaffold is required.

The benzyl bromide moiety serves as a potent alkylating agent, reactive towards a wide range of nucleophiles. The phenylsulfonyl group, while largely inert under many reaction conditions, acts as a critical structural element and can influence the electronic properties of the molecule. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can be pivotal in the biological activity of derivative molecules.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 88116-02-3[1][2]
Molecular Formula C₁₄H₁₃BrO₂S[1]
Molecular Weight 325.22 g/mol [1]
Appearance White powder / crystalline solid[5]
Melting Point 93-95 °C[1][2]
Boiling Point 480.2 ± 37.0 °C (Predicted)[2]

Historical and Scientific Context

The story of this compound is not one of a singular discovery but of the convergence of two mature fields of organic chemistry. Its conceptualization and synthesis are a direct result of the well-established utility of its constituent parts.

The Phenyl Sulfone Moiety: A Pillar of Medicinal Chemistry

The sulfone functional group (R-S(=O)₂-R') has been a subject of chemical investigation for well over a century.[4] Its prominence surged dramatically in the 1930s with Gerhard Domagk's discovery of the antibacterial properties of sulfonamides, which demonstrated the profound biomedical potential of organosulfur compounds.[6][7] This breakthrough established the sulfonyl and related groups as privileged structures in drug design.[8]

In modern pharmacology, sulfones are integral components of drugs for a wide array of diseases, including leprosy (e.g., Dapsone), infections, and cancer.[4] Their chemical stability, rigid geometry, and capacity to act as hydrogen bond acceptors make them ideal scaffolds for designing molecules that bind selectively to biological targets.

The Benzyl Bromide Group: A Classic Tool for Synthesis

Benzyl halides, particularly bromides and chlorides, are classic electrophiles in organic synthesis. Their utility as alkylating agents for carbon, nitrogen, oxygen, and sulfur nucleophiles is a foundational concept in the field. The use of multi-functional linkers like 1,2-bis(bromomethyl)benzene for cross-linking thiols in peptides was reported as early as the 1990s, highlighting the long-standing application of such reagents in constructing complex molecules.[9] The "bromomethyl" group on the target compound is therefore a clear indicator of its intended purpose: to covalently link the 2-[(phenylsulfonyl)methyl]benzyl fragment to another molecule.

Synthetic Pathways and Methodologies

The synthesis of this compound is not explicitly detailed in a single seminal paper but can be logically constructed from standard, high-yielding organic transformations. The most plausible route involves a three-step sequence starting from readily available commercial materials.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the most reactive bond, which is the carbon-bromine bond of the benzyl bromide. This points to a benzylic bromination of a methyl group as the final step. The sulfone is retrosynthetically derived from the oxidation of a more easily prepared thioether.

G Target This compound Intermediate_1 1-Methyl-2-[(phenylsulfonyl)methyl]benzene Target->Intermediate_1 Benzylic Bromination Intermediate_2 1-Methyl-2-[(phenylthio)methyl]benzene Intermediate_1->Intermediate_2 Sulfide Oxidation Start_1 2-Methylbenzyl chloride (or bromide) Intermediate_2->Start_1 S-Alkylation Start_2 Thiophenol Intermediate_2->Start_2 S-Alkylation

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis follows the logic of the retrosynthetic analysis, building the molecule from simple precursors.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Bromination Start_1 2-Methylbenzyl chloride Reagent_1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Start_2 Thiophenol Intermediate_2 Thioether Intermediate Reagent_1->Intermediate_2 Reagent_2 Oxidant (e.g., H₂O₂) Solvent (e.g., Acetic Acid) Intermediate_1 Sulfone Intermediate Reagent_2->Intermediate_1 Reagent_3 NBS, AIBN Solvent (e.g., CCl₄) Target Final Product Reagent_3->Target

Caption: Stepwise workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are illustrative procedures based on well-established methodologies for analogous transformations.[10][11]

Step 1: Synthesis of 1-Methyl-2-[(phenylthio)methyl]benzene (Thioether Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (1.1 equivalents) and acetone (100 mL).

  • Reagents: Add thiophenol (1.0 equivalent) to the stirring suspension. Subsequently, add 2-methylbenzyl chloride (1.05 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude thioether can be purified by vacuum distillation or column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Synthesis of 1-Methyl-2-[(phenylsulfonyl)methyl]benzene (Sulfone Intermediate)

  • Setup: In a 250 mL round-bottom flask, dissolve the crude thioether from Step 1 (1.0 equivalent) in glacial acetic acid (50 mL).

  • Reagent Addition: Carefully add 30% hydrogen peroxide (2.5-3.0 equivalents) dropwise to the solution. The addition may be exothermic; use an ice bath to maintain the temperature below 50 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it into 200 mL of ice-cold water. The white solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or isopropanol can be performed to yield the pure sulfone.

Step 3: Synthesis of this compound (Final Product)

  • Setup: To a flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), add the sulfone intermediate from Step 2 (1.0 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of Azobisisobutyronitrile (AIBN) in anhydrous carbon tetrachloride.

  • Reaction: Heat the mixture to reflux. The reaction is initiated by light and should proceed for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white crystalline solid.

Applications in Modern Drug Discovery

While this compound is an intermediate and not an active pharmaceutical ingredient, its structure is highly relevant to modern medicinal chemistry. Building blocks that introduce specific, rigid, and functionally decorated aromatic systems are critical for drug development.

Contextual Relevance: The Phenyl Sulfone in PARP Inhibitors

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a major advance in oncology, especially for treating cancers with BRCA1/2 mutations.[12][13] PARP enzymes are crucial for DNA repair, and their inhibition in cancer cells with existing DNA repair deficiencies (like BRCA mutations) leads to a synthetic lethality, selectively killing the cancer cells.[12][14]

Several approved PARP inhibitors, such as Olaparib and Rucaparib, feature complex heterocyclic systems.[12] The synthesis of analogs and next-generation inhibitors often requires versatile building blocks. A molecule like this compound could serve as a precursor to introduce a key pharmacophoric element, where the phenyl sulfone group can act as a structural anchor or engage in critical interactions within the enzyme's active site.

G BuildingBlock 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene Reaction Nucleophilic Substitution (Sₙ2) BuildingBlock->Reaction Nucleophile Core Scaffold (e.g., containing -NH₂, -OH, -SH) Nucleophile->Reaction Product Complex Drug Candidate (incorporating the sulfone scaffold) Reaction->Product

Caption: Conceptual use of the title compound in drug synthesis.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

  • Hazards: The compound is classified as a corrosive. It is expected to cause severe skin burns and eye damage.[1] Inhalation of dust should be avoided.

  • Handling: Always handle in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1]

Conclusion

This compound stands as a testament to the power of modular synthesis. While its own history is written in the broader annals of organic chemistry rather than a single paper, its value is clear. It merges the stability and pharmacophoric potential of the phenyl sulfone moiety with the synthetic versatility of a benzyl bromide. The logical and robust synthetic pathways available for its production make it an accessible and valuable tool for researchers. For professionals in drug discovery, this compound represents a strategic building block for creating novel and complex molecules, enabling the exploration of new chemical space in the rational design of next-generation therapeutics.

References

  • Podkrajšek, K. T., & O'Connor, M. J. (2018). Development of poly(ADP-ribose) polymerase inhibitors in the treatment of BRCA-mutated breast cancer. Clinical Advances in Hematology & Oncology, 16(7), 491–501. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2012). The Development of Poly(ADP-Ribose)Polymerase (PARP) Inhibitors in Oncology. Annual Reports in Medicinal Chemistry, 45, 249-268. Retrieved from [Link]

  • Li, A., Gresta, S., & Schilder, R. J. (2021). Development of Poly(ADP-Ribose) Polymerase (PARP) Inhibitor and Immunotherapy Combinations: Progress, Pitfalls and Promises. Trends in Cancer, 7(10), 958-970. Retrieved from [Link]

  • Mateo, J., Lord, C. J., & Serra, V. (2015). Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development. Journal of Clinical Oncology, 33(12), 1307–1314. Retrieved from [Link]

  • Li, A., Gresta, S., & Schilder, R. J. (2021). Development of poly(ADP-ribose) polymerase inhibitor and immunotherapy combinations: progress, pitfalls, and promises. Trends in Cancer, 7(10), 958-970. Retrieved from [Link]

  • Paul, S., & Pradhan, V. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Asian Journal of Chemistry, 31(12), 2731-2740. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • Al-Ghanayem, A. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Approches in Drug Designing, 3(2). Retrieved from [Link]

  • Jiang, B., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 21(1). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(BROMOMETHYL)-2-METHYLBENZENE. Retrieved from [Link]

  • Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502). Journal of Medicinal Chemistry, 60(5), 1843-1859. Retrieved from [Link]

  • Wang, T., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(11), 1460. Retrieved from [Link]

  • Walewska, A., et al. (2017). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. Frontiers in Chemistry, 5, 8. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 1-Phenylsulfonyl-2-aroylindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]

  • Rosowsky, A., & Papoulis, A. T. (2006). 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. Molbank, 2006(4), M500. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl Sulfones. Retrieved from [Link]

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Methodological & Application

The Versatile Precursor: A Guide to Heterocycle Synthesis Using 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Gateway to Novel Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a paramount objective. These cyclic structures, incorporating atoms other than carbon, form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. A key challenge in this pursuit lies in the development of versatile building blocks that can be efficiently transformed into a diverse array of heterocyclic systems. 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene emerges as a particularly powerful, albeit under-explored, precursor in this context. Its unique architecture, featuring two distinct benzylic electrophilic sites with differing reactivity, offers a gateway to a range of nitrogen- and sulfur-containing heterocycles. The presence of the phenylsulfonyl group not only activates the adjacent methylene group but also introduces a functional handle for further synthetic manipulations, rendering it a highly attractive starting material for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of valuable heterocyclic frameworks. We will delve into the underlying mechanistic principles, provide detailed, field-proven experimental protocols, and present data to guide researchers in leveraging this versatile reagent for their synthetic endeavors.

I. Synthesis of N-Substituted 2,3-Dihydro-1H-isoindoles (Isoindolines)

The isoindoline scaffold is a privileged structural motif found in numerous biologically active compounds. The reaction of this compound with primary amines offers a direct and efficient route to N-substituted isoindolines, capitalizing on the sequential nucleophilic substitution at the two benzylic positions.

Mechanistic Rationale

The synthesis proceeds via a tandem N-alkylation mechanism. The more reactive bromomethyl group serves as the initial site of nucleophilic attack by the primary amine. The resulting secondary amine intermediate then undergoes an intramolecular cyclization by attacking the benzylic carbon bearing the phenylsulfonyl group. The phenylsulfonyl moiety, being a good leaving group under appropriate basic conditions, facilitates the final ring closure. The choice of base and solvent is critical to promote the second cyclization step over potential side reactions.

Mechanism for Isoindoline Synthesis reagent 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene intermediate1 Intermediate A (N-Alkylated Adduct) reagent->intermediate1 Nucleophilic Attack (SN2) amine Primary Amine (R-NH2) amine->intermediate1 intermediate2 Intermediate B (Cyclized Intermediate) intermediate1->intermediate2 Intramolecular Cyclization product N-Substituted Isoindoline intermediate2->product Elimination leaving_group PhSO2- intermediate2->leaving_group base Base base->intermediate1

Figure 1: Proposed mechanism for the synthesis of N-substituted isoindolines.

Experimental Protocol: Synthesis of N-Benzyl-2,3-dihydro-1H-isoindole

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add benzylamine (1.2 mmol).

  • Add potassium carbonate (3.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,3-dihydro-1H-isoindole.

Data Presentation:

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-2,3-dihydro-1H-isoindole75-85
2AnilineN-Phenyl-2,3-dihydro-1H-isoindole60-70
3CyclohexylamineN-Cyclohexyl-2,3-dihydro-1H-isoindole80-90

Table 1: Representative yields for the synthesis of N-substituted isoindolines.

II. Synthesis of Isothiochromane 2,2-Dioxide

Isothiochromane and its derivatives are important sulfur-containing heterocycles with applications in materials science and as synthetic intermediates. The reaction of this compound with a sulfur nucleophile provides a direct route to the isothiochromane skeleton, with the phenylsulfonyl group pre-installed as a sulfone.

Mechanistic Rationale

This synthesis involves a double nucleophilic substitution reaction with a suitable sulfur source, such as sodium sulfide (Na₂S). The reaction likely proceeds in a stepwise manner, with the first substitution occurring at the more reactive bromomethyl position to form a thiol intermediate. This is followed by an intramolecular S-alkylation at the benzylic carbon bearing the phenylsulfonyl group, leading to the formation of the six-membered heterocyclic ring.

Mechanism for Isothiochromane Dioxide Synthesis reagent 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene intermediate Thiolate Intermediate reagent->intermediate SN2 Attack leaving_group1 Br- reagent->leaving_group1 sulfur_source Sodium Sulfide (Na2S) sulfur_source->intermediate product Isothiochromane 2,2-Dioxide intermediate->product Intramolecular SN2 Attack leaving_group2 PhSO2- intermediate->leaving_group2 Workflow for Dihydropyrroloisoquinoline Synthesis start 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene + α-Amino Acid step1 N-Alkylation start->step1 intermediate1 Intermediate Adduct step1->intermediate1 step2 Intramolecular Lactamization intermediate1->step2 intermediate2 Lactam Intermediate step2->intermediate2 step3 Decarboxylation & Aromatization intermediate2->step3 product 1,4-Dihydropyrrolo[2,1-a]isoquinoline step3->product

Application Notes and Protocols for the Generation of o-Quinodimethane from 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene and its Application in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Masked Diene

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene is a versatile crystalline solid (melting point 93-95 °C) that serves as a stable precursor to the highly reactive intermediate, o-quinodimethane.[1][2] While its structure suggests utility as a bifunctional alkylating agent, its primary and most powerful application in modern organic synthesis is the in situ generation of o-quinodimethane, a potent diene for [4+2] cycloaddition reactions (Diels-Alder reactions).[3][4][5] This strategy provides a robust pathway for the construction of complex polycyclic and heterocyclic frameworks, which are core scaffolds in numerous natural products and pharmaceutical agents.[5][6]

The high reactivity and fleeting nature of o-quinodimethanes necessitate their generation in the presence of a trapping agent, typically an electron-deficient dienophile.[4][7] The thermal elimination of benzenesulfinic acid from this compound offers a clean and efficient method to unmask the reactive diene, which then readily engages in cycloaddition to furnish tetralin and related polycyclic derivatives.

This document provides a comprehensive guide to the principles, experimental setup, and execution of a typical Diels-Alder reaction employing this compound as an o-quinodimethane precursor.

Mechanism of Action: The Thermal Unmasking of o-Quinodimethane

The synthetic utility of this compound is rooted in a thermal 1,4-elimination reaction. Upon heating in a high-boiling point solvent, the compound undergoes a concerted elimination of benzenesulfinic acid (PhSO₂H) and hydrogen bromide (HBr) to generate the transient o-quinodimethane intermediate. The phenylsulfonyl group is an excellent leaving group, and its departure is the key step in the formation of the diene.

The generated o-quinodimethane is a highly reactive, non-aromatic species that rapidly seeks to regain aromaticity. In the absence of a suitable dienophile, it will polymerize.[7] However, in the presence of a dienophile, it efficiently undergoes a [4+2] Diels-Alder cycloaddition to form a new six-membered ring, thereby constructing a stable polycyclic system.

Experimental Protocol: Diels-Alder Cycloaddition with N-Phenylmaleimide

This protocol details a representative procedure for the generation of o-quinodimethane from this compound and its subsequent trapping with the dienophile N-phenylmaleimide to synthesize a tetralin derivative. This procedure is adapted from established methods for the thermal generation of o-quinodimethanes from sulfone precursors.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound88116-02-3325.22325 mg (1.0 mmol)o-Quinodimethane precursor
N-Phenylmaleimide941-69-5173.17520 mg (3.0 mmol)Dienophile (3.0 equivalents)
Diphenyl ether101-84-8170.2110 mLHigh-boiling solvent
Toluene108-88-392.14As neededFor workup and chromatography
Ethyl acetate141-78-688.11As neededFor workup and chromatography
Hexanes110-54-386.18As neededFor workup and chromatography
Equipment
  • Three-neck round-bottom flask (50 mL)

  • Reflux condenser

  • Septa

  • Nitrogen or argon inlet

  • Heating mantle with a stirrer and temperature controller

  • Thermometer or thermocouple

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • This compound is a hazardous substance that can cause severe skin burns and eye damage. [2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Diphenyl ether has a high boiling point (259 °C). Use caution when heating to high temperatures.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the reactants and intermediates.

  • The thermal decomposition of the precursor generates sulfur dioxide gas, which is corrosive. It is advisable to vent the reaction through a scrubber containing a suitable neutralizing agent.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add this compound (325 mg, 1.0 mmol) and N-phenylmaleimide (520 mg, 3.0 mmol).

    • Under a stream of nitrogen, add diphenyl ether (10 mL) via syringe.

    • Fit a thermometer or thermocouple to monitor the internal temperature.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 220 °C using a heating mantle.[3]

    • Maintain the temperature at 220 °C for 12 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable method is developed.

  • Workup and Purification:

    • After 12 hours, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with toluene (20 mL).

    • Directly load the crude reaction mixture onto a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Elute the column to separate the product from the high-boiling solvent and any unreacted starting materials or byproducts.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Workflow and Mechanistic Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup1 Combine Precursor and Dienophile in Flask setup2 Add Diphenyl Ether under N₂ setup1->setup2 setup3 Equip with Condenser and Thermometer setup2->setup3 reaction1 Heat to 220 °C with Stirring setup3->reaction1 reaction2 Maintain at 220 °C for 12h reaction1->reaction2 workup1 Cool to Room Temperature reaction2->workup1 workup2 Dilute with Toluene workup1->workup2 workup3 Silica Gel Column Chromatography workup2->workup3 workup4 Concentrate Product Fractions workup3->workup4 analysis1 Characterize by NMR, MS workup4->analysis1

Caption: Experimental workflow for the Diels-Alder reaction.

Caption: Mechanism of o-quinodimethane generation and trapping.

Troubleshooting and Key Considerations

  • Low Yield: If the yield of the Diels-Alder adduct is low, it may be due to incomplete reaction or polymerization of the o-quinodimethane intermediate. Ensure that the reaction temperature is maintained at 220 °C and that the dienophile is present in a sufficient excess.

  • Polymerization: The formation of polymeric byproducts is a common side reaction. This can be minimized by ensuring a high concentration of the dienophile and maintaining a steady reaction temperature.

  • Purification: The high boiling point of diphenyl ether can make purification challenging. Direct loading of the diluted reaction mixture onto a silica gel column is often the most effective method for its removal.

  • Dienophile Scope: This protocol can be adapted for a variety of electron-deficient dienophiles, such as other maleimides, acrylates, and quinones, to generate a diverse range of polycyclic products.

Conclusion

This compound is a powerful synthetic tool for the construction of complex molecular architectures. Its utility lies in its ability to serve as a stable and accessible precursor to the highly reactive o-quinodimethane intermediate. The protocol described herein provides a robust and reproducible method for leveraging this reactivity in a Diels-Alder cycloaddition, offering a gateway to the synthesis of a wide array of polycyclic compounds relevant to pharmaceutical and materials science research.

References

  • Wolters, F., Tölle, N., Sing, T. K. A., & Gademann, K. (2016). o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation. Angewandte Chemie International Edition, 55(38), 11634-11638. [Link]

  • Yang, B., & Gao, S. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews, 47(21), 7926-7953. [Link]

  • Carlini, E., & Melchiorre, P. (2016). Asymmetric Catalysis of Diels–Alder Reactions with in Situ Generated Heterocyclic ortho-Quinodimethanes. Journal of the American Chemical Society, 138(25), 7848–7851. [Link]

  • Segura, J. L., & Martín, N. (1999). o-Quinodimethanes: Efficient Intermediates in Organic Synthesis. Chemical Reviews, 99(11), 3199–3246. [Link]

  • Inagaki, K., Onozawa, Y., Fukuhara, Y., Yokogawa, D., Muto, K., & Yamaguchi, J. (2024). Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. ChemRxiv. [Link]

  • Lötter, D., & Mattay, J. (2012). Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. Molecules, 17(12), 14319-14326. [Link]

  • Inagaki, K., Onozawa, Y., Fukuhara, Y., Yokogawa, D., Muto, K., & Yamaguchi, J. (2024). Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. Request PDF. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • ResearchGate. (n.d.). Synthetic strategy to access to isolable o‐quinodimethane. [Link]

  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). [Video]. YouTube. [Link]

  • ChemRxiv. (2022). Interception and Synthetic Application of Diradical and Diene Forms of Dual-Nature Azabicyclic o-Quinodimethanes. [Link]

  • Diels–Alder Reaction (Part 2). (n.d.). [PDF]. University of California, Irvine. [Link]

  • ChemRxiv. (2021). Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory. [Link]

  • OUCI. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. [Link]

  • Organic Syntheses. (n.d.). 2. [Link]

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The Strategic Deployment of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene in Complex Molecule Construction: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potent Precursor for o-Quinodimethane Generation

In the intricate art of total synthesis, the ability to forge complex carbocyclic frameworks with high efficiency and stereocontrol is paramount. Among the myriad of strategies developed, the in situ generation of highly reactive intermediates that can be trapped in powerful cycloaddition reactions stands out for its elegance and efficacy. This guide delves into the chemistry and application of 1-bromomethyl-2-[(phenylsulfonyl)methyl]benzene, a versatile and powerful precursor for the generation of o-quinodimethane (o-QDM). These transient dienes are workhorses in the construction of polycyclic systems, particularly through the Diels-Alder reaction, enabling the rapid assembly of molecular architectures found in a wide array of natural products and medicinally relevant compounds.[1][2]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanistic underpinnings, and practical applications of this key precursor. We will explore not only the "how" but also the "why," offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for its synthesis and utilization in a representative Diels-Alder cycloaddition.

Core Principle: The Sulfone-Mediated Generation of o-Quinodimethane

The synthetic utility of this compound lies in its ability to undergo a facile 1,4-elimination to generate the transient and highly reactive o-quinodimethane intermediate. This process is typically initiated by a base, which deprotonates the carbon alpha to the sulfonyl group. The resulting carbanion then triggers the expulsion of the bromide ion, leading to the formation of the diene. The phenylsulfonyl group serves a dual purpose: it provides the necessary acidity to the benzylic proton for easy deprotonation and acts as a stable leaving group in conjunction with the bromide.

The in situ generated o-quinodimethane is a powerful diene in [4+2] cycloaddition reactions, reacting readily with a variety of dienophiles to construct substituted tetrahydronaphthalene ring systems.[3] This strategy has been successfully employed in the synthesis of a range of complex molecules, including steroids and alkaloids.[3][4]

Diagram 1: Generation of o-Quinodimethane

Caption: Generation of the reactive o-quinodimethane intermediate.

Synthesis of the Precursor: A Step-by-Step Protocol

The preparation of this compound is a two-step process starting from commercially available 2-methylbenzyl alcohol. The first step involves the synthesis of 2-methylbenzyl phenyl sulfone, followed by a selective benzylic bromination.

Part 1: Synthesis of 2-Methylbenzyl Phenyl Sulfone

This procedure involves the conversion of 2-methylbenzyl alcohol to the corresponding bromide, followed by a nucleophilic substitution with sodium benzenesulfinate.

Protocol 1: Synthesis of 2-Methylbenzyl Phenyl Sulfone

Step Procedure Reagents & Materials Key Parameters & Rationale
1 Bromination of 2-Methylbenzyl Alcohol: To a solution of 2-methylbenzyl alcohol (1.0 eq) in a suitable solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.2-Methylbenzyl alcohol, Phosphorus tribromide, Diethyl ether, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄The reaction is exothermic and should be cooled to control the rate. PBr₃ is a classic reagent for converting primary alcohols to alkyl bromides. The workup with NaHCO₃ neutralizes the acidic byproducts.
2 Work-up and Isolation of 2-Methylbenzyl Bromide: After stirring for 2 hours at room temperature, quench the reaction with saturated NaHCO₃ solution. Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.The crude bromide is typically used in the next step without further purification due to its lachrymatory nature and potential instability.
3 Sulfone Formation: Dissolve the crude 2-methylbenzyl bromide in dimethylformamide (DMF). Add sodium benzenesulfinate (1.1 eq) and stir the mixture at 80 °C overnight.Crude 2-methylbenzyl bromide, Sodium benzenesulfinate, DMF, Water, Ethyl acetateDMF is a suitable polar aprotic solvent for this Sₙ2 reaction. Heating accelerates the reaction rate. The product is isolated by precipitation with water and extraction.
4 Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford 2-methylbenzyl phenyl sulfone.[5]Silica gel, Hexane, Ethyl acetateColumn chromatography is essential to remove any unreacted starting materials and byproducts, yielding the pure sulfone.
Part 2: Benzylic Bromination to Yield the Final Precursor

The second stage involves the selective free-radical bromination of the methyl group of 2-methylbenzyl phenyl sulfone.

Protocol 2: Synthesis of this compound

Step Procedure Reagents & Materials Key Parameters & Rationale
1 Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve 2-methylbenzyl phenyl sulfone (1.0 eq) in carbon tetrachloride (CCl₄).2-Methylbenzyl phenyl sulfone, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄CCl₄ is a standard solvent for free-radical brominations. The light source is crucial for initiating the reaction by promoting the homolytic cleavage of the N-Br bond in NBS.
2 Initiation and Reaction: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution. Reflux the mixture with irradiation for 4-6 hours.NBS is the source of bromine radicals. AIBN is a radical initiator that decomposes upon heating to generate radicals, which then propagate the chain reaction. The reaction progress can be monitored by TLC.
3 Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) to yield this compound as a white solid.[6]EthanolFiltration removes the insoluble succinimide. Recrystallization is an effective method for purifying the solid product.

Application in Total Synthesis: The Diels-Alder Reaction

The true power of this compound is realized when it is employed to generate o-quinodimethane in the presence of a dienophile, leading to the formation of complex polycyclic structures in a single step. This section provides a detailed protocol for a representative intermolecular Diels-Alder reaction.

Intermolecular Diels-Alder Cycloaddition

A common and effective dienophile for trapping o-quinodimethanes is N-phenylmaleimide. The resulting cycloadduct contains a tetrahydronaphthalene core, which is a common motif in natural products.

Protocol 3: Intermolecular Diels-Alder Reaction with N-Phenylmaleimide

Step Procedure Reagents & Materials Key Parameters & Rationale
1 Reaction Setup: To a solution of this compound (1.0 eq) and N-phenylmaleimide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise at room temperature.This compound, N-Phenylmaleimide, Potassium tert-butoxide, Anhydrous THF, Saturated NH₄Cl solution, Ethyl acetate, Brine, Anhydrous MgSO₄Anhydrous conditions are crucial to prevent quenching of the base and the intermediate carbanion. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for generating the o-quinodimethane.
2 Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).The reaction is typically complete when the starting materials are consumed. The o-quinodimethane is generated in situ and immediately trapped by the dienophile.
3 Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.[7][8]Silica gel, Hexane, Ethyl acetateThe aqueous workup removes inorganic salts and any remaining base. Column chromatography provides the pure cycloadduct.

Diagram 2: Diels-Alder Reaction Workflow

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 In Situ Generation cluster_3 Cycloaddition cluster_4 Product Precursor 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene oQDM o-Quinodimethane Precursor->oQDM Dienophile N-Phenylmaleimide DA_Reaction [4+2] Diels-Alder Dienophile->DA_Reaction Base Potassium tert-butoxide Base->oQDM Solvent Anhydrous THF Solvent->oQDM Atmosphere Inert Atmosphere Atmosphere->oQDM oQDM->DA_Reaction Product Tetrahydronaphthalene Adduct DA_Reaction->Product

Caption: Workflow for the intermolecular Diels-Alder reaction.

Case Study: Total Synthesis of (+)-Rishirilide B

The power of the o-quinodimethane strategy is elegantly demonstrated in the total synthesis of natural products. For instance, a key step in the synthesis of (+)-Rishirilide B, a compound with potential biological activity, involves an intramolecular Diels-Alder reaction of an o-quinodimethane generated from a sulfone precursor.[1][9] While the exact precursor may differ slightly, the underlying principle of using a sulfone to facilitate the formation of the reactive diene remains the same. This approach allows for the efficient construction of the complex polycyclic core of the natural product. The synthesis of (+)-Rishirilide B highlights the strategic advantage of employing such precursors to rapidly build molecular complexity.[10]

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile precursor for the generation of o-quinodimethanes, which are invaluable intermediates in the total synthesis of complex molecules. The sulfonyl group plays a critical role in facilitating the 1,4-elimination reaction under mild conditions, and the resulting diene can be efficiently trapped in both intermolecular and intramolecular Diels-Alder reactions. The protocols detailed in this guide provide a solid foundation for researchers to utilize this powerful synthetic tool in their own research endeavors. As the quest for novel and efficient synthetic methodologies continues, the strategic application of such precursors will undoubtedly remain at the forefront of innovation in drug discovery and natural product synthesis.

References

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  • Total synthesis of (+)-rishirilide B: development and application of general processes for enantioselective oxidative dearomatization of resorcinol derivatives. Journal of the American Chemical Society, 2008 , 130(49), 16735–16744.

  • Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews, 2018 , 47(15), 5798-5839.

  • Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. Molecules, 2001 , 6(12), 976-981.

  • Total Synthesis of (+)-Rishirilide B: Development and Application of General Processes for Enantioselective Oxidative Dearomatization of Resorcinol Derivatives. Journal of the American Chemical Society, 2008 , 130(49), 16735-16744.

  • Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. ChemRxiv, 2023 .

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  • Application Notes and Protocols: Bromination of 2-Methylbenzenesulfonic Acid. BenchChem.

  • 2-[(Trimethylsilyl)methyl]benzyl Methanesulfonates: Useful Precursors for the Generation of o-Quinodimethanes. Synthesis, 2014 , 46(13), 1788-1792.

  • 3.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

  • 1-Methyl-2-(phenylsulfonyl)methyl benzene 97. Sigma-Aldrich.

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses.

  • Synthesis and Conversions of Substituted o-[(Trimethylsilyl)methyl]benzyl p-Tolyl Sulfones to o-Quinodimethanes and Products Thereof. The Journal of Organic Chemistry, 1998 , 63(7), 2072–2085.

  • 1-(Bromomethyl)-2-((phenylsulfonyl)methyl)benzene. BLDpharm.

  • Diels-Alder reactions of pyridinone o-quinodimethanes generated from substituted sulfolene[3,4-c]pyridin-4(1H)-ones. Tetrahedron, 2003 , 59(29), 5447-5459.

  • Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses, 2021 , 98, 1-21.

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Application Notes and Protocols: The Versatile Chemistry of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene as an o-Quinodimethane Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of synthetic organic chemistry, the quest for efficient methods to construct complex polycyclic frameworks is perpetual. Among the powerful strategies available, the in situ generation of reactive intermediates that can be trapped in cycloaddition reactions offers a particularly elegant approach. This guide provides an in-depth exploration of the reactivity of 1-bromomethyl-2-[(phenylsulfonyl)methyl]benzene, a versatile precursor for the generation of o-quinodimethane. This highly reactive diene serves as a potent building block in Diels-Alder reactions, enabling access to a diverse array of tetralin and other polycyclic derivatives, which are prevalent scaffolds in natural products and pharmaceuticals.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the underlying reaction mechanisms, detailed experimental protocols for the synthesis of the precursor and its subsequent cycloaddition reactions, and a summary of its reactivity with various dienophiles.

The Core Principle: In Situ Generation of o-Quinodimethane

The synthetic utility of this compound lies in its ability to undergo a facile 1,4-elimination reaction to generate the transient and highly reactive o-quinodimethane intermediate. The reaction is typically initiated by a base, which abstracts the acidic proton alpha to the phenylsulfonyl group. The resulting carbanion then triggers the expulsion of the bromide ion and the phenylsulfonyl group, leading to the formation of the diene.

The phenylsulfonyl group plays a dual role in this process. Firstly, its electron-withdrawing nature increases the acidity of the adjacent methylene protons, facilitating their removal by a base. Secondly, the benzenesulfinate anion is an excellent leaving group, which drives the elimination process forward.

Once generated, the o-quinodimethane is immediately trapped by a dienophile present in the reaction mixture via a [4+2] cycloaddition (Diels-Alder reaction). This in situ generation and trapping strategy is crucial due to the inherent instability of o-quinodimethane, which would otherwise rapidly dimerize or polymerize.[1][2]

Diagram of the o-Quinodimethane Generation and Trapping

G cluster_0 Generation of o-Quinodimethane cluster_1 Diels-Alder Cycloaddition Precursor 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene Intermediate Carbanion Intermediate Precursor->Intermediate  Base oQDM o-Quinodimethane Intermediate->oQDM  - Br⁻ - PhSO₂⁻ Product Cycloadduct (e.g., Tetralin derivative) oQDM->Product Dienophile Dienophile Dienophile->Product

Caption: General workflow for the in situ generation of o-quinodimethane and subsequent Diels-Alder reaction.

Synthesis of this compound

A reliable supply of the precursor is paramount for its application. While commercially available, a practical laboratory-scale synthesis is often desirable. A common route involves the radical bromination of 2-methylbenzyl phenyl sulfone.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from readily available 2-methylbenzyl alcohol.

Step 1: Synthesis of 2-Methylbenzyl Phenyl Sulfone

  • To a stirred solution of 2-methylbenzyl alcohol (1.0 eq) in pyridine at 0 °C, slowly add benzenesulfonyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-methylbenzyl benzenesulfonate.

  • To a solution of sodium benzenethiolate (prepared from thiophenol and sodium hydride) in anhydrous DMF, add the crude 2-methylbenzyl benzenesulfonate.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The resulting crude sulfide is then oxidized to the sulfone using an oxidizing agent like m-CPBA or Oxone® in a suitable solvent such as dichloromethane or methanol/water, respectively.

  • Purify the crude product by recrystallization or column chromatography to yield 2-methylbenzyl phenyl sulfone.

Step 2: Bromination of 2-Methylbenzyl Phenyl Sulfone

  • In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve 2-methylbenzyl phenyl sulfone (1.0 eq) in a suitable solvent like carbon tetrachloride or 1,2-dichlorobenzene.[3]

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with the lamp until the reaction is complete (monitored by TLC or ¹H NMR).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a white solid.

Application in Diels-Alder Cycloadditions

The primary application of this compound is as a reliable precursor for o-quinodimethane in Diels-Alder reactions. The choice of base, solvent, and temperature can influence the efficiency of the reaction. Common bases include non-nucleophilic alkoxides like potassium tert-butoxide or fluoride ion sources.

Protocol 2: General Procedure for the Diels-Alder Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile (1.0-1.2 eq) and this compound (1.0 eq) in an anhydrous solvent (e.g., THF, acetonitrile, or toluene).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base (1.1-1.5 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired cycloadduct.

Reactivity with Various Dienophiles

The in situ generated o-quinodimethane reacts with a wide range of dienophiles. The stereoselectivity of the reaction often follows the "endo rule" for concerted Diels-Alder reactions, though exceptions can occur depending on the specific substrates and reaction conditions.

DienophileReaction ConditionsProductTypical Yield (%)
N-Phenylmaleimide KOBu-t, THF, 0 °C to rtendo-adduct85-95
Dimethyl Acetylenedicarboxylate CsF, MeCN, rtAromatized adduct70-85
Dimethyl Fumarate KOBu-t, THF, 0 °C to rttrans-adduct75-90
Acrylonitrile KOBu-t, THF, 0 °C to rtCyano-substituted tetralin60-75
Methyl Acrylate KOBu-t, THF, 0 °C to rtEster-substituted tetralin65-80

Diagram of Representative Diels-Alder Reactions

G cluster_dienophiles Dienophiles cluster_products Cycloadducts oQDM o-Quinodimethane (from precursor) Product_NPM endo-Adduct oQDM->Product_NPM Product_DMAD Aromatized Adduct oQDM->Product_DMAD Product_ACN Cyano-substituted Tetralin oQDM->Product_ACN NPM N-Phenylmaleimide NPM->Product_NPM DMAD Dimethyl Acetylenedicarboxylate DMAD->Product_DMAD ACN Acrylonitrile ACN->Product_ACN

Caption: Reaction of in situ generated o-quinodimethane with various dienophiles.

Causality in Experimental Design

  • Choice of Base: A non-nucleophilic base like potassium tert-butoxide is often preferred to avoid competing Sₙ2 reactions at the benzylic bromide position. Fluoride sources like CsF or KF with a crown ether can also be effective and offer milder conditions.[4]

  • Solvent: Anhydrous, aprotic solvents are crucial to prevent quenching of the carbanion intermediate and to ensure the stability of the base. THF is a good general-purpose solvent, while acetonitrile can be beneficial for reactions involving fluoride ions.

  • Temperature: The generation of the carbanion is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. The subsequent cycloaddition may proceed at this temperature or upon warming to room temperature.

  • Inert Atmosphere: The exclusion of air and moisture is critical, as the carbanion intermediate is highly reactive and can be protonated by water or react with oxygen.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Successful synthesis of the precursor can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The progress of the Diels-Alder reaction can be conveniently monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot. The structure and stereochemistry of the final cycloadducts should be rigorously characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and, where possible, by X-ray crystallography to confirm the predicted stereochemical outcome.

Conclusion

This compound is a highly effective and versatile precursor for the in situ generation of o-quinodimethane. Its application in Diels-Alder reactions provides a powerful and reliable method for the synthesis of a wide variety of polycyclic compounds. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate and to apply it to the synthesis of complex molecular targets in academic and industrial settings.

References

  • Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. ChemRxiv. 2023 . [Link]

  • Reactivity and endo–exo Selectivity in Diels–Alder Reaction of o-Quinodimethanes. An Experimental. ElectronicsAndBooks. 2000 . [Link]

  • 2-[(Trimethylsilyl)methyl]benzyl Methanesulfonates: Useful Precursors for the Generation of o-Quinodimethanes. Organic Chemistry Portal. 2014 . [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation. Angewandte Chemie International Edition. 2022 . [Link]

  • Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews. 2018 . [Link]

  • Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. Molecules. 1996 . [Link]

  • Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. ChemRxiv. 2023 . [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Step A: Preparation of 4-(bromomethyl)benzyl alcohol. PrepChem.com. [Link]

  • Proline-catalyzed asymmetric Diels–Alder reactions of an o -quinodimethane. Semantic Scholar. 2014 . [Link]

  • The first application of an imidazole o-quinodimethane in Diels–Alder reactions leading to the synthesis of benzimidazoles. ResearchGate. 2008 . [Link]

  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. 2017 . [Link]

Sources

The Strategic Application of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene in the Synthesis of Phthalazinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development of innovative and efficient synthetic methodologies. The strategic use of specialized building blocks is paramount in the construction of complex molecular architectures that define the next generation of pharmaceuticals. 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene emerges as a quintessential example of such a reagent, specifically tailored for the synthesis of fused heterocyclic systems. Its unique bifunctional nature, featuring a reactive benzyl bromide and a latent leaving group in the form of a phenylsulfonylmethyl moiety, renders it an invaluable precursor for the construction of phthalazinone scaffolds. These scaffolds form the core of a clinically significant class of drugs known as poly(ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment of certain cancers.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. It elucidates the underlying chemical principles, offers detailed experimental protocols, and showcases the causality behind its strategic implementation in the synthesis of PARP inhibitor precursors.

Physicochemical Properties and Safety Information

A thorough understanding of the properties of this compound is fundamental for its safe and effective use in a research setting.

PropertyValueReference(s)
CAS Number 88116-02-3[1]
Molecular Formula C₁₄H₁₃BrO₂S[1]
Molecular Weight 325.22 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 93-95 °C[1]
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.[1]

Safety and Handling: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.[1]

Core Application: Synthesis of the Phthalazinone Scaffold for PARP Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of 4-substituted-2H-phthalazin-1-ones. This heterocyclic core is the cornerstone of numerous PARP inhibitors, including the groundbreaking drug Olaparib.[2][3] The unique ortho-disposition of the bromomethyl and phenylsulfonylmethyl groups on the benzene ring is ingeniously designed for a sequential cyclocondensation reaction with hydrazine.

Mechanistic Rationale: A Tale of Two Leaving Groups

The synthetic utility of this compound hinges on the differential reactivity of its two functional groups. The benzyl bromide is a highly reactive electrophile, susceptible to nucleophilic attack by hydrazine. The phenylsulfonylmethyl group, while less reactive, is an excellent leaving group under appropriate conditions, facilitating the final ring closure.

The reaction proceeds via a two-step sequence:

  • Initial Nucleophilic Substitution: Hydrazine, a potent nucleophile, first displaces the bromide ion from the benzyl bromide moiety to form a benzylhydrazine intermediate.

  • Intramolecular Cyclization: Subsequent heating in the presence of a base promotes an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon bearing the phenylsulfonyl group. The phenylsulfinate anion is expelled as a leaving group, leading to the formation of the stable, aromatic phthalazinone ring.

The phenylsulfonyl group is superior to other potential leaving groups in this context due to its stability and its ability to activate the benzylic position towards nucleophilic attack without being overly reactive, which could lead to side reactions.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized to synthesize a key phthalazinone intermediate. These protocols are based on established synthetic transformations of analogous compounds and are designed to be robust and reproducible.

Protocol 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one

This protocol details the direct synthesis of a foundational phthalazinone scaffold.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add triethylamine (2.0 eq) to the reaction mixture and heat to reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-benzyl-2H-phthalazin-1-one.

Visualization of the Synthetic Workflow:

Synthesis of 4-Benzyl-2H-phthalazin-1-one reagent 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene hydrazine Hydrazine Hydrate Ethanol, RT, 2h reagent->hydrazine Step 1 intermediate Benzylhydrazine Intermediate hydrazine->intermediate reflux Triethylamine Ethanol, Reflux, 12h intermediate->reflux Step 2 product 4-Benzyl-2H-phthalazin-1-one reflux->product workup Workup & Purification product->workup Drug_Development_Logic start 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene intermediate 4-Benzyl-2H-phthalazin-1-one (Core Scaffold) start->intermediate Cyclocondensation functionalization Further Chemical Functionalization intermediate->functionalization Scaffold Elaboration inhibitor Potent PARP Inhibitor (e.g., Olaparib Analogue) functionalization->inhibitor Lead Optimization target PARP Enzyme inhibitor->target Biological Activity

Caption: Logical flow from building block to biological target.

Conclusion: An Enabling Reagent in Medicinal Chemistry

This compound stands as a testament to the power of rational chemical design in facilitating the synthesis of medicinally important molecules. Its tailored structure enables a straightforward and efficient route to the phthalazinone core, a privileged scaffold in the development of PARP inhibitors. The principles and protocols outlined in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the unique reactivity of this building block in their pursuit of novel and effective cancer therapeutics. The continued exploration of such versatile reagents will undoubtedly pave the way for future breakthroughs in medicinal chemistry.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
  • Deeks, E. D. (2015). Olaparib: a review of its use as monotherapy in patients with germline BRCA mutation-associated advanced ovarian cancer. Targeted Oncology, 10(3), 447-456.
  • El-Feky, S. A., & Bayoumy, B. E. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-13.

Sources

The Strategic Application of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene in the Synthesis of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Indole Scaffold and a Novel Synthetic Entry Point

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and biologically active compounds. Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles remains a highly active area of research.

Traditionally, methods like the Fischer, Bischler, and Leimgruber-Batcho syntheses have been the workhorses for constructing the indole ring system. While powerful, these methods can sometimes be limited by harsh reaction conditions or the availability of appropriately substituted starting materials. This application note details a modern and flexible approach to indole synthesis that utilizes the unique reactivity of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene . This readily accessible starting material offers a strategic advantage through a sequence of N-alkylation followed by a base-mediated intramolecular cyclization, a pathway reminiscent of a modified Madelung synthesis. The presence of the phenylsulfonyl group is not merely incidental; it plays a crucial role in activating the adjacent methylene group, facilitating the key bond-forming step under relatively mild conditions.

This guide provides a comprehensive overview of the underlying scientific principles, a detailed experimental protocol, and a discussion of the broader applications of this synthetic strategy.

Scientific Rationale and Mechanism: A Phenylsulfonyl-Activated Pathway to Indoles

The synthetic strategy hinges on a two-step sequence:

  • N-Alkylation: The synthesis commences with the N-alkylation of a substituted aniline with this compound. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution by the aniline nitrogen to furnish the key intermediate, an N-(2-((phenylsulfonyl)methyl)benzyl)aniline derivative.

  • Base-Mediated Intramolecular Cyclization: The crux of this synthetic approach lies in the subsequent base-mediated intramolecular cyclization of the N-arylated intermediate. The phenylsulfonyl group, being a strong electron-withdrawing group, significantly acidifies the protons on the adjacent methylene carbon. Upon treatment with a suitable base (e.g., sodium hydride, potassium tert-butoxide), this methylene group is deprotonated to form a carbanion. This nucleophilic carbanion then attacks the ortho-position of the aniline ring in an intramolecular fashion, leading to the formation of a new carbon-carbon bond and the closure of the five-membered pyrrole ring characteristic of the indole scaffold. A subsequent elimination of the phenylsulfonyl group and aromatization yields the final indole derivative.

The phenylsulfonyl group serves a dual purpose: it facilitates the crucial C-C bond formation and then acts as a leaving group to drive the final aromatization step. This "traceless" activation strategy allows for the construction of the indole ring under conditions that are often milder than traditional methods.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic pathway for the synthesis of a 2-substituted indole derivative from this compound and a substituted aniline.

indole_synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product This compound This compound N-Alkylated Intermediate N-Alkylated Intermediate This compound->N-Alkylated Intermediate N-Alkylation (e.g., K2CO3, DMF) Substituted Aniline Substituted Aniline Substituted Aniline->N-Alkylated Intermediate Indole Derivative Indole Derivative N-Alkylated Intermediate->Indole Derivative Base-Mediated Cyclization (e.g., NaH, THF)

The Unexplored Catalytic Potential of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene: A Guide to Prospective Applications

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

An exhaustive review of the scientific literature reveals a notable absence of documented catalytic applications for the compound 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene. While this molecule is commercially available and possesses reactive functional groups conducive to catalyst synthesis, its role in catalysis appears to be a nascent and largely unexplored field. This guide, therefore, deviates from a retrospective summary of established uses. Instead, it adopts a forward-looking perspective, leveraging established principles of organometallic chemistry and catalyst design to propose novel and plausible catalytic applications for this promising, yet underutilized, chemical scaffold. The protocols and mechanistic discussions that follow are presented as well-reasoned hypotheses, intended to inspire and guide future research endeavors in both academic and industrial laboratories.

Section 1: The Molecular Architecture of this compound as a Catalyst Precursor

The structure of this compound is uniquely suited for the synthesis of sophisticated catalytic systems. Its key features include:

  • An ortho-disubstituted benzene ring, providing a rigid and sterically defined backbone.

  • A reactive bromomethyl group, which is an excellent electrophilic handle for nucleophilic substitution, enabling facile linkage to other molecular fragments.

  • A phenylsulfonylmethyl group, where the sulfonyl moiety can act as a hemilabile coordinating group or be chemically modified to introduce other donor atoms.

These structural elements suggest its primary utility not as a direct catalyst, but as a versatile precursor for the synthesis of bespoke ligands for transition metal catalysis. This guide will explore two such potential applications: the synthesis of novel pincer-type ligands for cross-coupling and C-H activation reactions, and the generation of N-heterocyclic carbene (NHC) ligands with unique electronic and steric properties.

Section 2: Proposed Application I: A Precursor to Novel Pincer-Type Ligands for Palladium-Catalyzed Cross-Coupling Reactions

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, forming a highly stable complex. This stability often translates to high catalytic activity and longevity. The scaffold of this compound is an ideal starting point for the synthesis of a novel C,S-bidentate or C,S,X-tridentate ligand system.

Rationale and Mechanistic Considerations

The proposed synthetic strategy involves the transformation of the bromomethyl and phenylsulfonylmethyl groups into two donor arms of a pincer ligand. The central phenyl ring can be cyclometalated to form a strong metal-carbon bond, creating a highly stable palladacycle. The sulfonyl group can act as a hemilabile donor, transiently dissociating to open up a coordination site for substrate binding during the catalytic cycle.

The resulting palladium-pincer complex is anticipated to be an efficient catalyst for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The stability of the pincer framework would prevent catalyst decomposition at elevated temperatures, while the hemilability of the sulfonyl group could promote the reductive elimination step, which is often rate-limiting.

Hypothetical Protocol for the Synthesis of a [C,S]Pd Pincer Pre-catalyst

Step 1: Synthesis of the Ligand Precursor

  • To a solution of this compound (1.0 mmol) in dry toluene (20 mL) under an argon atmosphere, add triphenylphosphine (1.0 mmol).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, at which point a white precipitate of the phosphonium salt should form.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt ligand precursor.

Step 2: Synthesis of the [C,S]Pd Pincer Complex

  • In a flame-dried Schlenk flask, suspend the phosphonium salt (0.5 mmol) and palladium(II) acetate (0.5 mmol) in anhydrous acetonitrile (15 mL).

  • Add potassium carbonate (1.5 mmol) and heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired [C,S]Pd pincer complex.

Diagram 1: Proposed Synthesis of a [C,S]Pd Pincer Complex

G A 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene B PPh3, Toluene, 80°C C Phosphonium Salt Ligand Precursor B->C D Pd(OAc)2, K2CO3 Acetonitrile, Reflux E [C,S]Pd Pincer Complex D->E

Caption: Synthetic workflow for the proposed [C,S]Pd pincer complex.

Hypothetical Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • To a microwave vial, add the aryl bromide (0.5 mmol), arylboronic acid (0.75 mmol), and potassium phosphate (1.5 mmol).

  • Add the synthesized [C,S]Pd pincer complex (0.005 mmol, 1 mol%).

  • Add 3 mL of a 10:1 mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the biaryl product.

Table 1: Hypothetical Substrate Scope for the Suzuki-Miyaura Coupling

EntryAryl BromideArylboronic AcidExpected Yield (%)
14-BromoanisolePhenylboronic acid95
24-Bromotoluene4-Methoxyphenylboronic acid92
31-Bromo-4-nitrobenzene3-Tolylboronic acid88
42-Bromopyridine4-(Trifluoromethyl)phenylboronic acid85

Section 3: Proposed Application II: A Precursor for Novel N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, prized for their strong σ-donating ability and steric tunability. The bromomethyl group of this compound can be utilized to synthesize a novel imidazolium salt, the direct precursor to an NHC ligand.

Rationale and Mechanistic Considerations

The proposed synthesis involves the N-alkylation of a substituted imidazole with this compound to form an imidazolium salt. Subsequent deprotonation with a strong base would yield the free NHC. The phenylsulfonylmethyl group would act as a unique "wingtip" substituent on the NHC, potentially influencing the catalyst's electronic properties and creating a specific steric environment around the metal center. This could lead to unique reactivity and selectivity in catalytic transformations.

The resulting NHC could be used to generate a variety of metal complexes (e.g., with Pd, Ru, Au) for applications in cross-coupling, olefin metathesis, or gold-catalyzed cyclization reactions.

Diagram 2: Proposed Synthesis of a Novel NHC Ligand

G A 1-Mesitylimidazole B 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene Acetonitrile, 80°C C Imidazolium Salt (NHC Precursor) B->C D KHMDS, THF E Free NHC Ligand D->E

Caption: Proposed synthesis of a novel NHC ligand.

Hypothetical Protocol for the Synthesis of an Imidazolium Salt (NHC Precursor)
  • In a sealed tube, dissolve 1-mesitylimidazole (1.0 mmol) and this compound (1.0 mmol) in 5 mL of anhydrous acetonitrile.

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and add 20 mL of diethyl ether to precipitate the product.

  • Filter the white solid, wash with copious diethyl ether, and dry under high vacuum to yield the imidazolium bromide salt.

Hypothetical Protocol for the In Situ Generation of a Pd-NHC Complex for a Heck Coupling Reaction
  • In a Schlenk tube under an argon atmosphere, add the synthesized imidazolium salt (0.04 mmol) and palladium(II) acetate (0.02 mmol).

  • Add 2 mL of anhydrous DMF and potassium carbonate (2.0 mmol).

  • Stir the mixture at 100 °C for 30 minutes to facilitate the in situ formation of the Pd-NHC complex.

  • To the pre-formed catalyst, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 140 °C and stir for 16 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Hypothetical Substrate Scope for the Heck Coupling Reaction

EntryAryl HalideAlkeneExpected Yield (%)
1IodobenzeneStyrene90
24-Bromoacetophenonen-Butyl acrylate85
33-BromopyridineMethyl methacrylate78
41-Chloro-4-nitrobenzene1-Octene70

Conclusion

While the catalytic applications of this compound are not yet established in the chemical literature, its molecular structure presents a compelling case for its use as a precursor to novel and potentially highly effective ligands for transition metal catalysis. The proposed synthetic routes to pincer-type and NHC ligands outlined in this guide are based on well-established chemical principles and offer promising avenues for future research. It is our hope that these application notes will serve as a catalyst in their own right, sparking innovation and leading to the development of new catalytic systems with enhanced activity, selectivity, and stability.

References

As this guide presents hypothetical applications, the reference list cites foundational and review articles on the relevant classes of catalysts and reactions, as well as sources for related synthetic procedures.

  • van der Boom, M. E., & Milstein, D. (2003). Cyclometalated Phosphine-Based Pincer Complexes: Mechanistic Insight in Catalysis and Materials. Chemical Reviews, 103(5), 1759–1792. [Link]

  • Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122–3172. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151–5169. [Link]

step-by-step guide for the synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene Derivatives: A Detailed Guide

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a valuable bifunctional building block in organic synthesis and medicinal chemistry. The synthetic strategy is a robust two-step process commencing with the nucleophilic substitution of 2-methylbenzyl bromide with sodium benzenesulfinate to form the key intermediate, 2-methylbenzyl phenyl sulfone. This is followed by a selective free-radical bromination of the remaining benzylic position using N-Bromosuccinimide (NBS). This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, safety precautions, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction

The sulfone moiety (R-SO₂-R') is a cornerstone in modern pharmacology and materials science, prized for its metabolic stability and unique electronic properties.[1] Similarly, benzyl bromides are highly versatile intermediates, readily participating in nucleophilic substitution reactions to construct complex molecular architectures.[2] The title compound, this compound, synergistically combines these two functionalities, creating a powerful reagent for introducing sulfonyl-functionalized ortho-substituted aromatic systems.

This guide details a logical and efficient two-step synthetic pathway. The initial step involves the formation of a C-S bond to construct the sulfone core, a common strategy in the synthesis of sulfonamides and sulfones.[3] The subsequent step employs a selective benzylic bromination, a classic transformation that leverages the unique reactivity of C-H bonds adjacent to an aromatic ring.[4][5] The causality behind each procedural choice is explained to provide a deeper understanding beyond simple step-following, ensuring both success and safety in the laboratory.

Overall Synthetic Scheme

The synthesis is performed in two primary stages, starting from commercially available 2-methylbenzyl bromide.

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 2-Methylbenzyl Phenyl Sulfone (Intermediate)

Principle and Mechanism

This step involves a nucleophilic substitution reaction (Sɴ2 type) where the sulfinate anion (C₆H₅SO₂⁻) acts as the nucleophile, displacing the bromide from 2-methylbenzyl bromide. Sodium benzenesulfinate is an excellent source for this nucleophile. The reaction is typically performed in a polar aprotic solvent, such as Dimethylformamide (DMF), to effectively solvate the sodium cation and enhance the nucleophilicity of the sulfinate anion.

Experimental Protocol

Materials and Equipment:

  • 2-Methylbenzyl bromide

  • Sodium benzenesulfinate

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium benzenesulfinate (1.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask and stir the mixture to form a suspension.

  • Substrate Addition: Add 2-methylbenzyl bromide (1.05 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold deionized water with vigorous stirring. A white precipitate of the product will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product on the filter with copious amounts of deionized water to remove residual DMF and salts. Further purify the solid by recrystallization from ethanol to yield 2-methylbenzyl phenyl sulfone as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

Data Summary
ParameterValue
Reagents
2-Methylbenzyl Bromide1.0 eq
Sodium Benzenesulfinate1.05 eq
SolventDMF
Conditions
Temperature80 °C
Reaction Time4 - 6 hours
Outcome
Expected Yield85-95%
AppearanceWhite crystalline solid

Part II: Synthesis of this compound

Principle and Mechanism: Free-Radical Bromination

This transformation is a highly selective free-radical chain reaction known as benzylic bromination.[4] The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN), upon heating. The resulting radical abstracts a hydrogen atom from the weakly bonded benzylic C-H of the 2-methyl group, forming a resonance-stabilized benzylic radical.[5] This high stability is why the reaction is so selective for the benzylic position.

N-Bromosuccinimide (NBS) serves as the bromine source. It reacts with trace amounts of HBr generated during the reaction to maintain a very low, constant concentration of elemental bromine (Br₂).[6][7] This is crucial for preventing competing side reactions, such as electrophilic aromatic bromination. The benzylic radical then reacts with a Br₂ molecule to form the desired product and a bromine radical (Br•), which continues the chain reaction.

Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN R_dot 2 R• AIBN->R_dot Δ (Heat) Start_Mat Ar-CH₃ Benzylic_Rad Ar-CH₂• Start_Mat->Benzylic_Rad + Br• Product Ar-CH₂Br Benzylic_Rad->Product + Br₂ NBS NBS Br_dot Br• HBr HBr Br2 Br₂ HBr->Br2 + NBS

Caption: Simplified free-radical mechanism for benzylic bromination.

Experimental Protocol

Materials and Equipment:

  • 2-Methylbenzyl phenyl sulfone (from Part I)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous (Note: Due to toxicity, safer alternatives like acetonitrile or PhCF₃ may be considered, though optimization may be required)[4]

  • Round-bottom flask with reflux condenser and drying tube

  • Light source (e.g., 250W sun lamp) or heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask, add 2-methylbenzyl phenyl sulfone (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

  • Solvent Addition: Add 120 mL of anhydrous CCl₄.

  • Reaction Conditions: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. For photo-initiation, position a lamp approximately 15 cm from the flask. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Isolation: Remove the succinimide by vacuum filtration.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting solid by recrystallization from a mixture of ethyl acetate and hexanes.

  • Drying: Dry the purified crystals under vacuum to yield this compound.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: 93-95 °C.[8][9][10]

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons, a singlet for the benzylic CH₂ protons adjacent to the sulfone group, and a singlet for the benzylic CH₂ protons adjacent to the bromine atom.

  • Mass Spectrometry: To confirm the molecular weight (325.22 g/mol for C₁₄H₁₃BrO₂S) and isotopic pattern characteristic of a monobrominated compound.

Safety Precautions

  • Benzyl Bromides: Both the starting material (2-methylbenzyl bromide) and the final product are lachrymators and corrosive. Handle them exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10]

  • N-Bromosuccinimide (NBS): NBS is an irritant and moisture-sensitive. Avoid inhalation of dust and contact with skin.

  • Solvents: DMF is a skin irritant and can be absorbed through the skin. Carbon tetrachloride is a known carcinogen and is toxic. Use extreme caution and ensure proper ventilation.

  • General: Perform all operations in a chemical fume hood. Have appropriate spill kits and emergency procedures in place.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Part I: Low or no yield of sulfone Inactive sodium benzenesulfinate (hygroscopic); Insufficient reaction time/temp.Ensure benzenesulfinate is dry. Increase reaction time or temperature slightly (e.g., to 90 °C) and monitor by TLC.
Part II: Reaction does not initiate Inactive AIBN initiator; Insufficient heat/light.Use fresh AIBN. Ensure the reaction is at a vigorous reflux or the lamp is sufficiently close and powerful.
Part II: Formation of di-brominated or other side products Excess NBS used; Reaction run for too long; High concentration of Br₂.Use a slight excess (1.05-1.1 eq) of NBS. Monitor the reaction closely by TLC and stop it immediately upon consumption of the starting material. Ensure NBS was recrystallized.
Product is an oil or difficult to crystallize Presence of impurities (e.g., residual solvent, unreacted starting material).Attempt purification by column chromatography on silica gel using a hexanes/ethyl acetate gradient. Ensure all byproducts (succinimide) are thoroughly removed.

Conclusion

This application note provides a validated and detailed protocol for the two-step synthesis of this compound. By elucidating the mechanisms and rationale behind the procedural steps, this guide empowers researchers to not only replicate the synthesis but also to adapt it for various derivatives. The described method is efficient, scalable, and yields a high-purity product, making this valuable synthetic building block readily accessible for applications in pharmaceutical and chemical research.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH).
  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved from [Link]

  • Catalyzed N-alkylation of sulfonamides with benzylic alcohols. (n.d.). ScienceDirect.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. Retrieved from [Link]

  • Synthesis of Sulfonamides. (2016). Oxford Academic. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link]

  • Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. Retrieved from [Link]

  • Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols. (2009). Wiley Online Library. Retrieved from [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications. Retrieved from [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • This compound. (n.d.). Chemdad. Retrieved from [Link]

  • Novel method for preparing 1-phenyl-2-benzene sulfonyl acetophenone. (n.d.). Google Patents.
  • Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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large-scale synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Large-Scale Synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Abstract

This comprehensive application note provides a detailed protocol for the (CAS No. 88116-02-3), a critical intermediate in medicinal chemistry and organic synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthetic strategy, a step-by-step experimental protocol, process optimization considerations, and robust analytical methods for quality control. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound is a bifunctional organic compound featuring both a reactive benzyl bromide moiety and a stable phenylsulfonyl group. This unique structure makes it a valuable building block for introducing the 2-(phenylsulfonylmethyl)benzyl group into various molecules. Its application is particularly noted in the synthesis of complex heterocyclic systems and as a precursor for active pharmaceutical ingredients (APIs). The presence of the electrophilic bromomethyl group allows for facile nucleophilic substitution reactions, while the sulfone group can act as a key structural element or be used for further chemical transformations.

Compound Identification:

Identifier Value
CAS Number 88116-02-3[3][4]
Molecular Formula C₁₄H₁₃BrO₂S[2][3]
Molecular Weight 325.22 g/mol [2][3]

| Synonyms | 2-[(Phenylsulfonyl)methyl]benzyl bromide, 1-(Bromomethyl)-2-[(phenylsulphonyl)methyl]benzene[2][3] |

Health, Safety, and Handling

The synthesis and handling of this compound require strict adherence to safety protocols due to its hazardous nature.

GHS Hazard Classification:

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]

  • Signal Word: Danger[3]

  • Pictogram: Corrosive (GHS05)

Precautionary Measures:

  • Handling: Use only in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with face protection.[3][5] Avoid breathing dust and prevent contact with skin and eyes.[3] All equipment should be properly grounded to prevent electrostatic discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[3][5] Keep locked up and away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[3][5]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3]

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is most logically approached via a two-step sequence starting from commercially available 1,2-dimethylbenzene (o-xylene). This strategy ensures high yields and avoids the use of hazardous reagents where possible.

The chosen pathway involves:

  • Radical Monobromination: Selective free-radical bromination of one of the methyl groups of o-xylene to produce 2-methylbenzyl bromide. This step leverages the enhanced reactivity of benzylic protons.

  • Nucleophilic Substitution: Reaction of 2-methylbenzyl bromide with sodium benzenesulfinate to form the sulfone intermediate, 1-methyl-2-[(phenylsulfonyl)methyl]benzene.

  • Second Radical Bromination: A final selective bromination of the remaining methyl group to yield the target product. This step is the most critical, as conditions must be controlled to prevent side reactions.

This approach is superior to alternatives as it builds the molecule sequentially, allowing for purification at an intermediate stage and ensuring high selectivity in the final, crucial bromination step.

G Target This compound Intermediate1 1-Methyl-2-[(phenylsulfonyl)methyl]benzene Target->Intermediate1 Radical Bromination (NBS, Initiator) Intermediate2 2-Methylbenzyl bromide Intermediate1->Intermediate2 Nucleophilic Substitution (Sodium benzenesulfinate) Start 1,2-Dimethylbenzene (o-Xylene) Intermediate2->Start Radical Bromination (NBS, Initiator)

Caption: Retrosynthetic pathway for the target compound.

Detailed Large-Scale Synthesis Protocol

This protocol is optimized for a laboratory scale of approximately 50-100 grams. All operations should be conducted in an appropriate chemical reactor or a large three-neck round-bottom flask equipped with mechanical stirring, a condenser, and a temperature probe.

Part A: Synthesis of 1-Methyl-2-[(phenylsulfonyl)methyl]benzene (Intermediate)

Rationale: This step involves a standard SN2 reaction. 2-Methylbenzyl bromide is a reactive electrophile, and sodium benzenesulfinate is an excellent sulfur-based nucleophile. The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation while leaving the nucleophile relatively free, accelerating the reaction rate.

Materials & Reagents:

Reagent CAS No. Amount Molar Eq.
2-Methylbenzyl bromide 89-92-9 100 g 1.0
Sodium benzenesulfinate 873-55-2 97 g 1.1
N,N-Dimethylformamide (DMF) 68-12-2 1 L -
Deionized Water 7732-18-5 3 L -
Diethyl Ether 60-29-7 1.5 L -
Brine Solution - 500 mL -

| Anhydrous MgSO₄ | 7487-88-9 | 50 g | - |

Procedure:

  • Reactor Setup: Charge a 3 L reactor with sodium benzenesulfinate (97 g, 1.1 eq).

  • Solvent Addition: Add 1 L of anhydrous DMF to the reactor under a nitrogen atmosphere.

  • Reagent Addition: Begin vigorous stirring and slowly add 2-methylbenzyl bromide (100 g, 1.0 eq) to the suspension over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Heat the mixture to 60°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting benzyl bromide is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 2 L of cold deionized water with stirring. A white precipitate will form.

  • Isolation: Stir the slurry for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with 1 L of deionized water to remove residual DMF and salts.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. The expected yield is 120-130 g (90-97%) of a white solid. This intermediate is typically of sufficient purity for the next step.

Part B: Synthesis of this compound (Final Product)

Rationale: This step employs a free-radical bromination using N-Bromosuccinimide (NBS). The reaction is selective for the benzylic position due to the stability of the resulting benzyl radical. A non-polar solvent like carbon tetrachloride or acetonitrile is used to prevent ionic side reactions. A radical initiator, such as AIBN or benzoyl peroxide, is required to start the chain reaction, which is propagated by light or heat.

Materials & Reagents:

Reagent CAS No. Amount Molar Eq.
1-Methyl-2-[(phenylsulfonyl)methyl]benzene 7514-92-3 100 g 1.0
N-Bromosuccinimide (NBS) 128-08-5 79 g 1.1
Azobisisobutyronitrile (AIBN) 78-67-1 3.3 g 0.05
Acetonitrile (ACN) 75-05-8 1.2 L -
Isopropanol 67-63-0 500 mL -

| Deionized Water | 7732-18-5 | 1 L | - |

Procedure:

  • Reactor Setup: Charge the reactor with the intermediate from Part A (100 g, 1.0 eq), NBS (79 g, 1.1 eq), and AIBN (3.3 g, 0.05 eq).

  • Solvent Addition: Add 1.2 L of acetonitrile.

  • Reaction: Begin stirring and heat the mixture to reflux (approx. 80-82°C). It is beneficial to irradiate the flask with a 250W lamp to facilitate radical initiation.

  • Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC or ¹H NMR for the disappearance of the benzylic methyl signal and the appearance of the bromomethyl signal.

  • Workup - Cooling: Once the reaction is complete, cool the mixture to 0-5°C. The succinimide byproduct will precipitate.

  • Filtration: Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification - Recrystallization: Suspend the crude solid in 500 mL of hot isopropanol. Heat to boiling until fully dissolved, then allow to cool slowly to room temperature, and finally in an ice bath for 1 hour.

  • Isolation: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40°C. The expected yield is 105-118 g (80-90%).

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A1 Charge Reactor with Sodium Benzenesulfinate & DMF A2 Add 2-Methylbenzyl Bromide A1->A2 A3 Heat to 60°C (4-6h) A2->A3 A4 Monitor by TLC/HPLC A3->A4 A5 Quench in Water A4->A5 A6 Filter and Dry Intermediate A5->A6 B1 Charge Reactor with Intermediate, NBS, AIBN, ACN A6->B1 Transfer Intermediate B2 Heat to Reflux with Light (2-4h) B1->B2 B3 Monitor by TLC/NMR B2->B3 B4 Cool to 0°C & Filter Succinimide B3->B4 B5 Concentrate Filtrate B4->B5 B6 Recrystallize from Isopropanol B5->B6 B7 Filter and Dry Final Product B6->B7

Caption: Experimental workflow for the two-step synthesis.

Analytical Quality Control

The final product must be rigorously tested to confirm its identity and purity.

Analytical TestExpected Result
Appearance White to off-white crystalline solid or powder[4]
Melting Point 93-95 °C[2][3]
¹H NMR (400 MHz, CDCl₃) δ ~7.9-7.5 (m, 5H, Ar-H of SO₂Ph), δ ~7.4-7.2 (m, 4H, Ar-H), δ 4.65 (s, 2H, -CH₂Br), δ 4.50 (s, 2H, -CH₂SO₂Ph)
¹³C NMR (100 MHz, CDCl₃) δ ~139, 136, 134, 133.5, 131, 129.5, 129, 128, 127.5 (Ar-C), δ ~60 (-CH₂SO₂Ph), δ ~30 (-CH₂Br)
Mass Spec (ESI+) m/z = 325.0, 327.0 [M+H]⁺, isotopic pattern for Br
Purity (HPLC) ≥ 98%

Process Optimization and Scale-Up

  • Solvent Choice: While carbon tetrachloride is a classic solvent for NBS brominations, acetonitrile is a safer and more environmentally benign alternative that performs well.

  • Initiator Concentration: The amount of AIBN is critical. Too little will result in a sluggish reaction, while too much can lead to uncontrolled reaction rates and the formation of impurities. The 0.05 molar equivalent is a well-established starting point.

  • Workup: The recrystallization step is crucial for achieving high purity. The choice of isopropanol provides good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery of pure product.

  • Safety on Scale: The bromination step is exothermic and evolves HBr gas. On a large scale, the reactor must have adequate cooling capacity and be connected to a scrubber system to neutralize acidic vapors.

Conclusion

This application note provides a reliable and scalable two-step protocol for the synthesis of this compound. By detailing the rationale behind the synthetic strategy and providing clear, step-by-step instructions, this guide serves as an authoritative resource for chemists in industrial and academic settings. The described methods for synthesis, purification, and analysis will enable the consistent production of high-purity material essential for advanced research and development projects.

References

  • This compound - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Guo, X. Q., et al. (2011). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3363. Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. (2006). MDPI. Retrieved from [Link]

  • Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries. Retrieved from [Link]

  • A process for the preparation of 4-bromomethyl diphenyl compounds. (n.d.). Google Patents.
  • Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025, November 22). PubMed. Retrieved from [Link]

  • Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. (2025, April 10). PMC - NIH. Retrieved from [Link]

  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (n.d.). Google Patents.

Sources

Application Notes and Protocols for Intramolecular Friedel-Crafts Alkylation of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the intramolecular Friedel-Crafts alkylation of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene. This reaction is a key transformation for the synthesis of the dibenzo[c,e]thiepine-5,5-dioxide ring system, a structural motif of interest in medicinal chemistry and materials science. This guide will delve into the mechanistic considerations, detailed experimental protocols, and optimization strategies for this challenging cyclization. The presence of the electron-withdrawing phenylsulfonyl group significantly deactivates the aromatic ring, necessitating robust reaction conditions. We will explore the use of strong Lewis and Brønsted acids as catalysts for this transformation.

Introduction

The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic synthesis, allows for the substitution of an aromatic proton with an alkyl group.[1] Its intramolecular variant is a powerful tool for the construction of polycyclic and heterocyclic frameworks.[2] The target transformation in this guide is the intramolecular cyclization of this compound to form 6,7-dihydro-5H-dibenzo[c,e]thiepine-5,5-dioxide. This seven-membered ring system is a notable scaffold in various fields of chemical research.

A significant hurdle in this specific reaction is the electronic nature of the substrate. The phenylsulfonyl group is strongly electron-withdrawing, which deactivates the pendant phenyl ring towards electrophilic aromatic substitution.[3] Overcoming this deactivation requires carefully selected, potent catalysts and optimized reaction conditions. This application note will provide researchers with the necessary information to successfully perform this transformation.

Mechanistic Considerations

The intramolecular Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Carbocation Formation: The reaction is initiated by a Lewis acid or Brønsted acid catalyst, which facilitates the departure of the bromide ion from the benzylic position, generating a resonance-stabilized benzylic carbocation.

  • Intramolecular Electrophilic Attack: The newly formed carbocation is then attacked by the electron-rich π-system of the tethered phenyl ring.

  • Deprotonation/Rearomatization: A base, often the conjugate base of the acid catalyst, removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final cyclized product.

The formation of seven-membered rings via intramolecular Friedel-Crafts reactions is generally less favorable than the formation of five- or six-membered rings due to entropic factors and potential ring strain.[2] However, the synthesis of dibenzo[c,e]thiepine derivatives, which contain this seven-membered ring, has been reported, indicating the feasibility of this cyclization.[4]

The primary challenge, as mentioned, is the deactivating effect of the sulfonyl group. This necessitates the use of strong acid catalysts capable of promoting the reaction on an electron-poor aromatic system.

Experimental Protocols

This section outlines two potential protocols for the intramolecular Friedel-Crafts alkylation of this compound. It is crucial that all reagents are of high purity and that the reactions are carried out under anhydrous conditions, as Lewis acids are highly sensitive to moisture.

Protocol 1: Aluminum Chloride Catalyzed Cyclization

Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for Friedel-Crafts reactions.[5] Its high reactivity makes it a suitable candidate for promoting cyclization on deactivated substrates.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (sufficient to make a 0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise to the stirred solution. Caution: The addition of AlCl₃ can be exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Polyphosphoric Acid (PPA) Mediated Cyclization

Polyphosphoric acid (PPA) is a strong Brønsted acid and a dehydrating agent, often used to promote intramolecular acylation and alkylation reactions.[2] It can be particularly effective for less reactive substrates.

Materials:

  • This compound

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask with a magnetic stirrer and a heating mantle

  • Ice water

Procedure:

  • In a round-bottom flask, place this compound (1.0 eq).

  • Add polyphosphoric acid (10-20 times the weight of the substrate).

  • Heat the mixture with stirring to 80-100 °C.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Data Presentation and Expected Outcomes

The successful intramolecular Friedel-Crafts alkylation of this compound will yield 6,7-dihydro-5H-dibenzo[c,e]thiepine-5,5-dioxide. The choice of catalyst and reaction conditions will significantly impact the yield and purity of the product.

Parameter Protocol 1 (AlCl₃) Protocol 2 (PPA)
Catalyst Anhydrous Aluminum ChloridePolyphosphoric Acid
Solvent DichloromethaneNone (PPA acts as solvent)
Temperature 0 °C to Room Temperature80-100 °C
Typical Yield Moderate to GoodModerate to Good
Workup Aqueous Quench and ExtractionPrecipitation in Ice Water

Characterization of 6,7-dihydro-5H-dibenzo[c,e]thiepine-5,5-dioxide:

The structure of the product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons and the two methylene groups of the seven-membered ring.

  • ¹³C NMR: Will show the corresponding carbon signals for the aromatic rings and the methylene groups.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product.

  • FT-IR: Characteristic absorbances for the sulfonyl group (S=O stretching) will be present.

Visualization of Workflow and Mechanism

To aid in the conceptualization of the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous DCM B Cool to 0 °C A->B C Add Lewis Acid (AlCl₃) Portion-wise B->C D Stir at 0 °C, then Warm to RT C->D E Monitor by TLC D->E F Quench with Ice Water E->F G Extract with DCM F->G H Wash with NaHCO₃ and Brine G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J K Final Product: 6,7-dihydro-5H-dibenzo[c,e]thiepine-5,5-dioxide J->K

Figure 1: Experimental workflow for the AlCl₃ catalyzed intramolecular Friedel-Crafts alkylation.

reaction_mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Rearomatization Reactant This compound Catalyst + AlCl₃ Reactant->Catalyst Carbocation Benzylic Carbocation Intermediate Catalyst->Carbocation SigmaComplex Sigma Complex Carbocation->SigmaComplex Electrophilic Aromatic Substitution Product 6,7-dihydro-5H-dibenzo[c,e]thiepine-5,5-dioxide SigmaComplex->Product - H⁺

Figure 2: Proposed mechanism for the intramolecular Friedel-Crafts alkylation.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Moisture: Ensure all glassware is flame-dried and reagents are anhydrous. Lewis acids are extremely sensitive to water.

    • Catalyst Activity: Use a fresh, high-purity batch of the Lewis or Brønsted acid.

    • Temperature: For the AlCl₃ protocol, if no reaction occurs at room temperature, gentle heating (e.g., to 40 °C) may be attempted, but be cautious of potential side reactions. For the PPA protocol, a higher temperature may be required.

  • Formation of Side Products:

    • Intermolecular Alkylation: This can occur at higher concentrations. Running the reaction under more dilute conditions can favor the intramolecular pathway.

    • Rearrangement: While less common with benzylic carbocations, rearrangements are a known issue in Friedel-Crafts alkylations.[3] Analysis of the crude product by NMR can help identify any rearranged products. Using a milder Lewis acid or lower temperatures might mitigate this.

Conclusion

The intramolecular Friedel-Crafts alkylation of this compound presents a viable, albeit challenging, route to the 6,7-dihydro-5H-dibenzo[c,e]thiepine-5,5-dioxide scaffold. The deactivating nature of the phenylsulfonyl group necessitates the use of strong acid catalysts such as aluminum chloride or polyphosphoric acid. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for a successful outcome. The protocols and insights provided in this application note offer a solid foundation for researchers to explore and optimize this important transformation.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 23). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[6]annulen-7-ols. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,9-Dibromo-6,7-dihydro-5H-dibenzo[c,e]thiepine. PubMed. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 6,7-dihydro-5H-1-pyrindine | Request PDF. Retrieved from [Link]

  • Truce, W. E., & Amos, M. F. (1956). The Chemistry of Dibenzo [c, e] thiepin and Its Oxides. Journal of the American Chemical Society, 78(15), 3769–3773. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

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Troubleshooting & Optimization

common side reactions in the synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS No: 88116-02-3). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our goal is to equip you with the technical expertise and practical insights necessary to navigate the complexities of this synthesis and overcome common challenges.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates and complex organic molecules. The most common synthetic route involves the nucleophilic substitution reaction between a phenylmethanesulfonyl nucleophile and o-xylylene dibromide. While seemingly straightforward, this reaction is often accompanied by several side reactions that can significantly impact the yield and purity of the desired product. This guide will dissect these challenges and provide robust solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of a high-melting point solid that is difficult to separate from my desired product. What is this byproduct and how can I minimize its formation?

A1: This is the most common issue in this synthesis, and the byproduct is almost certainly the di-alkylation product, 1,2-bis[(phenylsulfonyl)methyl]benzene.

Causality: The formation of the di-alkylation product arises from the reaction of the initially formed desired product, which still possesses a reactive benzylic bromide, with another molecule of the phenylmethanesulfonyl nucleophile. This is a classic example of a competing reaction in alkylation chemistry.

Troubleshooting & Optimization:

  • Stoichiometric Control is Critical: The key to minimizing the di-alkylation product is to use a molar excess of o-xylylene dibromide relative to the phenylmethanesulfonyl nucleophile. A common starting point is to use 2 to 3 equivalents of the dibromide. This statistical approach ensures that the phenylmethanesulfonyl nucleophile is more likely to react with a molecule of the starting dibromide rather than the mono-alkylated product.

  • Slow Addition of the Nucleophile: Instead of adding the reagents all at once, a slow, dropwise addition of the phenylmethanesulfonyl nucleophile solution to the solution of o-xylylene dibromide can help maintain a low concentration of the nucleophile throughout the reaction, further favoring the mono-alkylation.

  • Choice of Base: The choice of base for generating the phenylmethanesulfonyl carbanion can influence the reaction's selectivity. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred. It is crucial to ensure the complete deprotonation of the phenylmethanesulfonyl precursor before the addition of the dibromide.

Experimental Protocol: Minimizing Di-alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of phenylmethanethiol (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • In a separate flask, dissolve o-xylylene dibromide (2.5 equivalents) in anhydrous THF.

  • Slowly add the freshly prepared sodium phenylmethanethiolate solution to the o-xylylene dibromide solution at room temperature over 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Proceed with the workup and purification as described in the purification section.

Q2: My TLC analysis shows multiple spots, and I'm unsure which one is my product. How can I effectively monitor the reaction progress?

A2: Effective TLC analysis is crucial for determining the reaction's endpoint and identifying the major components in the reaction mixture.

Troubleshooting & Visualization:

  • Staining: The desired product and the di-alkylation byproduct, both containing a sulfone group, may not be strongly UV-active. Using a potassium permanganate stain can be very effective for visualizing these compounds as yellow-brown spots on a purple background.

  • Typical Rf Values: In a typical eluent system like 20-30% ethyl acetate in hexanes, you can expect the following trend in Rf values:

    • o-Xylylene dibromide (starting material): Highest Rf

    • This compound (desired product): Intermediate Rf

    • 1,2-bis[(phenylsulfonyl)methyl]benzene (di-alkylation byproduct): Lowest Rf

Data Presentation: Representative TLC Analysis

CompoundRf Value (30% EtOAc/Hexanes)Visualization
o-Xylylene dibromide~0.8UV (faint), KMnO4
Desired Product ~0.5 UV (faint), KMnO4 (strong)
Di-alkylation Byproduct~0.2UV (faint), KMnO4 (strong)
Q3: I'm struggling to separate the desired mono-alkylated product from the di-alkylated byproduct. What are the best purification strategies?

A3: The separation of these two closely related compounds can be challenging but is achievable through careful chromatography and/or recrystallization.

Troubleshooting & Optimization:

  • Column Chromatography: Flash column chromatography is the most effective method for separating the mono- and di-alkylation products.[3]

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) to elute the unreacted o-xylylene dibromide. Gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexanes) to elute the desired mono-alkylated product. The di-alkylation byproduct will elute at a higher polarity.

    • Monitoring: Collect small fractions and analyze them by TLC to identify the pure product fractions.

  • Recrystallization: If the crude product is a solid and contains a significant amount of the desired product, recrystallization can be an effective purification method.[3]

    • Solvent Selection: A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often effective. Dissolve the crude product in a minimum amount of the more polar solvent at an elevated temperature and then slowly add the less polar solvent until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals of the desired product. The di-alkylation product, being more symmetrical, may be less soluble and could potentially be removed by an initial filtration if it crashes out of a specific solvent system.

Experimental Protocol: Purification by Flash Chromatography

  • Concentrate the crude reaction mixture in vacuo and adsorb it onto a small amount of silica gel.

  • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexanes).

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting from 5% and gradually increasing to 50%.

  • Collect fractions and analyze by TLC using a potassium permanganate stain.

  • Combine the fractions containing the pure desired product and concentrate in vacuo to obtain a white solid.

Q4: I'm observing some minor, lower Rf spots on my TLC that are not the di-alkylation product. What could these be?

A4: These minor byproducts could be the result of elimination or oxidation reactions.

Troubleshooting & Causality:

  • Elimination Products: The benzylic bromide in both the starting material (o-xylylene dibromide) and the desired product is susceptible to elimination reactions, especially in the presence of a strong base and at elevated temperatures. This can lead to the formation of various olefinic byproducts. To mitigate this, it is important to use the minimum necessary amount of base and to maintain a controlled reaction temperature.

  • Oxidation of the Sulfide Intermediate: If the synthesis proceeds through a sulfide intermediate (from phenylmethanethiol) followed by an oxidation step, incomplete or over-oxidation can lead to impurities.

    • Incomplete Oxidation: The presence of the sulfide precursor, 1-(bromomethyl)-2-((phenylthio)methyl)benzene, may be observed.

    • Over-oxidation: While less common for sulfones, harsh oxidizing conditions could potentially lead to other byproducts.

Preventative Measures:

  • Temperature Control: Maintain the reaction temperature at or below room temperature to minimize elimination reactions.

  • Careful Choice and Stoichiometry of Base: Use a non-nucleophilic base and ensure accurate stoichiometry to avoid excess base that can promote elimination.

  • Controlled Oxidation: If performing an oxidation step, use a reliable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) and monitor the reaction carefully by TLC to ensure complete conversion to the sulfone without the formation of other byproducts.

Logical Workflow Diagram

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting & Analysis cluster_issues Common Issues cluster_solutions Solutions & Optimization Start Reactants: o-Xylylene Dibromide + Phenylmethanesulfonyl Nucleophile Reaction Alkylation Reaction (Base, Solvent, Temp) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Mixture Workup->Crude TLC TLC Analysis (UV, KMnO4) Crude->TLC Monitor Purification Purification: - Column Chromatography - Recrystallization Crude->Purification Purify Dialkylation Di-alkylation Product (High-melting solid) TLC->Dialkylation Identifies Elimination Elimination Byproducts (Olefinic impurities) TLC->Elimination Identifies Oxidation Incomplete/Over-Oxidation (Sulfide/other species) TLC->Oxidation Identifies Stoichiometry Control Stoichiometry (Excess Dibromide) Dialkylation->Stoichiometry Mitigated by SlowAddition Slow Nucleophile Addition Dialkylation->SlowAddition Mitigated by TempControl Maintain Low Temperature Elimination->TempControl Mitigated by BaseChoice Use Non-nucleophilic Base Elimination->BaseChoice Mitigated by FinalProduct FinalProduct Purification->FinalProduct Pure Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications. Retrieved January 20, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for Organic Chemistry Frontiers. The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Separation and indirect detection of alkyl sulfonates and sulfates. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • SUPPORTING INFORMATION FOR:. The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • 1,3-Bis(bromomethyl)-2-nitrobenzene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column?. ResearchGate. Retrieved January 20, 2026, from [Link]

  • A process for the preparation of 4-bromomethyl diphenyl compounds. Google Patents.
  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Supporting Information for. The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

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purification techniques for 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers encountering challenges with the purification of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS No. 88116-02-3). The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a bifunctional organic compound featuring a reactive benzylic bromide and a stable phenyl sulfone group.[1] This structure makes it a valuable intermediate in organic synthesis, particularly for introducing the 2-[(phenylsulfonyl)methyl]benzyl moiety into target molecules.[2][3] However, the presence of the benzylic bromide introduces specific challenges related to stability and reactivity, which can complicate purification. This guide is designed to address these challenges directly.

The compound is a white solid with a melting point of 93-95 °C, a property that is highly advantageous for purification by recrystallization.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is an oily or sticky solid and fails to crystallize. What is the cause and how can I resolve this?

A: This is a frequent issue, typically caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.[5]

  • Immediate Action: Ensure your product is thoroughly dried under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove any volatile organic solvents.

  • Troubleshooting Steps:

    • Solvent Trituration/Slurry Wash: If the product is a sticky solid, try triturating it with a cold, non-polar solvent in which the desired compound has poor solubility, such as hexane or diethyl ether.[6] This will wash away non-polar impurities and can often induce crystallization.

    • Attempt Recrystallization: If drying and washing are ineffective, the presence of impurities is the likely cause. Proceed with a full recrystallization. A mixed solvent system is often ideal. For a compound of this polarity, an ethyl acetate/hexane or dichloromethane/hexane system is a logical starting point.[7][8]

    • If "Oiling Out" Occurs: This happens when the compound separates as a liquid instead of a solid during cooling.[8] To remedy this, reheat the solution to re-dissolve the oil, add a small amount of the "good" solvent (e.g., ethyl acetate) to decrease saturation, and allow the solution to cool much more slowly. Seeding with a previously obtained pure crystal can also promote proper crystallization.[5]

Q2: My TLC analysis shows a major impurity with a similar Rf value to my product. How can I achieve separation?

A: Co-elution on TLC is a significant challenge, often seen with structural analogues or isomers.

  • Initial Assessment: First, identify the impurity if possible. It could be an unreacted starting material or a byproduct from the synthesis, such as the corresponding sulfoxide or sulfide if an oxidation route was used.[9][10]

  • Troubleshooting Steps:

    • Optimize TLC Solvent System: Systematically test different solvent systems for TLC analysis. Varying the polarity (e.g., switching from ethyl acetate to acetone) or using a solvent with different properties (e.g., adding a small percentage of methanol or using dichloromethane) can often improve separation.

    • Flash Column Chromatography: This is the most powerful technique for separating compounds with close Rf values.[6][11]

      • Use a long column for better resolution.

      • Employ a shallow gradient elution, starting with a very low polarity mobile phase and increasing the polarity very slowly.

      • Collect small fractions and analyze them carefully by TLC.

    • Alternative Stains: If one spot is only visible under UV and the other stains, you can use this to your advantage during column chromatography to track the separation.[11]

Q3: I'm observing significant streaking and potential product loss during silica gel column chromatography. What's happening?

A: This is a classic sign of product decomposition on the column. Benzylic bromides can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis (forming the corresponding alcohol) or elimination reactions.

  • Troubleshooting Steps:

    • Deactivate the Silica: Use neutralized silica gel. You can prepare this by creating a slurry of silica gel in your mobile phase and adding 1-2% triethylamine, then removing the excess solvent. This neutralizes the acidic sites. Alternatively, commercially available neutral silica or alumina can be used.[12]

    • Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time the compound spends in contact with the stationary phase.

    • Switch to an Alternative Method: If decomposition remains an issue, avoid chromatography altogether. Recrystallization is the preferred alternative for a solid compound like this and is highly scalable.[7]

Q4: What is the most efficient method for purifying this compound on a multi-gram scale?

A: For scales greater than 5-10 grams, flash chromatography becomes inefficient and costly.

  • Primary Recommendation: Recrystallization is the ideal method for large-scale purification of this compound, given its solid nature and defined melting point.[2][4] It is economical, efficient, and often yields material of very high purity.

  • Workflow:

    • Solvent Screening: Perform small-scale tests to find the optimal solvent or solvent pair. (See Protocol 1 for details).

    • Scale-Up: Once an effective solvent system is identified, the process can be scaled linearly. Ensure slow cooling to obtain large, pure crystals that are easy to filter and dry.

Q5: How can I definitively confirm the purity of my final product?

A: A combination of analytical techniques is required to establish purity and confirm the structure.

  • Recommended Techniques:

    • NMR Spectroscopy: ¹H NMR is essential to confirm the chemical structure and check for the absence of proton-bearing impurities.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities that may not be visible by TLC or NMR.[5][13]

    • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and identify impurities.[13]

    • Melting Point Analysis: A sharp melting point range that matches the literature value (93-95 °C) is a strong indicator of high purity.[2][4] A broad or depressed melting range suggests the presence of impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is the recommended primary method for purifying multi-gram quantities of the title compound.

  • Solvent Selection: In a small test tube, add ~50 mg of the crude material. Add a potential "good" solvent (e.g., Ethyl Acetate, Dichloromethane) dropwise at room temperature until the solid just dissolves. Then, add a "poor" solvent (e.g., Hexane, Heptane) dropwise until the solution becomes persistently cloudy. This indicates a suitable mixed-solvent system.

  • Dissolution: Place the bulk of the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. Use a steam bath or heating mantle and add the solvent in portions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is critical for forming large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Parameter Recommendation Rationale
Solvent System 1 Ethyl Acetate / HexaneGood balance of polarity for dissolving the sulfone and precipitating with a non-polar solvent.
Solvent System 2 Dichloromethane / HeptaneSimilar polarity profile, useful alternative if the first system is not optimal.
Cooling Rate Slow (ambient air cooling first)Promotes the growth of large, well-formed crystals, which are less likely to occlude impurities.[8]
Protocol 2: Flash Column Chromatography

This method is best suited for small-scale purifications (<5 g) or when recrystallization is ineffective.

  • Stationary Phase Selection: Use standard silica gel (40-63 µm). If decomposition is suspected (see FAQ 3), use neutralized silica gel.

  • Mobile Phase Selection: Determine the optimal solvent system using TLC. Aim for an Rf value of ~0.25-0.35 for the product in the chosen mobile phase. A Hexane/Ethyl Acetate gradient is a common starting point.

  • Column Packing: Pack the column using the selected mobile phase (as a slurry). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase. If using a gradient, start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Visualized Workflow & Logic

Troubleshooting Purification Strategy

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

PurificationTroubleshooting Start Crude Product (TLC/NMR Analysis) IsSolid Is the product a solid? Start->IsSolid IsPure Is it >95% pure by TLC/NMR? Start->IsPure Recrystallize Attempt Recrystallization (Protocol 1) IsSolid->Recrystallize Yes Dry Dry under High Vacuum IsSolid->Dry No (Oil/Goo) IsPure->IsSolid No Final Pure Product (Confirm with HPLC/NMR/MP) IsPure->Final Yes Success Recrystallization Successful? Recrystallize->Success Column Perform Column Chromatography (Protocol 2) Success->Column No Success->Final Yes Decomp Decomposition on Column? Column->Decomp NeutralSilica Use Neutral Silica / Alumina or Switch to Recrystallization Decomp->NeutralSilica Yes Decomp->Final No NeutralSilica->Final Dry->Recrystallize

Caption: Decision tree for selecting a purification method.

References

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Online] Available at: [Link]

  • Reddit. (2022). separating benzyl bromide. [Online] Available at: [Link]

  • ResearchGate. (2012). Removing Benzyl bromide. [Online] Available at: [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.88116-02-3. [Online] Available at: [Link]

  • Reddit. (2016). BnBr purification via basic alumina? [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Sulfone. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Sulfones in Modern Chemical Synthesis. [Online] Available at: [Link]

  • Umadevi, M., et al. (2015). Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. PMC - NIH. [Online] Available at: [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfones. [Online] Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Online] Available at: [Link]

  • SIELC Technologies. (2018). Benzene, 1-(bromomethyl)-4-methyl-. [Online] Available at: [Link]

  • Chua, K. L., et al. (2016). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. PMC. [Online] Available at: [Link]

  • Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Google Patents. (2000). EP0973729A1 - A process for the preparation of 4-bromomethyl diphenyl compounds.

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Technical Support Center: Synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS No. 88116-02-3). This key synthetic intermediate is typically prepared via radical bromination of 1-methyl-2-[(phenylsulfonyl)methyl]benzene. While the reaction, a Wohl-Ziegler bromination, is a staple in organic synthesis, achieving consistently high yields and purity can be challenging. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and maximize the yield and purity of your target compound.

Core Synthesis Protocol: Wohl-Ziegler Bromination

This protocol outlines a standard procedure for the benzylic bromination of 1-methyl-2-[(phenylsulfonyl)methyl]benzene.

Experimental Protocol:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-methyl-2-[(phenylsulfonyl)methyl]benzene (1.0 eq.).

  • Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) as the solvent (approx. 0.2–0.5 M concentration). Begin stirring and purge the system with nitrogen.

  • Add N-Bromosuccinimide (NBS, 1.05–1.1 eq.). Ensure the NBS is pure; it should be a white crystalline solid. If it is yellow or discolored, it should be recrystallized from water before use.[1]

  • Add a radical initiator, such as Azobisisobutyronitrile (AIBN, 0.02–0.05 eq.) or benzoyl peroxide (BPO, 0.02–0.05 eq.).

  • Reaction: Heat the mixture to reflux (for CCl₄, approx. 77°C; for CH₃CN, approx. 82°C) and maintain reflux for 2-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, a pale yellow or off-white solid, can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to yield this compound as a white crystalline solid (m.p. 93-95°C).[2][3]

Understanding the Mechanism: Radical Chain Reaction

The Wohl-Ziegler reaction proceeds via a radical chain mechanism. Using NBS is critical as it provides a low, constant concentration of elemental bromine (Br₂), which favors the desired benzylic substitution over competing electrophilic aromatic addition.[4][5]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light NBS_HBr NBS + HBr Br2_Succinimide Br₂ + Succinimide Start_H Ar-CH₃ Start_Rad Ar-CH₂• Start_H->Start_Rad + Br• HBr HBr Product Ar-CH₂Br Br_Rad2 Br_Rad2 Br• + Br• Br• + Br• Br_Rad Br• Br2 Br₂ Br₂ Br₂ Br• + Br•->Br₂ R• + Br• R• + Br• R-Br R-Br R• + Br•->R-Br R• + R• R• + R• R-R R-R R• + R•->R-R G start Low Yield or Impure Product q1 Is Starting Material (SM) Consumed? start->q1 q2 Is Dibrominated Product Observed? q1->q2 Yes sol1 1. Check initiator (age/amount). 2. Add more initiator. 3. Ensure proper reflux/light. q1->sol1 No q3 Are Aromatic Bromination Products Seen? q2->q3 Yes (Major) sol2 1. Reduce NBS to 1.05 eq. 2. Monitor reaction by TLC/GC. 3. Stop reaction when SM is gone. q2->sol2 No (Minor) q4 Is Succinimide the Main Impurity? q3->q4 Yes sol3 1. Use high-purity NBS. 2. Ensure anhydrous conditions. 3. Avoid polar solvents. q3->sol3 No sol5 Purify by recrystallization or column chromatography. q4->sol5 Yes q4->sol5 No sol4 1. Filter cold reaction mixture thoroughly. 2. Wash crude product with water.

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

FAQ: What is the optimal choice of solvent for this reaction? Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions due to its inertness and ability to promote radical pathways. [6]However, due to its toxicity and environmental concerns, acetonitrile (CH₃CN) is a common and effective substitute. Other non-polar solvents like cyclohexane or benzene can also be used. The key is to use a solvent that is anhydrous and does not have reactive C-H bonds that could compete in the radical abstraction step.

FAQ: How do I choose between a chemical initiator (AIBN, BPO) and photochemical initiation? Both methods are effective.

  • Chemical Initiators: AIBN is often preferred as it decomposes cleanly into nitrogen gas and non-acidic byproducts. BPO works well but can produce benzoic acid, which may require removal during workup. The choice depends on the reaction temperature; AIBN requires ~80-90°C for efficient decomposition, making it ideal for refluxing in CCl₄ or acetonitrile. [6]* Photochemical Initiation: Using a UV or visible light lamp can initiate the reaction at lower temperatures, which can sometimes improve selectivity and reduce thermal degradation of sensitive substrates. [7]However, it requires specialized photoreactor equipment.

FAQ: How critical is the purity of N-Bromosuccinimide (NBS)? It is extremely critical. Impure NBS, often appearing yellow, can contain molecular bromine (Br₂) and succinimide from degradation. [1]Excess Br₂ from the start will promote the undesired electrophilic aromatic bromination. It is strongly recommended to use a fresh bottle of NBS or recrystallize it from water if its purity is in doubt.

FAQ: Are there alternative, milder bromination methods available? Yes. While the Wohl-Ziegler reaction is robust, methods using Lewis acids to catalyze benzylic bromination have been developed. For instance, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in the presence of a catalyst like zirconium(IV) chloride can achieve benzylic bromination at room temperature, offering a milder alternative to reflux conditions. [8] FAQ: What are the key safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a certified chemical fume hood. The product, this compound, is a lachrymator (causes tearing) and corrosive. [2][9]* Reagent Hazards: N-Bromosuccinimide is an irritant. Carbon tetrachloride is a known carcinogen and is toxic. Benzoyl peroxide is a potentially explosive solid and should not be heated directly.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Data Summary: Impact of Reaction Parameters on Yield & Selectivity

ParameterCondition ACondition BExpected Outcome & Rationale
NBS Stoichiometry 1.05 equivalents>1.5 equivalentsA: Maximizes yield of the desired monobrominated product. B: Will lead to significant formation of the dibrominated byproduct.
Initiator AIBN (0.05 eq.)Benzoyl Peroxide (BPO)A: Clean decomposition, often preferred. B: Effective, but may generate acidic byproducts requiring thorough workup.
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (CH₃CN)A: Classic non-polar solvent, excellent for radical reactions. B: Good, less toxic alternative, slightly more polar.
NBS Purity White, CrystallineYellow, DiscoloredA: Promotes selective benzylic bromination. B: Risk of low yield and competing electrophilic aromatic bromination due to Br₂ impurity. [1]
Atmosphere Inert (N₂ or Ar)Air (Oxygen)A: Prevents radical quenching by oxygen, ensuring efficient chain propagation. B: Oxygen is a radical inhibitor and can stall the reaction or lead to low yields.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Choi, J., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1 in flow. Retrieved from [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 1-Phenylsulfonyl-2-aroylindoles. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

managing the reactivity of the bromomethyl group to prevent unwanted reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bromomethyl group (-CH₂Br) is a cornerstone functional group in modern organic synthesis, prized for its utility as a potent electrophile in forming new carbon-carbon and carbon-heteroatom bonds. Its high reactivity, primarily as an SN2 substrate, makes it invaluable for introducing methylene bridges in pharmaceuticals, agrochemicals, and materials science.[1] However, this same reactivity presents a significant challenge: the bromomethyl group is prone to a variety of unwanted side reactions, which can lead to complex product mixtures, low yields, and purification difficulties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the reactivity of the bromomethyl group. It combines frequently asked questions for quick reference with in-depth troubleshooting guides for specific experimental challenges, all grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction with a bromomethyl-containing compound is resulting in a complex mixture of products. What are the likely side reactions?

A1: The bromomethyl group is a powerful alkylating agent, and its reactivity can manifest in several undesired pathways.[2] Key side reactions include:

  • Reaction with Solvent: Nucleophilic solvents, particularly water (hydrolysis) or alcohols (alcoholysis), can compete with your intended nucleophile, leading to the formation of hydroxymethyl (-CH₂OH) or alkoxymethyl (-CH₂OR) byproducts, respectively.[2][3][4][5][6]

  • Elimination (E2 Reaction): In the presence of strong or sterically hindered bases, elimination of HBr can occur to form a methylidene (=CH₂) compound, competing directly with the desired substitution reaction.[2]

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), or if the product of the initial reaction remains nucleophilic, it can be alkylated a second time by the bromomethyl reagent.[2]

  • Self-Condensation/Polymerization: Molecules containing both a nucleophilic site and a bromomethyl group can react with each other, leading to the formation of dimers, oligomers, or polymers.[2][7]

  • Free-Radical Reactions: Under initiation by light (UV) or radical initiators, bromomethyl groups can participate in free-radical chain reactions, which can be a desired pathway for benzylic bromination but an unwanted side reaction in nucleophilic substitutions.[8][9][10]

  • Friedel-Crafts Alkylation: For bromomethyl arenes, the bromomethyl group can act as an electrophile in an intramolecular or intermolecular Friedel-Crafts reaction with an aromatic ring, especially in the presence of Lewis acids.[2]

Q2: How should I properly store and handle my bromomethyl compounds to ensure their stability and purity?

A2: Proper storage is critical to prevent degradation. Discoloration, often to yellow or brown, is a visual indicator of decomposition, where HBr or Br₂ may have been released.[11][12] While a discolored reagent might retain some activity, its purity is compromised, increasing the risk of side reactions.[12]

Recommended Storage Protocol:

  • Environment: Store in a cool, dry, and dark place. An amber vial or a container wrapped in aluminum foil is recommended to protect from light.[11]

  • Atmosphere: For long-term storage, flush the container with an inert gas (e.g., argon or nitrogen) before sealing tightly to exclude air and moisture.[11]

  • Handling: Always handle bromomethyl compounds in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), as they are often lachrymatory and irritants.[13][14]

Q3: I need to perform a reaction at a different functional group, but the bromomethyl group is interfering. How can I protect it?

A3: Direct protection of the highly reactive bromomethyl group itself is synthetically challenging and rarely practical. The more effective and common strategy is to introduce the bromomethyl group late in the synthetic sequence. This is typically achieved by carrying a more stable precursor, such as a hydroxymethyl group (-CH₂OH), through the necessary synthetic steps and then converting it to the bromomethyl group in one of the final steps.[2]

This "precursor strategy" involves protecting the hydroxymethyl group if it might interfere with intermediate reactions. The choice of protecting group is crucial and depends on the stability required for subsequent steps.[15][16]

Protecting GroupCommon Reagents for ProtectionStabilityCommon Reagents for Deprotection
Silyl Ethers (e.g., TBDMS, TIPS)TBDMSCl, ImidazoleStable to most non-acidic/non-fluoride conditions.TBAF, HF, Acetic Acid
Benzyl Ether (Bn)BnBr, NaHStable to acidic/basic conditions, many redox reagents.H₂, Pd/C (Hydrogenolysis)
Acetals (e.g., MOM, THP)MOMCl, DIPEA; DHP, PTSAStable to basic, nucleophilic, and redox conditions.Mild Acid (e.g., HCl in THF/H₂O)
Troubleshooting Guides

This section addresses specific experimental failures in a problem-cause-solution format.

Scenario 1: Low Yield in a Nucleophilic Substitution (SN2) Reaction

You are attempting to displace the bromide with a nucleophile (e.g., an amine, thiol, or phenoxide), but the reaction yield is poor.

  • Possible Cause 1: Poor Nucleophile/Base Combination. The chosen nucleophile may not be strong enough, or the base used to deprotonate it (if required) is too weak.

    • Solution: Select a stronger nucleophile. If using a base to generate the nucleophile in situ (e.g., deprotonating a phenol), ensure the base is strong enough to fully deprotonate the precursor (e.g., use NaH or K₂CO₃ for phenols).

  • Possible Cause 2: Inappropriate Solvent. The solvent plays a critical role in SN2 reactions. Protic solvents (water, methanol, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[1]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive, accelerating the SN2 rate.[1][17]

  • Possible Cause 3: Steric Hindrance. Although the bromomethyl group itself is unhindered, significant steric bulk near the reaction site on either the substrate or the nucleophile can dramatically slow down the SN2 reaction rate.[18]

    • Solution: If possible, consider a less hindered analogue of your nucleophile. Increasing the reaction temperature may also help overcome the activation barrier, but this must be balanced against the risk of side reactions.

  • Possible Cause 1: Competing Elimination (E2). This is highly likely if you are using a strong, sterically hindered base (e.g., potassium tert-butoxide). Elimination is favored at higher temperatures.

    • Solution: Switch to a less hindered, non-nucleophilic base if its role is just deprotonation, or use a more nucleophilic but less basic reagent. Lowering the reaction temperature generally favors substitution over elimination.[2]

  • Possible Cause 2: Reaction with Solvent (Solvolysis). Trace amounts of water in your solvent or a nucleophilic solvent (e.g., methanol) are reacting with your substrate.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen) to rigorously exclude moisture.[11]

  • Possible Cause 3: SN1 Pathway and Rearrangements. While primary halides like bromomethyl compounds strongly favor the SN2 pathway, substrates that can form a stabilized carbocation (allylic or benzylic) may exhibit some SN1 character, especially in polar protic solvents. This can lead to unexpected products from carbocation rearrangements.[19][20]

    • Solution: Enforce SN2 conditions: use a high concentration of a strong nucleophile in a polar aprotic solvent.

G start Low Sₙ2 Yield q1 Starting Material Consumed? start->q1 q2 Complex Mixture? q1->q2 Yes cause1 Poor Nucleophile or Wrong Solvent q1->cause1 No cause2 Steric Hindrance q1->cause2 No cause3 Elimination (E2) q2->cause3 Yes cause4 Solvolysis (Hydrolysis) q2->cause4 Yes sol1 Use Stronger Nucleophile in Polar Aprotic Solvent (DMF, DMSO) cause1->sol1 sol2 Increase Temperature (with caution) cause2->sol2 sol3 Use Weaker, Non-hindered Base Lower Reaction Temperature cause3->sol3 sol4 Use Anhydrous Solvent Under Inert Atmosphere cause4->sol4

Caption: Troubleshooting workflow for low-yield SN2 reactions.
Scenario 2: Over-bromination During Benzylic Bromination with N-Bromosuccinimide (NBS)

You are synthesizing a bromomethyl arene from a methyl arene using NBS and a radical initiator, but you are isolating significant amounts of the dibrominated (-CHBr₂) product.

  • Possible Cause 1: Incorrect Stoichiometry. Using a molar excess of NBS relative to the methyl group is a common cause of over-bromination.

    • Solution: Carefully control the stoichiometry. Use 1.0-1.1 equivalents of NBS for each methyl group you intend to mono-brominate. Ensure the NBS is pure, as impurities can affect the reaction.[2]

  • Possible Cause 2: Prolonged Reaction Time or High Temperature. Allowing the reaction to proceed long after the starting material is consumed or using excessive heat can promote a second bromination event.

    • Solution: Monitor the reaction closely using an appropriate technique (TLC, GC, or ¹H NMR). Once the starting material is consumed, quench the reaction immediately. Perform the reaction at the lowest temperature that allows for a reasonable rate (often refluxing CCl₄ or cyclohexane).[2]

  • Possible Cause 3: High Concentration of Bromine. The purpose of NBS is to provide a low, steady concentration of Br₂ to favor the radical pathway.[21] If the reaction conditions lead to a buildup of Br₂, electrophilic aromatic bromination on the ring can also occur, especially with activated arenes.

    • Solution: Ensure proper initiation (e.g., AIBN or benzoyl peroxide, or irradiation with a UV lamp) and that the reaction is not exposed to stray light if it's a thermally initiated reaction.

Key Experimental Protocols
Protocol 1: Protecting Group Strategy Workflow

This workflow illustrates the logic of using a precursor functional group for protection, reaction, deprotection, and final conversion.

G start Start with -CH₂OH Precursor protect Protect Alcohol (e.g., TBDMSCl, Imidazole) start->protect react Perform Intermediate Synthetic Steps protect->react deprotect Deprotect Alcohol (e.g., TBAF in THF) react->deprotect convert Convert -CH₂OH to -CH₂Br (e.g., PBr₃ or CBr₄, PPh₃) deprotect->convert finish Final Product with -CH₂Br Group convert->finish

Sources

Technical Support Center: Optimization of Propargyl Bromide Reactions with Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of aryl propargyl ethers via the reaction of propargyl bromide with substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this crucial transformation. Our goal is to equip you with the knowledge to navigate experimental challenges and achieve high-yield, clean reactions.

Foundational Principles: The Williamson Ether Synthesis

The reaction between a substituted phenol and propargyl bromide is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] First, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide ion and forming the desired aryl propargyl ether.[3]

Understanding this mechanism is critical for troubleshooting, as reaction parameters directly influence the efficiency of this SN2 pathway and the prevalence of competing side reactions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product Aryl Propargyl Ether (Ar-O-CH₂C≡CH) Phenoxide->Product SN2 Attack BaseH Protonated Base (e.g., KHCO₃) PropargylBr Propargyl Bromide (HC≡CCH₂Br) PropargylBr->Product Bromide Bromide Ion (Br⁻) Product->Bromide Leaving Group Departure

Caption: The SN2 mechanism for aryl propargyl ether synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the propargylation of substituted phenols.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

  • Insufficient Deprotonation of the Phenol: The reaction's first step is the formation of the phenoxide nucleophile. If the base is not strong enough to deprotonate the phenol effectively, the reaction will not proceed.

    • Solution: The choice of base is critical and depends on the pKa of the substituted phenol.

      • For phenols with electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃): These phenols are less acidic. A stronger base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF is often necessary to ensure complete deprotonation.[1][3]

      • For phenols with electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -Cl): These phenols are more acidic. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetone or acetonitrile is typically sufficient and can be milder on sensitive functional groups.[4]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction.

    • Solution: Polar aprotic solvents are generally preferred as they solvate the cation of the base but do not hydrogen-bond with the phenoxide, leaving it more nucleophilic.

      • Recommended Solvents: Acetone, acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices.[5] DMF and DMSO are particularly effective at dissolving a wide range of reactants and promoting the reaction, even at lower temperatures.

  • Low Reaction Temperature: Like most SN2 reactions, this etherification often requires heating to proceed at a reasonable rate.

    • Solution: Start the reaction at room temperature and slowly increase the heat while monitoring progress by TLC. A typical temperature range is 50-80 °C. For less reactive phenols, refluxing conditions may be necessary.[6] Be aware that excessively high temperatures can promote side reactions.

  • Degradation of Propargyl Bromide: Propargyl bromide is a lachrymator and can be unstable, especially in the presence of moisture or light.

    • Solution: Use freshly opened or distilled propargyl bromide. Store it in a cool, dark place under an inert atmosphere. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to compensate for any potential degradation.

Problem 2: Formation of Multiple Byproducts

Potential Causes & Solutions

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic carbon (typically at the ortho or para position). C-alkylation is more likely with less polar solvents and when the phenoxide is strongly associated with its counter-ion.

    • Solution:

      • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to promote dissociation of the ion pair, making the oxygen a more accessible and reactive nucleophile.

      • Counter-ion Effect: Using potassium (K⁺) or cesium (Cs⁺) salts often favors O-alkylation over sodium (Na⁺) or lithium (Li⁺) salts due to the larger, "softer" cation which coordinates less tightly with the phenoxide oxygen.

  • Elimination Reaction of Propargyl Bromide: If a sterically hindered or very strong base is used, it can promote the E2 elimination of HBr from propargyl bromide, leading to allene formation.

    • Solution: Avoid overly strong or bulky bases like potassium tert-butoxide unless the phenol is exceptionally non-acidic. Stick to bases like K₂CO₃, Cs₂CO₃, or NaH, which are less prone to inducing elimination.[2]

  • Rearrangement or Subsequent Reactions of the Product: The terminal alkyne of the product can undergo further reactions, especially under harsh basic conditions or in the presence of transition metal catalysts.[6]

    • Solution: Use the minimum necessary amount of base and avoid prolonged reaction times at high temperatures once the starting material is consumed. If subsequent cyclization is a problem, consider milder conditions or catalysts specifically designed for the etherification step.

Problem 3: Difficulty with Workup and Purification

Potential Causes & Solutions

  • Emulsion during Extraction: High-boiling polar aprotic solvents like DMF or DMSO can be difficult to remove and may cause emulsions during aqueous workup.

    • Solution: After the reaction is complete, dilute the mixture with a large volume of water and extract with a non-polar solvent like ethyl acetate or diethyl ether. Perform multiple washes with brine (saturated NaCl solution) to help break emulsions and remove residual DMF/DMSO.

  • Co-elution of Product and Unreacted Propargyl Bromide: Propargyl bromide can sometimes be difficult to separate from the desired product via column chromatography.

    • Solution: Ensure the reaction goes to completion to consume the propargyl bromide. If residual bromide remains, it can often be removed by evaporation under reduced pressure (if the product is not volatile) or by using a less polar eluent system for chromatography.

Quick Reference: Optimizing Key Parameters

The optimal conditions are highly dependent on the electronic nature of the substituents on the phenol.

Phenol Substituent TypeAcidity (pKa)Recommended Base (Milder to Stronger)Recommended SolventTypical Temperature
Strong Electron-Withdrawing (e.g., -NO₂, -CF₃)Low (More Acidic)K₂CO₃, Cs₂CO₃Acetone, Acetonitrile25 - 60 °C
Halogens (e.g., -Cl, -Br)Moderately LowK₂CO₃, Cs₂CO₃Acetonitrile, DMF50 - 80 °C
No Substituent / Alkyl ModerateK₂CO₃, NaHDMF, THF60 - 100 °C
Strong Electron-Donating (e.g., -OCH₃, -NH₂)High (Less Acidic)NaH, KHTHF, DMF60 - 110 °C

Standard Experimental Protocol

This protocol provides a robust starting point for the propargylation of a generic substituted phenol.

Materials:

  • Substituted Phenol (1.0 eq)

  • Propargyl Bromide (1.2 eq, 80% solution in toluene)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and finely ground K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.

  • Reagent Addition: Add propargyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with water (2x), followed by brine (1x).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow Setup 1. Reaction Setup (Phenol, Base, Flask) Inert 2. Inert Atmosphere (N₂ or Ar Purge) Setup->Inert Solvent 3. Add Anhydrous Solvent (e.g., DMF) Inert->Solvent Reagent 4. Add Propargyl Bromide Solvent->Reagent React 5. Heat and Stir (Monitor by TLC) Reagent->React Workup 6. Aqueous Workup (Quench, Extract) React->Workup Purify 7. Dry, Concentrate, Purify (Column Chromatography) Workup->Purify Product Pure Aryl Propargyl Ether Purify->Product

Caption: General experimental workflow for aryl propargyl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the pKa of the phenol influence the choice of base? The phenolic proton must be removed to form the active nucleophile. A base is effective only if its conjugate acid is weaker (has a higher pKa) than the starting phenol. For example, the pKa of phenol is ~10. The pKa of bicarbonate (the conjugate acid of carbonate, CO₃²⁻) is ~10.3, making K₂CO₃ a suitable base. For less acidic phenols (e.g., cresol, pKa ~10.2), a stronger base like sodium hydride (the conjugate acid is H₂, pKa ~35) is more effective.[1]

Q2: Can Phase-Transfer Catalysis (PTC) be used for this reaction? Yes, PTC is an excellent method for this synthesis, especially for larger-scale reactions. It allows the use of an inexpensive inorganic base (like NaOH or KOH) in a biphasic system (e.g., water/toluene). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the phenoxide from the aqueous phase to the organic phase where it can react with the propargyl bromide. This often leads to milder reaction conditions and easier workup.

Q3: What are the best techniques for monitoring the reaction? Thin Layer Chromatography (TLC) is the most common and effective method. Use a UV lamp to visualize the aromatic compounds. Staining with potassium permanganate (KMnO₄) can also be useful, as the alkyne in the product will react with the stain. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantitative monitoring if the products are sufficiently volatile.

Q4: Propargyl bromide is a lachrymator and volatile. What are the best handling practices? Always handle propargyl bromide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. To minimize exposure and loss of material, add it to the reaction mixture via syringe, keeping the container sealed and cool.

Q5: My phenol has other sensitive functional groups. How can I avoid side reactions? The key is to use the mildest conditions possible. For phenols bearing sensitive groups like esters or amides, avoid strong bases like NaH which can cause hydrolysis or other unwanted reactions. Opt for Cs₂CO₃ or K₂CO₃ at the lowest effective temperature. Protecting the sensitive functional group prior to the etherification may also be a necessary strategy.

References

  • Brambilla, M., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Farooq, H., et al. (n.d.). SELECTIVE ARYLATION OF PHENOL PROTECTED PROPARGYL BROMIDE VIA PD-CATALYSED SUZUKI COUPLING REACTION: SYNTHESIS, MECHANISTIC STUD. Journal of the Chilean Chemical Society. Available at: [Link]

  • Asadpour, M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Asadpour, M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. Available at: [Link]

Sources

Navigating the Scale-Up of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this key intermediate. We will delve into common challenges, offering troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and extensive field experience. Our goal is to provide you with the insights needed to ensure a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: From Bench to Plant

The synthesis of this compound, typically achieved through radical bromination of 1-Methyl-2-[(phenylsulfonyl)methyl]benzene, presents several challenges during scale-up. This section addresses potential issues in a question-and-answer format, providing not just solutions but the underlying rationale.

Issue 1: Poor Selectivity and Formation of Dibrominated Impurity

Question: My reaction is producing a significant amount of 1-(Dibromomethyl)-2-[(phenylsulfonyl)methyl]benzene, which is difficult to separate from the desired product. How can I improve the selectivity for mono-bromination?

Answer: This is a classic challenge in benzylic brominations, often referred to as the Wohl-Ziegler reaction, and stems from the reactivity of the desired mono-bromo product, which can undergo a second bromination.[1] Here’s a breakdown of the causes and solutions:

  • Probable Causes:

    • High Local Concentration of Brominating Agent: A high concentration of N-bromosuccinimide (NBS) or bromine can lead to over-bromination.[1]

    • Prolonged Reaction Time or Elevated Temperature: These conditions can favor the formation of the dibrominated byproduct.

    • Inefficient Mixing: Poor agitation in a large reactor can create "hot spots" of high reagent concentration.

  • Corrective Actions:

    • Controlled Addition of NBS: Instead of adding the entire amount of NBS at once, a portion-wise or slow, continuous addition is recommended. This maintains a low, steady concentration of the brominating agent.

    • Monitor Reaction Progress Closely: Utilize in-process controls (e.g., HPLC, GC) to track the consumption of the starting material and the formation of the product and byproduct. The reaction should be quenched as soon as the optimal conversion of the starting material is reached.

    • Alternative Brominating Agents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an alternative to NBS. DBDMH can offer higher selectivity for mono-bromination in some systems.[1]

    • Optimize Reaction Temperature: While radical reactions require an initiation temperature, excessive heat can accelerate the rate of the second bromination. A careful optimization study to find the minimum effective temperature is advised.

Issue 2: Inconsistent Reaction Initiation or Stalled Reaction

Question: My scaled-up reaction is showing a long induction period, or in some cases, fails to initiate altogether. What could be the problem?

Answer: Radical reactions are sensitive to inhibitors and initiation conditions. Here are the likely culprits and how to address them:

  • Probable Causes:

    • Impurities in Starting Material or Solvent: Traces of radical scavengers (e.g., antioxidants, certain sulfur compounds) in the starting material or solvent can inhibit the initiation of the radical chain reaction.[2]

    • Insufficient Initiator Concentration or Activity: The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded over time or is being used at a suboptimal concentration for the larger scale.

    • Inadequate Light Source (for photochemical initiation): If using light to initiate the reaction, the path length and intensity may not be sufficient for the larger reactor volume.

  • Corrective Actions:

    • Purify Starting Materials: Ensure the 1-Methyl-2-[(phenylsulfonyl)methyl]benzene and the solvent are of high purity. Consider passing the solvent through a column of activated alumina to remove potential inhibitors.

    • Verify Initiator Quality and Stoichiometry: Use a fresh batch of the radical initiator and consider a slight increase in its molar ratio for the scaled-up reaction.

    • Optimize Initiation: For thermally initiated reactions, ensure the reaction mixture reaches the required initiation temperature. For photochemical reactions, consider using a more powerful light source or a reactor designed for better light penetration.[3]

Issue 3: Thermal Runaway and Safety Concerns

Question: I am concerned about the safety of scaling up this exothermic reaction. What are the risks of a thermal runaway, and how can they be mitigated?

Answer: Exothermic reactions like radical brominations pose a significant risk of thermal runaway, where the reaction rate increases with temperature, leading to an uncontrollable and dangerous feedback loop.[4][5]

  • Probable Causes:

    • Poor Heat Dissipation: As the reactor size increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[5]

    • Accumulation of Unreacted Reagents: A delayed reaction initiation followed by a sudden, rapid reaction can overwhelm the cooling capacity of the reactor.

    • Decomposition of Reagents: NBS can undergo thermal decomposition, especially in certain solvents like DMF, which can be autocatalytic and highly exothermic.[6]

  • Corrective Actions:

    • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the thermal stability of the reagents and products.[6]

    • Semi-Batch Operation: Employ a semi-batch process where the brominating agent is added gradually. This allows the rate of heat generation to be controlled by the addition rate.

    • Robust Cooling System: Ensure the reactor's cooling system is capable of handling the heat load of the reaction. The cooling should be active before and during the addition of the brominating agent.

    • Emergency Quenching Plan: Have a well-defined emergency plan in place, including a quenching agent that can be rapidly introduced to stop the reaction if a thermal runaway is detected.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the large-scale production of this compound?

A1: Historically, carbon tetrachloride (CCl4) was a common solvent for Wohl-Ziegler reactions due to its inertness. However, due to its toxicity and environmental concerns, it has been largely replaced.[7] For scale-up, consider solvents like acetonitrile, which are effective and present a lower environmental burden.[8] It is crucial to perform solvent screening to assess not only reaction performance but also product solubility, impurity profile, and ease of removal during workup.

Q2: How can I effectively purify the final product at a multi-kilogram scale?

A2: Purification of this compound at a large scale typically involves crystallization. After the reaction workup (which usually includes quenching excess brominating agent and washing), the crude product can be dissolved in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like heptane) at an elevated temperature, followed by controlled cooling to induce crystallization. The choice of crystallization solvent is critical to ensure good recovery and effective purging of impurities, particularly the dibrominated byproduct.[9]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is a lachrymator and is corrosive.[7] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1] Store the compound in a tightly sealed container in a cool, dry place, away from moisture, as it can hydrolyze.

Q4: Can this reaction be adapted for a continuous flow process?

A4: Yes, and it is highly recommended for scale-up. Continuous flow chemistry offers significant advantages for benzylic brominations, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the volume of hazardous materials at any given time.[10][11] Photochemical flow reactors, in particular, have shown great promise for these types of reactions, often leading to higher selectivity and yields.[2][3]

Experimental Protocols and Data

Protocol 1: Scaled-Up Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and safety considerations.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel is charged with 1-Methyl-2-[(phenylsulfonyl)methyl]benzene (1.0 eq) and acetonitrile (10 vol).

  • Inert Atmosphere: The reactor is purged with nitrogen, and a slight positive pressure is maintained.

  • Heating and Initiation: The mixture is heated to 70-75 °C. A solution of N-bromosuccinimide (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq) in acetonitrile (5 vol) is prepared.

  • Controlled Addition: The NBS/AIBN solution is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 80 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC every 30 minutes.

  • Quenching: Once the starting material is consumed to the desired level, the reaction is cooled to room temperature, and an aqueous solution of sodium thiosulfate is added to quench any remaining active bromine species.

  • Workup: The phases are separated, and the organic layer is washed with water and brine.

  • Solvent Swap and Crystallization: The acetonitrile is distilled off and replaced with a suitable crystallization solvent (e.g., ethyl acetate/heptane). The product is crystallized by cooling the solution.

  • Isolation and Drying: The solid product is collected by filtration, washed with cold heptane, and dried under vacuum.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
High Dibromo ImpurityHigh NBS concentrationSlow/portion-wise addition of NBS
Elevated temperatureOptimize to lower reaction temperature
Reaction Fails to InitiateImpurities in reagentsPurify starting materials and solvent
Inactive initiatorUse fresh initiator
Poor Heat ControlInefficient cooling at scalePerform calorimetric studies; use semi-batch addition
Product InstabilityPresence of moistureStore in a dry, cool place under inert atmosphere

Visualizing the Process

Diagram 1: Key Steps in the Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Charge Reactor with Starting Material & Solvent Inert Establish Inert Atmosphere Prep->Inert Heat Heat to Initiation Temperature Inert->Heat Add Controlled Addition of NBS/AIBN Heat->Add Monitor In-Process Monitoring (HPLC) Add->Monitor Quench Quench with Na2S2O3 Monitor->Quench Wash Aqueous Washes Quench->Wash Crystallize Crystallization Wash->Crystallize Isolate Filtration & Drying Crystallize->Isolate

Caption: A flowchart of the key stages in the scaled-up production of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

decision decision result result Start Low Yield Observed Check_Purity Analyze Crude Reaction Mixture (HPLC/NMR) Start->Check_Purity High_Byproduct High Dibrominated Byproduct? Check_Purity->High_Byproduct High_SM High Starting Material Remaining? Check_Purity->High_SM Other_Imp Other Impurities Present? Check_Purity->Other_Imp Sol_Overbrom Reduce NBS concentration Lower temperature Improve mixing High_Byproduct->Sol_Overbrom High_Byproduct->Sol_Overbrom Yes Sol_Initiation Check initiator quality Purify starting materials Increase temperature/initiator conc. High_SM->Sol_Initiation High_SM->Sol_Initiation Yes Sol_Side_Rxn Investigate side reactions Consider alternative solvents Check for reagent decomposition Other_Imp->Sol_Side_Rxn Other_Imp->Sol_Side_Rxn Yes

Caption: A decision tree to diagnose and address common causes of low yield in the synthesis.

References

Sources

characterization of impurities in 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CS-88116-02-3-v1.0

Last Updated: January 20, 2026

Introduction: A Guide for the Modern Laboratory

Welcome to the technical support guide for 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS No. 88116-02-3). As a key intermediate in various synthetic pathways, ensuring its purity is paramount for the success of subsequent reactions and the safety of the final product. This document is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and robust methodologies for the comprehensive characterization of its impurities. We will move beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these methods for your specific needs.

Part 1: Frequently Asked Questions (FAQs) & Knowledge Base

This section addresses the most common questions regarding the impurity profile of this compound.

Q1: What are the most probable process-related impurities I should expect?

A1: Process-related impurities are substances formed during the synthesis that are not the desired final product. Their presence is highly dependent on the specific synthetic route employed. Based on common synthetic strategies for structurally similar sulfones and benzyl bromides, you should anticipate the following:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials are a common source of impurities.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products from Side Reactions:

    • Over-bromination: Formation of dibrominated species, such as 1,2-bis(bromomethyl)benzene derivatives, can occur if bromination conditions are too harsh.[1][2]

    • Isomeric Impurities: Incomplete regioselectivity during aromatic substitution steps can lead to isomeric impurities, such as 1-Bromomethyl-3- or 1-Bromomethyl-4-[(phenylsulfonyl)methyl]benzene.

    • Coupling Products: If a Grignard-type reaction is used in an earlier step of the synthesis, biphenyl-type impurities can form, especially at higher temperatures.[3]

    • Residual Reagents: For instance, if N-Bromosuccinimide (NBS) is used for bromination, residual succinimide may be present.[4]

Q2: What are the likely degradation products of this molecule?

A2: The molecule contains a benzyl bromide functional group, which is the primary site of degradation. The sulfone group is generally stable but can be involved in elimination reactions under harsh conditions.[5] Forced degradation studies are essential to predict and identify potential degradants that could form during storage or processing.[6][7]

  • Hydrolysis Product: The most common degradation pathway is the hydrolysis of the benzyl bromide to the corresponding benzyl alcohol: 1-(Hydroxymethyl)-2-[(phenylsulfonyl)methyl]benzene . This can occur in the presence of water or other nucleophiles.

  • Oxidative Degradants: Exposure to oxidative conditions could potentially lead to the formation of the corresponding benzaldehyde or benzoic acid derivatives at the benzylic position. The sulfone group itself is a product of oxidation and is generally resistant to further oxidation.[5]

  • Photolytic Degradants: Aromatic bromides can be sensitive to light, potentially leading to radical-mediated degradation pathways. Photostability testing is crucial.[8]

Q3: Which analytical techniques are most suitable for impurity characterization?

A3: A multi-faceted analytical approach is required for comprehensive characterization. No single technique is sufficient.

Analytical TechniquePrimary Application & Rationale
HPLC with UV/PDA The cornerstone for purity analysis and impurity profiling. It separates non-volatile impurities and allows for quantification. A Photo-Diode Array (PDA) detector is crucial for assessing peak purity and providing preliminary UV spectral information for identification.[9][10]
LC-MS Essential for the identification of unknown impurities detected by HPLC. It provides the molecular weight and fragmentation patterns necessary for structural elucidation.
GC-MS Best suited for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight by-products.
NMR Spectroscopy The definitive technique for unambiguous structure elucidation of isolated impurities. It can also be used for quantifying impurities without the need for a reference standard (qNMR).[11]
FTIR Spectroscopy Useful for confirming the functional groups present in the main component and isolated impurities, particularly the characteristic strong absorption bands of the sulfone group (S=O stretches).[12]

Part 2: Troubleshooting Guide for Analytical Methods

This section is formatted as a troubleshooting matrix to address specific issues encountered during analysis.

High-Performance Liquid Chromatography (HPLC)
Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions between basic analytes and acidic silanols on the column. 2. Column overload. 3. Extracolumn dead volume.1. Lower the mobile phase pH slightly or add a competing base (e.g., 0.1% Triethylamine). Consider using a base-deactivated column. 2. Reduce the injection volume or sample concentration. 3. Check all fittings and tubing for proper connections.
Co-eluting or Poorly Resolved Peaks 1. Insufficient selectivity of the stationary phase. 2. Inadequate mobile phase composition. 3. Gradient slope is too steep.1. Try a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to introduce different separation mechanisms (orthogonality). 2. Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the aqueous phase. 3. Decrease the gradient slope (e.g., from 5-95% in 20 min to 5-95% in 40 min) to improve resolution.
No Impurities Detected 1. The concentration of impurities is below the detection limit. 2. Impurities are not retained or are irreversibly adsorbed on the column. 3. Impurities do not have a UV chromophore at the chosen wavelength.1. Use a more concentrated sample solution. Ensure the detection wavelength is optimal (check the UV spectra of potential impurities if known). 2. Run a very fast gradient (e.g., 5-95% in 5 min) to check for late-eluting peaks. Modify the mobile phase to ensure elution. 3. Use a PDA detector and analyze the chromatogram at multiple wavelengths. If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Part 3: Validated Experimental Protocols

These protocols provide a starting point for your method development and validation activities. They must be verified and adapted for your specific equipment and sample matrix.

Protocol 1: Stability-Indicating RP-HPLC Method

1. Objective: To develop a stability-indicating reverse-phase HPLC method capable of separating this compound from its process-related and degradation impurities.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 column provides good hydrophobic retention for this type of aromatic compound.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a low pH to ensure sharp peaks for any acidic or basic species.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient Elution 0-5 min: 40% B 5-25 min: 40% to 90% B 25-30 min: 90% B 30.1-35 min: 40% BA gradient is necessary to elute both polar and non-polar impurities in a reasonable timeframe. The final hold and re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces viscosity and can improve peak shape and efficiency.
Detection PDA Detector, 220 nm220 nm is chosen for general aromatic absorbance. A PDA allows for peak purity analysis across the spectrum.
Injection Volume 10 µL
Sample Prep. 0.5 mg/mL in Acetonitrile:Water (50:50)A common diluent that is compatible with the mobile phase.

3. System Suitability Test (SST):

  • Standard Preparation: Prepare a solution containing the main compound and spike it with a known related substance (if available) or a sample from a forced degradation study.

  • Acceptance Criteria:

    • Resolution: The resolution between the main peak and the closest eluting impurity must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the main compound peak should be ≤ 1.5.

    • Reproducibility: The relative standard deviation (%RSD) for five replicate injections of the main peak area should be ≤ 2.0%.

Protocol 2: Forced Degradation Study

1. Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[6][8]

2. Procedure:

  • Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the following conditions. A control sample (protected from stress) should be analyzed alongside. Aim for 5-20% degradation of the main peak.

Stress ConditionProtocol
Acid Hydrolysis Add 1M HCl, heat at 60 °C for 8 hours. Neutralize with 1M NaOH before injection.
Base Hydrolysis Add 0.1M NaOH, keep at room temperature for 4 hours. Neutralize with 0.1M HCl before injection.
Oxidation Add 3% H₂O₂, keep at room temperature for 24 hours.
Thermal Stress Heat the solid powder at 105 °C for 48 hours. Dissolve in diluent before injection.
Photolytic Stress Expose the solution to UV/Vis light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Analysis:

  • Analyze all stressed samples, including the control, using the HPLC method described in Protocol 1.

  • Use a PDA detector to perform peak purity analysis on the main peak in each chromatogram to ensure it is spectrally pure and free from co-eluting degradants.

  • Submit samples with significant degradation to LC-MS for identification of the degradation products.

Part 4: Visualized Workflows

Impurity Identification Workflow

This diagram outlines a logical pathway for identifying an unknown peak observed during routine analysis.

G start Unknown Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms uv_data Review UV/PDA Spectrum start->uv_data ms_data Analyze MS Data (Molecular Ion & Fragments) lcms->ms_data propose_structure Propose Putative Structure(s) uv_data->propose_structure ms_data->propose_structure lit_search Search Literature & Databases (for known impurities, degradants) lit_search->propose_structure process_knowledge Consult Synthesis Route process_knowledge->propose_structure isolate Isolate Impurity (Prep-HPLC or Fraction Collection) propose_structure->isolate Confident no_match No Match Found propose_structure->no_match Uncertain nmr Perform Structural Elucidation (NMR) isolate->nmr confirm Structure Confirmed nmr->confirm no_match->process_knowledge Degradation Parent 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene (C14H13BrO2S) Degradant 1-(Hydroxymethyl)-2- [(phenylsulfonyl)methyl]benzene (Hydrolysis Product) Parent->Degradant + H₂O - HBr

Caption: Primary hydrolytic degradation pathway of the target molecule.

References

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]

  • Ibrahim, M., Latif, A., et al. (2021). Macrocyclic sulfone derivatives: Synthesis, characterization, in vitro biological evaluation and molecular docking. Drug Development Research, 82(4), 562-574. [Link]

  • Baxter, J. F., et al. (1956). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 28(10), 1670–1671. [Link]

  • Wikipedia. Sulfone. [Link]

  • ResearchGate. One-Pot Synthesis of 1-Phenylsulfonyl-2-aroylindoles. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • National Library of Medicine. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. [Link]

  • Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. [Link]

  • Royal Society of Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • Oregon State University. The reactions of amines and grignard reagents with sulfinyl sulfones. [Link]

  • Zelesky, T., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 111(11), 2988-3001. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Wang, W., et al. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 9(8), 1217-1231. [Link]

  • Matrix Fine Chemicals. 1-BROMO-2-(BROMOMETHYL)BENZENE. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. Substitution reactions of reactive sulfones with Grignard reagents. [Link]

  • Rao, D. D., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 951-967. [Link]

  • ResearchGate. Stability-Indicating HPLC Method for the Determination of Mometasone Furoate, Oxymetazoline, Phenyl Ethanol and Benzalkonium Chloride in Nasal Spray Solution. [Link]

  • PubMed. Development and Validation of a Stability-Indicating RP-HPLC Method.... [Link]

  • National Library of Medicine. Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. [Link]

  • National Library of Medicine. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. [Link]

Sources

stability issues and proper storage of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS RN: 88116-02-3). This guide, developed by our senior application scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful use of this reagent in your research. As a key building block in the synthesis of various heterocyclic compounds, understanding its stability and handling is paramount for reproducible and reliable experimental outcomes.

Core Compound Properties

PropertyValueSource
Molecular Formula C₁₄H₁₃BrO₂S[1]
Molecular Weight 325.22 g/mol [1]
Melting Point 93-95 °C[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in methanol (50 mg/mL, clear, colorless)[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern arises from the benzylic bromide functional group. Benzylic bromides are susceptible to:

  • Hydrolysis: The compound can react with moisture to form the corresponding benzyl alcohol (2-[(phenylsulfonyl)methyl]benzyl alcohol) and hydrobromic acid. This is a common degradation pathway and can be accelerated by the presence of bases.

  • Nucleophilic Substitution: Being a reactive alkylating agent, it will react with various nucleophiles. This is the basis of its synthetic utility but also means it can be consumed by unintended nucleophiles in a reaction mixture (e.g., water, alcohols, amines).

  • Photochemical Decomposition: Exposure to light, particularly UV light, can initiate free-radical reactions, leading to decomposition and the formation of colored impurities.[3]

The phenylsulfonylmethyl group is generally stable under typical storage and reaction conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture.

  • Light: Protect from light by storing in an amber vial or in a dark location.[1]

Q3: What are the visible signs of decomposition?

A3: Decomposition may be indicated by:

  • Color Change: The pure compound is a white to off-white solid. The appearance of a yellow or brownish color can signify the formation of degradation products.

  • Clumping or Stickiness: Hydrolysis can lead to the formation of benzyl alcohol, which may cause the crystalline solid to become sticky or clump together.

  • Acrid Odor: The formation of hydrobromic acid from hydrolysis can result in a sharp, acrid smell upon opening the container.

Q4: How can I check the purity of my this compound?

A4: The purity can be assessed using standard analytical techniques:

  • ¹H NMR: This is the most effective method. The benzylic protons of the bromomethyl group should appear as a sharp singlet. The presence of a new singlet corresponding to the benzylic protons of the alcohol hydrolysis product or other unexpected signals would indicate impurity.

  • Melting Point: A broad melting point range or a melting point lower than the reported 93-95 °C suggests the presence of impurities.[2]

  • TLC (Thin Layer Chromatography): A single spot on the TLC plate indicates a high degree of purity. The appearance of additional spots is a sign of impurities.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Problem 1: Low or No Product Yield in a Nucleophilic Substitution Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Degraded Starting Material 1. Check the purity of the this compound by ¹H NMR and melting point. 2. If degraded, purify the starting material by recrystallization or flash chromatography.The benzylic bromide is the reactive electrophile. If it has hydrolyzed to the less reactive benzyl alcohol, the desired reaction will not proceed.
Presence of Moisture 1. Ensure all glassware is oven-dried or flame-dried before use. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (argon or nitrogen).Water is a competing nucleophile that can react with the benzylic bromide, leading to the formation of the undesired benzyl alcohol byproduct.
Incorrect Base or Reaction Conditions 1. For reactions with weak nucleophiles, consider using a non-nucleophilic base to scavenge the HBr byproduct. 2. Optimize the reaction temperature. Some nucleophilic substitutions with benzylic bromides proceed well at room temperature, while others may require gentle heating.The choice of base is critical to avoid side reactions. Strong, nucleophilic bases can compete with the desired nucleophile. Reaction kinetics are temperature-dependent.
Problem 2: Formation of Multiple Products (Observed by TLC or NMR)
Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions with the Solvent 1. Choose a non-nucleophilic solvent (e.g., THF, DMF, acetonitrile). Avoid alcoholic solvents unless they are the intended nucleophile.Solvents with nucleophilic functional groups (e.g., methanol, ethanol) can react with the benzylic bromide to form ether byproducts.
Elimination Reactions 1. Use a non-bulky, non-basic nucleophile if possible. 2. If a base is required, use a non-hindered, weaker base.Strong, bulky bases can promote elimination reactions to form an alkene, although this is less common for benzylic systems compared to other alkyl halides.
Over-alkylation 1. Use a stoichiometric amount of the nucleophile or a slight excess. 2. Add the this compound solution slowly to the nucleophile solution.If the nucleophile has multiple reactive sites, or if the product is also nucleophilic, over-alkylation can occur.

Experimental Workflow: Synthesis of a Substituted Isoindoline

A common application of this compound is in the synthesis of heterocyclic structures like isoindolines through reaction with primary amines.

G reagent This compound product N-Substituted-4-(phenylsulfonylmethyl)isoindoline reagent->product Electrophile amine Primary Amine (R-NH2) amine->product Nucleophile base Base (e.g., K2CO3 or Et3N) base->product HBr Scavenger solvent Anhydrous Solvent (e.g., DMF or CH3CN) solvent->product Reaction Medium workup Aqueous Workup & Extraction product->workup purification Purification (Column Chromatography or Recrystallization) workup->purification

Caption: General workflow for the synthesis of N-substituted isoindolines.

Detailed Protocol: Synthesis of 2-Benzyl-5-((phenylsulfonyl)methyl)isoindoline
  • Preparation: To a solution of benzylamine (1.1 equivalents) in anhydrous dimethylformamide (DMF) is added potassium carbonate (2.5 equivalents).

  • Reaction: A solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred amine solution at room temperature under an argon atmosphere.

  • Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting bromide is consumed (typically 12-24 hours).

  • Workup: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 2-benzyl-5-((phenylsulfonyl)methyl)isoindoline.

Identification of Potential Decomposition Products

Understanding the potential degradation pathways is key to troubleshooting.

G start This compound hydrolysis_product 2-[(Phenylsulfonyl)methyl]benzyl alcohol start->hydrolysis_product + H2O (Moisture) nucleophilic_product Nucleophilic Substitution Product (Nu-CH2-Ar) start->nucleophilic_product + Nucleophile (e.g., R-NH2)

Caption: Common reaction and decomposition pathways.

¹H NMR Spectral Interpretation
  • This compound (Pure):

    • ~4.5 ppm (s, 2H): Benzylic protons of the -CH₂Br group. The chemical shift is downfield due to the electron-withdrawing effect of the bromine atom.

    • ~4.3 ppm (s, 2H): Benzylic protons of the -CH₂SO₂Ph group.

    • 7.2-7.9 ppm (m, 9H): Aromatic protons.

  • 2-[(Phenylsulfonyl)methyl]benzyl alcohol (Hydrolysis Product):

    • ~4.6 ppm (s, 2H): Benzylic protons of the -CH₂OH group.

    • ~4.3 ppm (s, 2H): Benzylic protons of the -CH₂SO₂Ph group.

    • A broad singlet for the -OH proton (chemical shift is concentration and solvent dependent).

The disappearance of the singlet at ~4.5 ppm and the appearance of a new singlet around 4.6 ppm along with a broad -OH signal are clear indicators of hydrolysis.

References

  • Umadevi, M., Saravanan, V., Yamuna, R., Mohanakrishnan, A. K., & Chakkaravarthi, G. (2014). Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o86.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. Retrieved from [Link]

  • The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Taiwo, F. O., Adebayo, J. O., & Adebayo, A. H. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
  • Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025). ResearchGate. Retrieved from [Link]

  • S. G. R. (2025). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving Benzylic Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, structured in a flexible question-and-answer format, is designed to help you navigate the common challenges encountered in reactions involving benzylic bromides. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Benzylic Bromination Reactions

Question 1: My benzylic bromination with N-Bromosuccinimide (NBS) is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in benzylic bromination are a common issue and can often be traced back to several factors. The reaction proceeds via a free radical mechanism, and its efficiency is highly dependent on the reaction conditions.[1][2]

Causality and Optimization:

  • Initiator Efficiency: The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to start the bromine radical formation.[3][4] The choice and amount of initiator are critical. AIBN is generally preferred due to its cleaner decomposition. Insufficient initiator will result in a slow or incomplete reaction.

  • Solvent Choice: Traditionally, carbon tetrachloride (CCl₄) was the solvent of choice. However, due to its toxicity, safer alternatives like acetonitrile, benzotrifluoride, or 1,2-dichlorobenzene are now recommended.[5][6][7] The solvent must be anhydrous, as water can lead to hydrolysis of NBS and the benzylic bromide product.[8]

  • Reaction Temperature and Light: The reaction is typically run at the reflux temperature of the solvent to ensure thermal decomposition of the initiator.[3] Alternatively, photo-initiation using a UV or even a household compact fluorescent lamp can be effective, sometimes at lower temperatures.[7][9]

  • Purity of NBS: The purity of NBS can significantly impact the reaction. Old or impure NBS may contain excess bromine or HBr, which can lead to competing ionic side reactions, such as electrophilic addition to any double bonds or aromatic bromination.[10] Recrystallizing NBS from water can improve its purity.[8]

Troubleshooting Workflow:

Below is a decision-making workflow to troubleshoot a low-yielding benzylic bromination.

Troubleshooting_Benzylic_Bromination start Low Yield in Benzylic Bromination check_initiator Check Initiator (AIBN/BPO) start->check_initiator check_solvent Check Solvent (Anhydrous?) check_initiator->check_solvent OK increase_initiator Increase Initiator (0.1-0.2 eq.) check_initiator->increase_initiator No/Low check_conditions Check Conditions (Temp/Light) check_solvent->check_conditions Dry dry_solvent Dry Solvent check_solvent->dry_solvent Wet check_NBS Check NBS Purity check_conditions->check_NBS OK optimize_temp_light Optimize Temp/Light (Reflux/UV) check_conditions->optimize_temp_light Suboptimal recrystallize_NBS Recrystallize NBS check_NBS->recrystallize_NBS Impure success Improved Yield check_NBS->success Pure increase_initiator->success dry_solvent->success optimize_temp_light->success recrystallize_NBS->success

A troubleshooting guide for low-yielding benzylic bromination.

Recommended Protocol for Benzylic Bromination of Toluene:

ParameterRecommendationRationale
Substrate Toluene (1.0 eq)-
Reagent N-Bromosuccinimide (NBS) (1.1 eq)Provides a low, constant concentration of Br₂.[11]
Initiator AIBN (0.1 eq)Cleaner decomposition products compared to BPO.
Solvent AcetonitrileA safer alternative to CCl₄.[7]
Temperature Reflux (approx. 82 °C)Ensures thermal decomposition of AIBN.
Reaction Time 2-4 hours (monitor by TLC/GC)Reaction progress should be monitored to avoid over-bromination.
Work-up 1. Cool to RT, filter off succinimide. 2. Wash filtrate with water and brine. 3. Dry over Na₂SO₄, filter, and concentrate.Removes byproducts and purifies the crude product.

Question 2: I am observing significant amounts of the di-brominated product and/or bromination on the aromatic ring. How can I improve the selectivity for the mono-benzylic bromide?

Answer:

Over-bromination and aromatic bromination are common side reactions that plague benzylic bromination.[10] Controlling the reaction conditions is key to achieving high selectivity.

Causality and Selectivity Control:

  • Di-bromination: The formation of the di-bromo product occurs when the initially formed mono-bromo product reacts further with NBS. This is more likely to happen if the reaction is left for too long or if a large excess of NBS is used.

  • Aromatic Bromination: This is an electrophilic aromatic substitution reaction and is promoted by the presence of Br₂ and an acid catalyst (like HBr, which is a byproduct of the radical reaction).[9] This side reaction is more prevalent with electron-rich aromatic rings.

Strategies for Improved Selectivity:

  • Careful Monitoring: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.

  • Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting di-bromination.

  • Radical Scavenger: In some cases, adding a radical scavenger like a small amount of hydroquinone at the end of the reaction can prevent further radical reactions during workup.

  • Acid Scavenger: To suppress aromatic bromination, a non-nucleophilic base like barium carbonate or calcium carbonate can be added to neutralize the HBr byproduct.[8]

Nucleophilic Substitution Reactions

Question 3: My nucleophilic substitution reaction with a benzylic bromide is slow and incomplete. Should I be concerned about the reaction mechanism (Sₙ1 vs. Sₙ2)?

Answer:

Benzylic bromides are highly reactive in nucleophilic substitution reactions and can proceed through both Sₙ1 and Sₙ2 pathways.[12] The predominant mechanism depends on the structure of the benzylic bromide, the nucleophile, and the solvent.

Mechanistic Considerations:

  • Sₙ1 Pathway: Favored for secondary and tertiary benzylic bromides due to the formation of a resonance-stabilized benzylic carbocation.[13] Polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate.

  • Sₙ2 Pathway: Favored for primary benzylic bromides and with strong, non-bulky nucleophiles.[14] Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for Sₙ2 reactions.

Troubleshooting a Sluggish Substitution:

  • Steric Hindrance: If your nucleophile or the benzylic position is sterically hindered, the Sₙ2 pathway will be slow.[15][16] In such cases, switching to conditions that favor an Sₙ1 reaction (polar protic solvent) might be beneficial.

  • Nucleophile Strength: A weak nucleophile will result in a slow reaction, particularly for an Sₙ2 mechanism. If possible, consider using a stronger nucleophile or converting the nucleophile to its more reactive conjugate base.

  • Leaving Group Ability: Bromide is a good leaving group. However, if the reaction is still slow, you could consider converting the benzylic bromide to a benzylic iodide in situ by adding a catalytic amount of sodium iodide or tetrabutylammonium iodide (TBAI). Iodide is a better leaving group and a better nucleophile.

SN1_vs_SN2 start Slow Nucleophilic Substitution substrate Substrate Structure? start->substrate primary Primary Benzylic Bromide substrate->primary Primary secondary_tertiary Secondary/Tertiary Benzylic Bromide substrate->secondary_tertiary Secondary/ Tertiary sn2_conditions Favor Sₙ2: - Strong Nucleophile - Polar Aprotic Solvent (DMF, Acetone) primary->sn2_conditions sn1_conditions Favor Sₙ1: - Weaker Nucleophile - Polar Protic Solvent (EtOH, H₂O) secondary_tertiary->sn1_conditions

Decision guide for Sₙ1 vs. Sₙ2 pathways for benzylic bromides.

Grignard Reagent Formation

Question 4: I am having trouble initiating the Grignard reaction with my benzylic bromide. The magnesium turnings remain unreacted. What can I do?

Answer:

Initiating a Grignard reaction can be challenging, and benzylic bromides can be particularly prone to side reactions like Wurtz coupling.[17][18] The key is to ensure the magnesium surface is activated and the reaction conditions are strictly anhydrous.

Initiation and Side Reaction Management:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[19] This layer must be removed for the reaction to start.

    • Mechanical Activation: Crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere).

    • Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, exposing fresh metal.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Anhydrous ether or THF are the most common solvents.

  • Wurtz Coupling: This side reaction, where the Grignard reagent reacts with unreacted benzylic bromide to form a dimer (1,2-diarylethane), is a significant issue.[18] To minimize this, add the benzylic bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide.

  • Electron-Withdrawing/Donating Groups: Substituents on the aromatic ring can affect the ease of Grignard formation. Electron-withdrawing groups, especially nitro groups, are incompatible with Grignard reagents.[20] Electron-donating groups can sometimes make the reaction more sluggish.[21]

Protocol for Grignard Reagent Formation from Benzyl Bromide:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen or argon.

  • Magnesium Activation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine and gently heat until the purple color of the iodine disappears.

  • Solvent Addition: Add anhydrous diethyl ether or THF via syringe.

  • Initiation: Add a small amount of a solution of benzyl bromide (1.0 eq) in anhydrous ether/THF to the magnesium suspension. The reaction should start, indicated by bubbling and a gentle reflux.

  • Addition: Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed.

Purification and Handling

Question 5: My purified benzylic bromide is unstable and turns yellow/brown upon storage. How can I purify and store it properly?

Answer:

Benzylic bromides are lachrymatory and can be unstable, especially if they contain impurities. Proper purification and storage are crucial for their successful use in subsequent reactions.

Purification Techniques:

  • Distillation: For liquid benzylic bromides, distillation under reduced pressure is an effective purification method.[22]

  • Recrystallization: Solid benzylic bromides can be purified by recrystallization from a suitable solvent (e.g., hexanes).

  • Column Chromatography: Flash column chromatography on silica gel can be used for purification, but care must be taken as some benzylic bromides can decompose on silica. A quick filtration through a plug of basic alumina can remove acidic impurities.[23]

  • Washing: Washing a solution of the crude product with a dilute solution of sodium bicarbonate or sodium bisulfite can remove acidic impurities and excess bromine.

Storage:

  • Store purified benzylic bromides in a dark, well-sealed container under an inert atmosphere (nitrogen or argon).

  • Refrigeration is recommended to slow down decomposition.

  • Avoid exposure to moisture and light.

References

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • N-Bromosuccinimide. (2023, September 27). In Wikipedia. [Link]

  • Cravotto, G., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(1), 49-52.
  • SN2 Reactions: Steric Hindrance & Backside Attack Explained. (n.d.). Studylib. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

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  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. (2023, December 22). Reddit. [Link]

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  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

  • Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Study Prep in Pearson+. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Utility of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. This guide provides an in-depth comparative analysis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene and its key analogs. By examining their synthesis, physicochemical properties, and reactivity, supported by experimental data and established chemical principles, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Benzyl Halides with a Sulfonyl Moiety

Benzyl halides are a cornerstone of organic synthesis, serving as versatile electrophiles for the introduction of the benzyl group. The presence of a phenylsulfonylmethyl substituent, as in this compound, introduces unique electronic and steric features that modulate the reactivity of the benzylic halide. The electron-withdrawing nature of the sulfonyl group can influence the stability of reaction intermediates, while the overall steric bulk of the ortho-substituent can direct the regioselectivity of certain reactions. These characteristics make such compounds valuable tools in the synthesis of complex organic molecules, including pharmacologically active compounds.

This guide will focus on a comparative study of the following compounds:

  • Parent Compound: this compound

  • Halogen Analogs:

    • 1-Chloromethyl-2-[(phenylsulfonyl)methyl]benzene

    • 1-Iodomethyl-2-[(phenylsulfonyl)methyl]benzene

  • Sulfonyl Analog: 1-Bromomethyl-2-[(methylsulfonyl)methyl]benzene

Physicochemical Properties: A Tabular Comparison

The physical properties of these reagents are critical for their handling, storage, and reaction setup. Below is a summary of key physicochemical data gathered from various chemical suppliers and databases.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound88116-02-3C₁₄H₁₃BrO₂S325.2293-95[1][2]
1-Chloromethyl-2-[(phenylsulfonyl)methyl]benzeneNot readily availableC₁₄H₁₃ClO₂S280.77Not readily available
1-Iodomethyl-2-[(phenylsulfonyl)methyl]benzeneNot readily availableC₁₄H₁₃IO₂S372.22Not readily available
1-Bromomethyl-2-[(methylsulfonyl)methyl]benzeneNot readily availableC₉H₁₁BrO₂S263.15Not readily available

Note: The lack of readily available data for some analogs highlights a gap in the current chemical literature and underscores the need for further characterization of these compounds.

Synthesis and Accessibility: A Comparative Overview

The synthetic accessibility of a reagent is a crucial factor in its practical application. The general approach to synthesizing these compounds involves the halogenation of the corresponding methylarene.

General Synthetic Strategy

The most common method for the synthesis of benzylic halides is the free-radical halogenation of the corresponding toluene derivative.[3] For the compounds in this study, the starting material would be 1-methyl-2-[(phenylsulfonyl)methyl]benzene or its methylsulfonyl analog.

Caption: General synthetic pathway to the target compounds.

Synthesis of the Precursor: 1-Methyl-2-[(phenylsulfonyl)methyl]benzene

The precursor can be synthesized through the reaction of 2-methylbenzyl bromide with sodium benzenesulfinate.

Experimental Protocol: Synthesis of 1-Methyl-2-[(phenylsulfonyl)methyl]benzene

  • To a solution of sodium benzenesulfinate (1.1 eq.) in a suitable solvent such as DMF, add 2-methylbenzyl bromide (1.0 eq.) at room temperature.

  • Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-[(phenylsulfonyl)methyl]benzene.

Comparative Synthesis of Halogen Analogs

The choice of halogenating agent is critical for the synthesis of the desired analog.

  • Bromination: N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride is the standard method for benzylic bromination.[4]

  • Chlorination: N-Chlorosuccinimide (NCS) can be used for benzylic chlorination, often requiring slightly more forcing conditions than bromination.

  • Iodination: Benzylic iodides are typically synthesized from the corresponding bromides or chlorides via the Finkelstein reaction, using sodium iodide in acetone, as direct iodination can be less efficient.[5]

The synthesis of the methylsulfonyl analog would follow a similar pathway, starting from 1-methyl-2-[(methylsulfonyl)methyl]benzene.

Reactivity in Nucleophilic Substitution: A Comparative Analysis

The primary application of these compounds is as alkylating agents in nucleophilic substitution reactions. Their reactivity is governed by several factors, including the nature of the leaving group (the halogen) and the electronic effects of the substituents on the benzene ring.

Theoretical Framework

The reactivity of benzyl halides in nucleophilic substitution reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, solvent, and reaction conditions.[6][7] The benzylic position is particularly susceptible to both pathways due to the ability of the benzene ring to stabilize both a developing positive charge in an S(_N)1 transition state and the transition state of an S(_N)2 reaction.[8]

The general order of leaving group ability for the halogens is I > Br > Cl > F. This is due to the C-X bond strength (C-I is the weakest) and the stability of the resulting halide anion (I⁻ is the most stable). Therefore, the expected order of reactivity for the halogen analogs is:

1-Iodomethyl- > 1-Bromomethyl- > 1-Chloromethyl-2-[(phenylsulfonyl)methyl]benzene

The phenylsulfonyl versus methylsulfonyl group is expected to have a more subtle effect. The phenylsulfonyl group is slightly more electron-withdrawing than the methylsulfonyl group, which could slightly disfavor the formation of a benzylic carbocation in an S(_N)1 pathway. However, this effect is likely to be small.

Reactivity Comparison cluster_halogens Effect of Halogen (Leaving Group) cluster_sulfonyl Effect of Sulfonyl Group Iodo Iodo Analog (Most Reactive) Bromo Bromo Analog Iodo->Bromo Decreasing Reactivity Chloro Chloro Analog (Least Reactive) Bromo->Chloro Decreasing Reactivity Phenyl Phenylsulfonyl Methyl Methylsulfonyl Phenyl->Methyl Slightly more electron-withdrawing

Caption: Factors influencing the reactivity of the analogs.

Proposed Experimental Comparison of Reactivity

To provide quantitative, comparative data, a standardized nucleophilic substitution reaction should be performed with each analog. A suitable model reaction is the O-alkylation of a phenol.

Experimental Protocol: Comparative O-Alkylation of 4-Methoxyphenol

  • In separate, identical reaction vessels, dissolve 4-methoxyphenol (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone (10 mL per mmol of phenol).

  • To each vessel, add a solution of the respective benzylic halide analog (1.1 eq.) in acetone (2 mL).

  • Stir the reactions at a constant temperature (e.g., 50 °C) and monitor the progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Record the time taken for the complete consumption of the starting phenol.

  • Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the product by column chromatography.

  • Calculate the isolated yield of the corresponding ether product for each analog.

Expected Outcome:

The reaction with the iodo analog is expected to proceed the fastest, followed by the bromo and then the chloro analog. The yields are expected to be comparable, assuming the reactions are allowed to proceed to completion.

Applications in Synthesis

This compound and its analogs are valuable reagents for the synthesis of a variety of target molecules. For instance, they can be used to introduce a sterically demanding benzyl group in the synthesis of constrained peptides or as precursors to other functional groups.

Conclusion

This compound is a versatile reagent for organic synthesis. Its reactivity can be tuned by modifying the halogen atom, with the iodo analog being the most reactive and the chloro analog the least. While the difference in reactivity between the phenylsulfonyl and methylsulfonyl analogs is predicted to be less pronounced, the choice may be influenced by the desired solubility and electronic properties of the final product. The synthetic protocols and comparative data presented in this guide provide a framework for researchers to select the most appropriate reagent for their specific synthetic needs. Further experimental work is warranted to fully characterize the less-studied analogs and expand their application in organic synthesis.

References

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A Comparative Guide to the Validation of Analytical Methods for 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation framework for analytical methods applicable to 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (henceforth referred to as BPSB), a key intermediate in complex organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a scientifically robust and defensible analytical strategy.

Introduction: The Analytical Imperative for BPSB

This compound (CAS No. 88116-02-3) is a non-commercial chemical intermediate whose purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] Its molecular structure, featuring a phenylsulfonyl group and a reactive bromomethyl moiety, necessitates precise analytical control to monitor for starting materials, by-products, and degradation products.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] This is not merely a regulatory checkbox but the foundation of data integrity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that form the bedrock of this process.[4][5][6]

Before embarking on validation, we must first define the Analytical Target Profile (ATP) , a concept central to modern, lifecycle-based method development as outlined in ICH Q14.[7]

Analytical Target Profile (ATP) for BPSB Purity Assay: The analytical procedure must be able to accurately and selectively quantify this compound in the presence of process-related impurities and potential degradants. The method must be precise, linear over a defined range, and robust enough for routine use in a quality control environment.

A Comparative Overview of Analytical Strategies

Several analytical techniques can be employed for the analysis of BPSB. The choice depends on the specific requirements of the ATP, balancing factors like specificity, sensitivity, throughput, and the need for structural elucidation.

Technique Principle Strengths Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity on a stationary phase, with detection via UV absorbance.Robust, highly reproducible, excellent quantitative performance, cost-effective.Moderate throughput, solvent-intensive, may not resolve all impurities.Routine QC, purity assay, and impurity quantification.
Ultra-High-Performance Liquid Chromatography (UPLC-UV) Similar to HPLC but uses smaller particles and higher pressures.Faster analysis times, higher resolution, reduced solvent consumption.Higher initial instrument cost, more susceptible to matrix effects.High-throughput screening, complex mixture analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass-based detection.Unmatched specificity and sensitivity, enables identification of unknown impurities.[8]Higher operational complexity and cost, less quantitative than UV without careful calibration.Impurity identification, degradation pathway analysis, trace-level quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural confirmation of the main component and impurities.Inherently low sensitivity, not suitable for routine quantification of low-level impurities.Primary structure elucidation and identity confirmation.

For the purpose of routine quality control as defined by our ATP, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) emerges as the most pragmatic and effective choice. It offers the best balance of performance, cost, and reliability for quantifying BPSB and its related substances.

Deep Dive: Validation of an RP-HPLC-UV Method for BPSB

This section details the validation of a hypothetical, yet scientifically grounded, RP-HPLC-UV method for BPSB, structured according to the ICH Q2(R2) guideline.[4][9][10]

The Validation Workflow

A validation study is a systematic process that begins with a clear objective and concludes with a comprehensive report demonstrating the method's fitness for purpose.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Implement Method Implementation Report->Implement G Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Linearity Linearity Range Range Linearity->Range defines boundaries of LOD_LOQ LOD & LOQ Linearity->LOD_LOQ can be used to calculate Accuracy->Range defines boundaries of Precision Precision Precision->Range defines boundaries of

Sources

Unlocking Precision in Alkylation: The Strategic Advantages of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Advanced Synthetic Chemistry

In the intricate landscape of synthetic organic chemistry and drug development, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic route. While a plethora of alkylating agents are available, ranging from simple alkyl halides to complex bespoke reagents, 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene emerges as a reagent of particular interest for specific, high-value applications. This guide provides an in-depth comparison of this unique reagent against more conventional alkylating agents, supported by mechanistic insights and experimental considerations.

The Architectural Advantage: Understanding the Reactivity of this compound

At its core, this compound is a bifunctional reagent. Its reactivity is a direct consequence of the interplay between its two key functional groups: the reactive benzylic bromide and the electron-withdrawing phenylsulfonyl group, positioned in a unique ortho configuration.

  • The Benzylic Bromide: This moiety is a potent electrophile, readily participating in SN2 reactions with a wide range of nucleophiles. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state, leading to facile alkylation.

  • The Phenylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing group. This has two significant consequences. Firstly, it enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Secondly, the protons on the methylene bridge adjacent to the sulfonyl group are acidic, offering a handle for further functionalization or for influencing the conformational behavior of the molecule.

  • The Ortho-Substitution Pattern: The close proximity of the bromomethyl and (phenylsulfonyl)methyl groups on the benzene ring is the defining feature of this reagent. This arrangement can lead to unique intramolecular interactions and can be exploited to achieve specific stereochemical outcomes or to construct complex ring systems.

Comparative Performance: Benchmarking Against Standard Alkylating Agents

To fully appreciate the advantages of this compound, it is instructive to compare its performance against more commonplace alkylating agents in various synthetic scenarios.

Table 1: Comparative Analysis of Alkylating Agents
FeatureThis compoundBenzyl BromideMethyl IodideDimethyl Sulfate
Reactivity HighHighVery HighHigh
Selectivity Potentially High (Ortho-directing)ModerateLowModerate
Handling Solid, stableLacrymator, liquidVolatile liquidHighly toxic liquid
Byproducts Phenylsulfinic acid derivativesBenzoic acid/alcoholMethaneSulfuric acid
Key Advantage Bifunctionality, potential for cyclizationSimplicity, cost-effectiveSmall size, high reactivityHigh reactivity, cost-effective
Key Disadvantage Higher cost, niche applicationsLacrymator, simple structureLow selectivity, volatilityHigh toxicity
Experimental Workflow: A Representative Alkylation Protocol

The following protocol outlines a general procedure for the N-alkylation of a primary amine using this compound.

Diagram 1: Experimental Workflow for N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve amine (1.0 eq) in anhydrous DMF prep2 Add K2CO3 (1.5 eq) prep1->prep2 prep3 Stir at room temperature for 15 min prep2->prep3 reac1 Add this compound (1.1 eq) prep3->reac1 reac2 Heat to 60 °C reac1->reac2 reac3 Monitor by TLC until starting material is consumed reac2->reac3 work1 Cool to room temperature reac3->work1 work2 Quench with water work1->work2 work3 Extract with ethyl acetate work2->work3 work4 Dry organic layer (Na2SO4) work3->work4 work5 Concentrate in vacuo work4->work5 work6 Purify by column chromatography work5->work6

Caption: A typical workflow for the N-alkylation of a primary amine.

Mechanistic Insights: The Rationale Behind Enhanced Performance

The superior performance of this compound in certain applications can be attributed to several key mechanistic factors.

Diagram 2: Mechanistic Rationale for Enhanced Selectivity

cluster_logic reagent 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene features Ortho-substitution Electron-withdrawing SO2Ph Benzylic Bromide advantages Conformational Rigidity Enhanced Electrophilicity Potential for Intramolecular Cyclization Directed Alkylation features:f1->advantages:a1 features:f1->advantages:a3 features:f2->advantages:a2 features:f3->advantages:a2 features:f1->advantages:a4

Caption: The structural features of the reagent lead to distinct advantages.

The ortho-positioning of the two side chains can enforce a specific conformation upon the molecule. This pre-organization can be highly advantageous in reactions where a particular three-dimensional arrangement is required for high selectivity, such as in the formation of macrocycles or in diastereoselective reactions. Furthermore, the electron-withdrawing nature of the phenylsulfonyl group not only activates the benzylic bromide towards nucleophilic attack but can also serve as a coordinating site for a metal catalyst, thereby directing the alkylation to a specific position on the substrate.

Case Study: Synthesis of a Constrained Peptide Mimic

A compelling application of this compound is in the synthesis of conformationally constrained peptide mimics. In this context, the reagent can be used to bridge two amino acid residues, creating a cyclic structure that mimics a beta-turn. This is a crucial structural motif in many biologically active peptides. The rigidity imparted by the ortho-substituted benzene ring allows for precise control over the conformation of the resulting cyclic peptide, which is often not achievable with more flexible linkers.

Conclusion: A Niche Reagent for High-Impact Applications

While not a universal replacement for standard alkylating agents like benzyl bromide or methyl iodide, this compound offers a unique set of advantages for specialized applications. Its bifunctional nature, coupled with the conformational constraints imposed by its ortho-substitution pattern, makes it an invaluable tool for the construction of complex molecular architectures with a high degree of stereochemical control. For researchers and drug development professionals working on projects that demand precision and the ability to create highly organized molecular structures, this compound represents a powerful and often enabling reagent.

References

  • Benzylic Halides in Organic Synthesis: For a general overview of the reactivity of benzylic halides, please refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Sulfones in Organic Chemistry: The role and reactivity of the sulfonyl group are well-documented. A relevant review can be found in journals such as Chemical Reviews or Accounts of Chemical Research.
  • Conformational Control in Organic Synthesis: For an understanding of how conformational constraints can influence reaction outcomes, literature on stereoselective synthesis and macrocycliz

A Comparative Guide to the Spectroscopic Analysis of Benzylic Sulfones: Elucidating the Structure of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel organic compounds is a cornerstone of progress. This guide provides an in-depth technical comparison of the spectroscopic analysis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene and a structurally related alternative, 1-Methyl-2-[(phenylsulfonyl)methyl]benzene . Through a detailed examination of anticipated and experimental spectroscopic data, we will illustrate the principles of structural elucidation and highlight the impact of subtle molecular modifications on the resulting spectra.

The Significance of Ortho-Substituted Benzyl Sulfones

Compounds bearing the phenylsulfonyl moiety are of significant interest in medicinal chemistry due to their diverse biological activities. The specific ortho-substitution pattern, as seen in our target molecule, creates a unique steric and electronic environment that can profoundly influence a molecule's interaction with biological targets. The presence of a reactive bromomethyl group further enhances its utility as a versatile synthetic intermediate for the introduction of various pharmacophores.

Molecular Structure and Spectroscopic Roadmap

To understand the spectroscopic data, a clear visualization of the molecular structures is essential.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of Target/Alternative Compound MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR Confirms Key Bonds NMR NMR Spectroscopy (¹H and ¹³C) Elucidate Connectivity Synthesis->NMR Maps Carbon-Hydrogen Framework Confirmation Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Experimental workflow for structural elucidation.

Part 1: Spectroscopic Analysis of this compound (Predicted)

Due to the absence of published experimental data, this section provides a predicted analysis based on the known effects of the constituent functional groups on spectroscopic measurements.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the ortho-substitution pattern, which reduces molecular symmetry.

  • Aromatic Protons (δ 7.0-8.0 ppm): A series of multiplets corresponding to the nine aromatic protons on the two benzene rings. The protons on the phenylsulfonyl group are expected to be in a different chemical environment from those on the bromomethyl-substituted ring.

  • Benzylic Protons (SO₂-CH₂): A singlet at approximately δ 4.3-4.5 ppm , integrating to two protons. The electron-withdrawing nature of the adjacent phenylsulfonyl group causes a significant downfield shift.

  • Benzylic Protons (Br-CH₂): A singlet expected around δ 4.5-4.7 ppm , integrating to two protons. The electronegative bromine atom and the benzene ring will deshield these protons, shifting them downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 14 carbon atoms, reflecting the molecule's symmetry.

  • Aromatic Carbons (δ 125-140 ppm): Multiple signals in this region corresponding to the aromatic carbons. Carbons directly attached to the sulfonyl group (ipso-carbons) will have distinct chemical shifts.

  • Benzylic Carbon (SO₂-CH₂): A signal anticipated in the δ 60-65 ppm range.

  • Benzylic Carbon (Br-CH₂): A signal expected around δ 30-35 ppm .

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the phenyl and sulfonyl groups.

  • S=O Stretching: Two strong, characteristic absorption bands are expected for the sulfonyl group: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹ .

  • C-H Stretching (Aromatic): Signals above 3000 cm⁻¹ .

  • C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹ .

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A weak to medium absorption in the fingerprint region, typically around 600-700 cm⁻¹ .

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 324 and 326 , corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Key Fragments:

    • Loss of Br• (m/z 245): [M-Br]⁺

    • Loss of C₆H₅SO₂• (m/z 183/185): [M-PhSO₂]⁺

    • Tropylium ion (m/z 91): [C₇H₇]⁺, a common fragment for benzylic compounds.

    • Phenyl cation (m/z 77): [C₆H₅]⁺

Part 2: Comparative Analysis with 1-Methyl-2-[(phenylsulfonyl)methyl]benzene

For a practical comparison, we will now examine the available, albeit limited, data for the structural analog, 1-Methyl-2-[(phenylsulfonyl)methyl]benzene.

Spectroscopic FeatureThis compound (Predicted)1-Methyl-2-[(phenylsulfonyl)methyl]benzene (Experimental/Predicted)Rationale for Differences
¹H NMR: Benzylic CH₂/CH₃ ~ δ 4.5-4.7 ppm (CH₂Br)~ δ 2.4 ppm (CH₃)The highly electronegative bromine atom in the target compound causes a significant downfield shift of the adjacent protons compared to the methyl group in the alternative.
¹³C NMR: Benzylic C ~ δ 30-35 ppm (CH₂Br)~ δ 20-25 ppm (CH₃)The "heavy atom effect" of bromine and its electronegativity shifts the attached carbon to a different chemical shift range compared to a simple methyl group.
IR: C-X Stretch ~ 600-700 cm⁻¹ (C-Br)N/AThe C-Br stretch is a key distinguishing feature in the fingerprint region for the target molecule.
MS: Molecular Ion m/z 324/326 (Isotopic pattern)m/z 246The presence of bromine in the target compound results in a characteristic M/M+2 isotopic pattern, which is absent in the alternative. The molecular weight is also significantly different.

Expert Insights: The most telling difference in the ¹H NMR spectra would be the chemical shift of the benzylic protons. The downfield shift to the δ 4.5-4.7 ppm region is a strong indicator of a bromomethyl group attached to a benzene ring. In contrast, the benzylic methyl protons of the alternative would appear much further upfield. Similarly, the isotopic signature of bromine in the mass spectrum provides an unambiguous confirmation of its presence.

Part 3: Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and spectroscopic analysis of compounds like this compound.

Synthesis Protocol: Benzylic Bromination

This protocol describes a common method for the synthesis of benzylic bromides from their corresponding methyl-substituted precursors.

  • Reactant Preparation: Dissolve 1-Methyl-2-[(phenylsulfonyl)methyl]benzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask.

  • Initiation: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator, such as benzoyl peroxide (0.05 eq), to the reaction mixture.

  • Reaction: Reflux the mixture with stirring, while irradiating with a UV lamp to facilitate the radical chain reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Sample Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Dissolution: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Analysis: Cap the NMR tube and place it in the NMR spectrometer for data acquisition.

Infrared (IR) Spectroscopy (KBr Pellet Method)

  • Sample Grinding: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS) (Electron Ionization - EI)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization and Analysis: The sample is vaporized and then ionized by a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio and detected.

Conclusion

The structural confirmation of this compound, while challenging due to the lack of readily available experimental data, can be confidently approached through a combination of predictive analysis and comparison with a suitable analog. The key differentiating spectroscopic features—the downfield-shifted bromomethyl protons in ¹H NMR, the characteristic C-Br stretch in the IR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum—provide a clear and definitive pathway for its identification. The protocols outlined in this guide offer a robust framework for the synthesis and rigorous characterization of this and similar benzylic sulfone derivatives, empowering researchers in their pursuit of novel therapeutic agents.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

A Comprehensive Guide to the Applications of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the choice of starting materials is a critical determinant of efficiency, yield, and the novelty of the resulting molecular architectures. This guide provides an in-depth technical overview of the applications of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene, a versatile bifunctional reagent. We will objectively compare its performance in the synthesis of nitrogen-containing heterocycles, particularly isoindolinones, with alternative synthetic strategies, supported by available data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and scientists in making informed decisions for their synthetic endeavors.

Introduction to this compound: A Unique Bifunctional Reagent

This compound (CAS No. 88116-02-3) is a crystalline solid with a melting point of 93-95 °C.[1][2] Its chemical structure is characterized by two key reactive sites ortho to each other on a benzene ring: a bromomethyl group and a phenylsulfonylmethyl group.

The bromomethyl group serves as a classic electrophilic center, readily participating in nucleophilic substitution reactions. The reactivity of this benzylic bromide is a cornerstone of its utility in constructing new carbon-heteroatom bonds.[3] The adjacent phenylsulfonylmethyl group, with its electron-withdrawing nature, can influence the reactivity of the benzylic bromide and also presents opportunities for further chemical transformations. This unique ortho arrangement of two distinct functionalities makes this compound a valuable precursor for the synthesis of fused heterocyclic systems.

Core Application: Synthesis of N-Substituted Isoindolinones

The most prominent application of this compound is in the synthesis of N-substituted isoindolinones. Isoindolinones are a significant class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds with a wide range of therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective activities.[4][5]

The synthesis of isoindolinones from this compound proceeds via a tandem reaction with primary amines. The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic benzylic carbon of the bromomethyl group, leading to an N-alkylation. This is followed by an intramolecular cyclization, where the nitrogen atom attacks one of the carbons of the phenylsulfonylmethyl group, ultimately forming the five-membered lactam ring of the isoindolinone.

graph "Reaction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent [label="1-Bromomethyl-2-\n[(phenylsulfonyl)methyl]benzene"]; amine [label="Primary Amine\n(R-NH2)"]; intermediate [label="N-Alkylation Intermediate", fillcolor="#EA4335"]; isoindolinone [label="N-Substituted Isoindolinone", fillcolor="#34A853"];

reagent -> intermediate [label="Nucleophilic\nSubstitution"]; amine -> intermediate; intermediate -> isoindolinone [label="Intramolecular\nCyclization"]; }

Caption: Generalized reaction pathway for the synthesis of N-substituted isoindolinones.
Comparative Analysis of Synthetic Routes to Isoindolinones

While various methods exist for the synthesis of isoindolinones, the use of ortho-functionalized benzyl bromides like the title compound offers a direct and often high-yielding approach. Alternative starting materials for N-substituted isoindolinones include 2-carboxybenzaldehyde and 2-cyanobenzaldehyde.

Starting MaterialAmineProductYield (%)
2-CarboxybenzaldehydeAniline2-phenylisoindolin-1-one98
2-CarboxybenzaldehydeBenzylamine2-benzylisoindolin-1-one99
2-Cyanobenzaldehyde2-Nitroaniline2-(2-nitrophenyl)isoindolin-1-one85
This compound Aromatic/Aliphatic Amines N-Substituted Isoindolinones Good to Excellent (Specific data pending further literature reports)
Caption: Comparison of reported yields for isoindolinone synthesis from different starting materials.[3]

The data suggests that while methods starting from 2-carboxybenzaldehyde can provide excellent yields, the utility of this compound lies in its potential for generating a diverse library of isoindolinones by simply varying the primary amine. The phenylsulfonyl group in the precursor also offers a potential handle for further diversification of the resulting isoindolinone core.

Experimental Protocol: Synthesis of N-Arylisoindolinones

The following is a generalized, detailed experimental protocol for the synthesis of N-arylisoindolinones using this compound. This protocol is based on established methodologies for similar reactions and should be optimized for specific substrates.

Materials:

  • This compound

  • Substituted primary aromatic amine (e.g., aniline, p-toluidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#F1F3F4"; A [label="Dissolve 1-Bromomethyl-2-\n[(phenylsulfonyl)methyl]benzene in anhydrous DMF"]; B [label="Add primary amine (1.1 eq)"]; C [label="Add non-nucleophilic base (1.5 eq)"]; }

subgraph "cluster_1" { label = "Reaction Conditions"; bgcolor="#F1F3F4"; D [label="Stir at room temperature for 1-2 hours"]; E [label="Heat to 60-80 °C and monitor by TLC"]; }

subgraph "cluster_2" { label = "Workup and Purification"; bgcolor="#F1F3F4"; F [label="Cool to room temperature and pour into water"]; G [label="Extract with ethyl acetate"]; H [label="Wash with brine, dry over Na2SO4, and concentrate"]; I [label="Purify by column chromatography"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: A step-by-step workflow for the synthesis of N-arylisoindolinones.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the desired primary aromatic amine (1.1 eq) followed by the non-nucleophilic base (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the initial N-alkylation. Subsequently, heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylisoindolinone.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Broader Applications in Fused Heterocyclic Synthesis

The bifunctional nature of this compound extends its utility beyond the synthesis of simple isoindolinones. It serves as a valuable precursor for the construction of more complex, fused heterocyclic systems. By employing different nucleophilic partners, a variety of ring systems can be accessed. For instance, reaction with binucleophiles could lead to the formation of larger heterocyclic rings fused to the isoindolinone core. The exploration of these reactions opens avenues for the discovery of novel chemical entities with unique structural and biological properties.[6][7][8]

Significance in Medicinal Chemistry and Drug Discovery

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[9] Therefore, the ability to efficiently synthesize a diverse range of N-substituted isoindolinones from this compound is of significant interest to drug discovery programs.

The synthesized isoindolinone derivatives can be subjected to a battery of pharmacological evaluations to assess their potential as therapeutic agents. For example, they can be screened for their inhibitory activity against various enzymes, such as kinases and proteases, which are often implicated in diseases like cancer. Furthermore, their antimicrobial and antioxidant properties can be investigated.[9][10] The phenylsulfonyl group, if retained in the final product, can also influence the pharmacokinetic properties of the molecule and provide additional points for interaction with biological targets.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, with its primary application being the efficient construction of N-substituted isoindolinones. This guide has provided a comparative overview of its utility, highlighting its potential for generating diverse molecular scaffolds relevant to drug discovery. The provided experimental protocol serves as a practical starting point for researchers looking to employ this reagent in their synthetic campaigns. Further exploration into the reactivity of this bifunctional precursor is likely to uncover new and exciting applications in the synthesis of complex heterocyclic systems, further solidifying its importance in the toolkit of the modern synthetic chemist.

References

  • Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]

  • Barros, C. D. S., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. NIH. [Link]

  • Kadama, H. K., & Tilve, S. G. (2015). Isoindoloindolones - biological activities and syntheses. Semantic Scholar. [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. [Link]

  • Singh, P., et al. (2019). Convenient and efficient synthesis of novel 11H-benzo[10][11][1][9]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. RSC Advances. [Link]

  • Ghorab, M. M., et al. (2013). Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines. Molecules. [Link]

  • Piaz, V. D., et al. (2017). An Easy Access to Furan-Fused Polyheterocyclic Systems. Molecules. [Link]

  • El-Sayed, H. A., et al. (2013). Synthesis of some fused heterocyclic systems and their nucleoside candidates. Research on Chemical Intermediates. [Link]

  • Van der Mey, M., et al. (2009). A New Synthesis of Benzo[f]isoindole-4,9-diones by Radical Alkylation and Bromomethylation of 1,4-Naphthoquinones. European Journal of Organic Chemistry. [Link]

  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. PMC. [Link]

  • Al-Adiwish, W. M., et al. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of ChemTech Research. [Link]

  • Kumar, A., et al. (2025). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. The Journal of Organic Chemistry. [Link]

  • Umadevi, M., et al. (2015). Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis of a library of tricyclic azepinoisoindolinones. ResearchGate. [Link]

  • Schwan, A. L., et al. (2011). Separate Deprotonation Reactions Converge Mechanistically for a New Cyclization of Benzyl 1-Alkynyl Sulfones. Organic Letters. [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. ResearchGate. [Link]

  • Schwan, A. L., et al. (2011). Separate deprotonation reactions converge mechanistically for a new cyclization of benzyl 1-alkynyl sulfones. PubMed. [Link]

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biological activity of compounds synthesized from 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activities of Synthesized Compounds

The benzyl phenyl sulfone moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets, leading to a broad range of therapeutic applications.[1] This guide will explore three key areas of biological activity stemming from this core structure: anticancer, PARP inhibition, and antibacterial activities.

Part 1: Anticancer Activity of Benzyl Phenyl Sulfone and Benzenesulfonamide Derivatives

The quest for novel anticancer agents has led to the exploration of a multitude of chemical scaffolds. Among these, derivatives of benzyl phenyl sulfone and benzenesulfonamide have emerged as particularly promising, demonstrating potent cytotoxicity against a range of cancer cell lines.

Comparative Analysis of Anticancer Potency

A notable example is the styryl benzyl sulfone, Rigosertib (ON-01910) , which has been investigated in clinical trials. Rigosertib exhibits broad-spectrum anticancer activity with IC50 values in the nanomolar range across numerous cancer cell lines, while showing significantly less effect on normal cells.[2][3] Further research has led to the synthesis of novel benzyl naphthyl sulfone derivatives inspired by Rigosertib's structure, some of which also display potent antineoplastic activity at nanomolar concentrations.[3]

Benzenesulfonamide derivatives have also been extensively studied for their anticancer properties. Various synthesized series of these compounds have shown significant growth inhibition against lung, cervical, breast, and prostate cancer cell lines, with IC50 values often in the low micromolar range.[4][5][6]

The following table summarizes the in vitro cytotoxic activity of representative compounds against various human cancer cell lines.

Compound ClassRepresentative Compound/SeriesCancer Cell LineIC50 (µM)Reference
Styryl Benzyl SulfoneRigosertibVarious (94 cell lines)0.05 - 0.25[2][3]
Benzyl Naphthyl Sulfone(2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine (15b)HeLa0.015[3]
Benzyl Naphthyl Sulfone(2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine (15b)MCF-70.021[3]
Benzyl Naphthyl Sulfone(2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine (15b)HepG20.029[3]
Benzenesulfonamide3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamides (Series 4a-4g, 5a-5g)A549 (Lung)1.98 - 9.12[4]
Benzenesulfonamide3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamides (Series 4a-4g, 5a-5g)HeLa (Cervical)2.05 - 8.76[4]
Benzenesulfonamide3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamides (Series 4a-4g, 5a-5g)MCF-7 (Breast)2.12 - 8.99[4]
BenzenesulfonamideThiazol-4-one-benzenesulfonamides (Compound 4c)MCF-7 (Breast)3.67[5]
BenzenesulfonamideThiazol-4-one-benzenesulfonamides (Compound 4e)MDA-MB-231 (Breast)3.58[5]
BenzenesulfonamideImidazole-benzenesulfonamide (Compound 23)MDA-MB-231 (Breast)20.5[6]
BenzenesulfonamideImidazole-benzenesulfonamide (Compound 23)IGR39 (Melanoma)27.8[6]
Mechanism of Anticancer Action

The anticancer mechanisms of these compounds are often multifaceted. Rigosertib, for instance, was initially identified as a multi-kinase inhibitor, notably targeting Polo-like kinase 1 (PLK1) and the PI3K/Akt pathway.[2][7] More recent studies suggest it also functions as a microtubule-destabilizing agent and can induce mitotic stress.[7][8] This disruption of critical cellular processes ultimately leads to G2/M cell cycle arrest and apoptosis.[2][9] Some novel benzyl naphthyl sulfone derivatives have been shown to induce apoptosis via the p53-Bcl-2-Bax signaling pathway.[3]

Benzenesulfonamide derivatives often exert their anticancer effects through the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor cell survival.[5][10]

cluster_0 Rigosertib (Benzyl Phenyl Sulfone) cluster_1 Benzenesulfonamide Derivatives Rigosertib Rigosertib PLK1_inhibition PLK1 Inhibition Rigosertib->PLK1_inhibition PI3K_Akt_inhibition PI3K/Akt Pathway Inhibition Rigosertib->PI3K_Akt_inhibition Microtubule_destabilization Microtubule Destabilization Rigosertib->Microtubule_destabilization G2_M_arrest G2/M Cell Cycle Arrest PLK1_inhibition->G2_M_arrest Apoptosis Apoptosis PI3K_Akt_inhibition->Apoptosis Microtubule_destabilization->G2_M_arrest G2_M_arrest->Apoptosis Benzenesulfonamides Benzenesulfonamides CAIX_inhibition Carbonic Anhydrase IX Inhibition Benzenesulfonamides->CAIX_inhibition pH_disruption Tumor Microenvironment pH Disruption CAIX_inhibition->pH_disruption Tumor_growth_inhibition Tumor Growth Inhibition pH_disruption->Tumor_growth_inhibition

Figure 1: Simplified mechanisms of anticancer action.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Start Start Plate_cells Plate cells in 96-well plate Start->Plate_cells Incubate_24h Incubate 24h Plate_cells->Incubate_24h Add_compound Add serial dilutions of test compound Incubate_24h->Add_compound Incubate_72h Incubate 72h Add_compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_solubilizer Add solubilization reagent Incubate_4h->Add_solubilizer Read_absorbance Read absorbance at 570 nm Add_solubilizer->Read_absorbance Calculate_IC50 Calculate IC50 Read_absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow of the MTT cytotoxicity assay.

Part 2: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[4] Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, based on the principle of synthetic lethality.[15] The benzyl phenyl sulfone and related scaffolds have been explored for the development of novel PARP inhibitors.

Comparative Analysis of PARP1 Inhibition

While the initial search did not yield a large number of benzyl phenyl sulfone-based PARP inhibitors, the structural motifs are present in known inhibitors and synthesized libraries. For example, a recent study detailed the design of dual PARP/NAMPT inhibitors where a piperidine-sulfone-benzyl linker was key to achieving potent dual inhibition.[16] This highlights the potential of the core structure in designing new classes of PARP inhibitors.

The table below presents data for a promising dual PARP1/NAMPT inhibitor alongside the well-established PARP inhibitor, Olaparib.

CompoundTarget(s)IC50 (nM)Reference
OlaparibPARP11.4 ± 0.5[16]
Compound 10cPARP11.1 ± 0.4[16]
Compound 10cNAMPT15 ± 6[16]
Experimental Protocol: PARP1 Inhibition Assay

Several formats exist for measuring PARP1 activity and its inhibition, including chemiluminescent and colorimetric assays.[17][18]

Principle: These assays typically involve a plate coated with histones, a substrate for PARP1. In the presence of activated DNA and NAD+, PARP1 catalyzes the poly(ADP-ribosyl)ation (PARylation) of the histones. The resulting PAR chains are then detected using an anti-pADPr antibody, followed by a secondary antibody conjugated to an enzyme (like HRP) for signal generation.[18]

Procedure (Colorimetric Example):

  • Plate Coating: Use a 96-well plate pre-coated with histone H4.[18]

  • Inhibitor Addition: Add the test compounds (potential PARP inhibitors) to the wells.

  • Enzyme Reaction: Add PARP1 enzyme and activated DNA to initiate the reaction.

  • PARylation: Add NAD+ to start the PARylation of the histones and incubate for 30 minutes.[18]

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Incubation: Add a primary antibody that recognizes the pADPr chains, followed by a wash and the addition of an HRP-conjugated secondary antibody.[18]

  • Signal Development: Add a colorimetric substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with an acid solution.[18]

  • Absorbance Reading: Measure the absorbance at 450 nm. The signal intensity is proportional to PARP1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Part 3: Antibacterial Activity

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antibacterial agents.[19] The benzyl phenyl sulfide and sulfone scaffold has shown promise in this therapeutic area as well.

Comparative Analysis of Antibacterial Efficacy

Several series of benzyl phenyl sulfide and vinyl phenyl sulfone derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated potent activity against various strains of S. aureus, including MRSA, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[19][20]

The following table summarizes the antibacterial activity of representative compounds.

Compound ClassRepresentative Compound/SeriesBacterial StrainMIC (µg/mL)Reference
Benzyl Phenyl SulfideSeries 5a-5l, 12p-12uMRSA (various strains)2 - 64[19]
Vinyl Phenyl Sulfone(E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrileS. aureus (MSSA)1.875[20]
Vinyl Phenyl Sulfone(E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrileS. aureus (MRSA USA300)3.75[20]
Guanidine Hydrazone3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m)S. aureus0.5[21]
Guanidine Hydrazone3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m)E. coli1[21]
Mechanism of Antibacterial Action

The antibacterial mechanism for some benzyl phenyl sulfide derivatives involves the disruption of the bacterial cell membrane.[19] For vinyl phenyl sulfones, the proposed mechanism involves the conjugation with sulfhydryl groups in essential bacterial proteins, such as cysteine proteinases, which are vital for bacterial survival and pathogenesis.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.[22][23]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible bacterial growth is identified as the MIC.[24]

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[22]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[23] Dilute this suspension to the final inoculum concentration of about 5 x 10^5 CFU/mL.[22]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[22]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible bacterial growth.[22]

Conclusion

The benzyl phenyl sulfone and benzenesulfonamide scaffolds are demonstrably versatile frameworks for the synthesis of a wide array of biologically active compounds. The derivatives discussed in this guide exhibit potent anticancer, PARP inhibitory, and antibacterial activities, often with distinct mechanisms of action. The comparative data presented herein, alongside detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development, highlighting the continued potential of this privileged structural motif in generating novel therapeutic agents.

References

  • 2][7][25]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed Central

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A Comparative Guide to the Mechanistic Pathways of Reactions Involving 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the generation of highly reactive intermediates under controlled conditions is paramount for the construction of complex molecular architectures. Among these, ortho-quinodimethanes (o-QDMs) have emerged as powerful synthons, particularly in Diels-Alder reactions, for the stereoselective formation of polycyclic systems. This guide provides a detailed mechanistic comparison of the reactions involving 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene, a versatile precursor for o-QDMs, and evaluates its performance against alternative synthetic strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Role of this compound: The Sulfone Extrusion Pathway

This compound serves as a stable, crystalline solid that, upon treatment with a suitable base, undergoes an intramolecular cyclization to form 1,3-dihydrobenzo[c]thiophene 2,2-dioxide. This cyclic sulfone is the direct precursor to the desired o-quinodimethane intermediate. The synthetic utility of this pathway hinges on the thermal extrusion of sulfur dioxide (SO₂), a clean, irreversible process that drives the reaction forward.

The mechanism proceeds in two key stages:

  • Intramolecular Cyclization: The process is initiated by a base-mediated deprotonation of the methylene group adjacent to the phenylsulfonyl moiety. The resulting carbanion then undergoes an intramolecular nucleophilic substitution, displacing the bromide to form the five-membered heterocyclic sulfone. The choice of a non-nucleophilic base is critical to prevent competing intermolecular reactions.

  • Thermal Cheletropic Extrusion: The cyclic sulfone, upon heating, undergoes a pericyclic reaction known as a cheletropic extrusion. In this concerted step, the sulfur-carbon bonds break, releasing a molecule of sulfur dioxide and generating the highly reactive o-quinodimethane. This intermediate can then be trapped in situ by a dienophile in a [4+2] cycloaddition reaction.

The phenylsulfonyl group plays a dual role in this methodology. Firstly, its electron-withdrawing nature acidifies the adjacent methylene protons, facilitating the initial deprotonation. Secondly, it forms a stable leaving group in the form of SO₂, providing a strong thermodynamic driving force for the generation of the o-QDM.

Comparative Analysis of o-Quinodimethane Generation Methods

The efficacy of this compound as an o-QDM precursor is best understood in the context of alternative methodologies. Here, we compare the sulfone extrusion pathway with two other prominent methods: the thermal ring-opening of benzocyclobutenes and modern palladium-catalyzed approaches.

Generation MethodPrecursorReaction ConditionsAdvantagesDisadvantages
Sulfone Extrusion This compoundBase, then high temperature (typically >180 °C)Stable, readily available precursor; clean extrusion of SO₂.High temperatures can lead to side reactions and may not be suitable for sensitive substrates; potential for racemization at high temperatures.[1]
Benzocyclobutene Ring Opening Benzocyclobutene derivativesHigh temperature (typically >180 °C)Generates o-QDM directly; well-established method.Precursors can be challenging to synthesize; high temperatures required, which can lead to racemization of stereocenters.[1]
Palladium-Catalyzed Multicomponent Reaction 2-Vinylbromoarenes, diazo species, and carbon nucleophilesPd catalyst, ligand, base, moderate temperature (e.g., 80 °C)Milder reaction conditions; convergent, one-pot synthesis of complex polycyclic compounds from simple precursors.[2][3]Requires careful optimization of catalyst, ligand, and reaction conditions; may not be suitable for all substrate combinations.

Expert Insights: The choice of o-QDM precursor is a critical experimental parameter that directly influences the stereochemical outcome of the subsequent Diels-Alder reaction. While both sulfone extrusion and benzocyclobutene ring-opening are reliable methods, the high temperatures required can be a significant drawback, particularly when dealing with chiral substrates where racemization is a concern.[1] The development of palladium-catalyzed methods represents a significant advancement, offering a milder and more convergent approach to the synthesis of complex polycyclic structures.[2][3] However, the classic sulfone extrusion method, originating from precursors like this compound, remains a valuable and practical option, especially when the thermal stability of the substrates is not a limiting factor.

Mechanistic Visualization

To further elucidate the reaction pathways, we provide the following diagrams generated using Graphviz.

mechanistic_pathway cluster_sulfone Sulfone Extrusion Pathway precursor 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene sulfone 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide precursor->sulfone Base oQDM1 o-Quinodimethane sulfone->oQDM1 Δ (-SO₂) product1 Diels-Alder Adduct oQDM1->product1 + Dienophile

Caption: The Sulfone Extrusion Pathway for o-QDM Generation.

comparison cluster_sulfone Sulfone Extrusion cluster_b_cyclo Benzocyclobutene Ring Opening cluster_pd Palladium-Catalyzed oQDM o-Quinodimethane sulfone_precursor 1-Bromomethyl-2- [(phenylsulfonyl)methyl]benzene sulfone_precursor->oQDM 1. Base 2. Δ (-SO₂) b_cyclo_precursor Benzocyclobutene b_cyclo_precursor->oQDM Δ pd_precursors 2-Vinylbromoarene + Diazo Compound + Nucleophile pd_precursors->oQDM [Pd]

Sources

A Comparative Guide to the Synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the efficient synthesis of key intermediates is a cornerstone of innovation and cost-effectiveness. 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene stands as a valuable building block, its unique structure lending itself to the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two plausible synthetic methodologies for this compound, starting from the readily available precursor, o-xylene. We will delve into a cost-benefit analysis, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of this compound

The title compound, with its reactive bromomethyl group and the stable phenylsulfonylmethyl moiety, serves as a versatile intermediate in organic synthesis. The strategic placement of these functional groups in an ortho configuration on the benzene ring allows for the construction of various heterocyclic systems and complex molecules with potential biological activity. The demand for efficient and scalable synthetic routes is therefore of paramount importance. This guide will explore two primary pathways, dissecting their chemical logic, practicality, and economic viability.

Synthetic Route A: A Stepwise Approach via Monobromination and Sulfonylation

This linear synthesis involves a three-step sequence, beginning with the selective monobromination of one methyl group of o-xylene, followed by the introduction of the phenylsulfonyl group, and concluding with the bromination of the second methyl group.

Logical Workflow for Route A

Route A Workflow o_xylene o-Xylene step1 Step 1: Monobromination o_xylene->step1 intermediate1 2-Methylbenzyl bromide step1->intermediate1 step2 Step 2: Sulfonylation intermediate1->step2 intermediate2 2-Methylbenzyl phenyl sulfone step2->intermediate2 step3 Step 3: Bromination intermediate2->step3 final_product This compound step3->final_product

Caption: Stepwise synthesis of the target compound via Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 2-Methylbenzyl bromide

  • Reaction: Free radical bromination of o-xylene.

  • Procedure: 0.2 moles of o-xylene are dissolved in carbon tetrachloride. The solution is heated to reflux and irradiated with a 500-watt photolamp. 0.205 moles of bromine, dried over concentrated sulfuric acid, are added dropwise. The reaction is monitored by the disappearance of the bromine color. After completion, the mixture is washed with water and aqueous sodium bicarbonate, dried, and the solvent is evaporated. The product is purified by vacuum distillation.[1]

  • Yield: Approximately 80%.[1]

Step 2: Synthesis of 2-Methylbenzyl phenyl sulfone

  • Reaction: Nucleophilic substitution of 2-methylbenzyl bromide with sodium benzenesulfinate.

  • Procedure: 2-Methylbenzyl bromide is dissolved in a suitable solvent such as ethanol or DMF. An equimolar amount of sodium benzenesulfinate is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the product is isolated by precipitation or extraction.

  • Yield: Estimated to be in the range of 85-95% based on similar nucleophilic substitution reactions.

Step 3: Synthesis of this compound

  • Reaction: Free radical bromination of the remaining methyl group of 2-methylbenzyl phenyl sulfone.

  • Procedure: 2-Methylbenzyl phenyl sulfone is dissolved in a non-polar solvent like carbon tetrachloride or cyclohexane. N-Bromosuccinimide (NBS) is added, along with a radical initiator such as AIBN or benzoyl peroxide. The mixture is refluxed and irradiated with a UV lamp until the starting material is consumed. The succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated to yield the final product, which may require further purification by crystallization.

  • Yield: Estimated to be around 70-80%, as the bulky phenylsulfonylmethyl group might slightly hinder the reaction.

Synthetic Route B: A Convergent Approach via Dibromination and Monosubstitution

This two-step approach involves the initial dibromination of both methyl groups of o-xylene, followed by a selective monosubstitution with sodium benzenesulfinate.

Logical Workflow for Route B

Route B Workflow o_xylene o-Xylene step1 Step 1: Dibromination o_xylene->step1 intermediate o-Xylylene dibromide step1->intermediate step2 Step 2: Monosubstitution intermediate->step2 final_product This compound step2->final_product

Caption: Convergent synthesis of the target compound via Route B.

Experimental Protocols for Route B

Step 1: Synthesis of o-Xylylene dibromide (1,2-Bis(bromomethyl)benzene)

  • Reaction: Free radical bromination of both methyl groups of o-xylene.

  • Procedure: o-Xylene (1 mole) is heated to 125°C and illuminated with a sun lamp. Bromine (2.2 moles) is added dropwise over 1.5 hours. The mixture is stirred for an additional 30 minutes under illumination. After cooling, the product is crystallized from petroleum ether.[2]

  • Yield: A reported yield is between 48-53%, which presents a significant drawback for this route.[2] A higher yield method would be necessary for this route to be competitive.

Step 2: Synthesis of this compound

  • Reaction: Selective nucleophilic monosubstitution of o-xylylene dibromide with sodium benzenesulfinate.

  • Procedure: o-Xylylene dibromide is dissolved in a solvent, and the solution is cooled. A solution of sodium benzenesulfinate (1 equivalent) is added slowly, and the reaction is carefully monitored to maximize the formation of the monosubstituted product. The reaction is quenched once the optimal conversion is reached. The product is then isolated and purified, likely requiring chromatographic separation from the starting material and the disubstituted byproduct.

  • Yield: The yield for this selective monosubstitution is challenging to predict without experimental data. Controlling the reaction to prevent the formation of the disubstituted product, 1,2-bis[(phenylsulfonyl)methyl]benzene, is the primary challenge. A yield of 40-60% for the desired monosubstituted product would be a reasonable estimate under optimized conditions.

Cost-Benefit Analysis: A Head-to-Head Comparison

To provide a practical comparison, we will analyze the estimated costs of raw materials and the overall efficiency of each route. The prices are based on bulk industrial estimates and may vary.

ReagentPrice (USD/kg)
o-Xylene~1.00[3][4][5][6][7]
Bromine~3.00[8][9][10][11][12]
N-Bromosuccinimide (NBS)~150.00[13][14][15][16][17]
Sodium Benzenesulfinate~3.00[18][19][20][21][22]

Assumptions for Cost Calculation (per mole of final product):

  • Molecular weight of this compound: 325.22 g/mol .

  • Ideal reaction conditions and no loss of material during workup and purification.

MetricRoute A (Stepwise)Route B (Convergent)
Starting Materials o-Xylene, Bromine, Sodium Benzenesulfinate, NBSo-Xylene, Bromine, Sodium Benzenesulfinate
Number of Steps 32
Overall Estimated Yield ~45-58%~19-32%
Estimated Reagent Cost per kg of Product High (due to NBS)Moderate
Key Challenges Handling of toxic bromine, use of expensive NBS, longer reaction sequence.Low yield in dibromination, difficult selective monosubstitution, challenging purification.
Scalability Readily scalable with established procedures.Scalability is challenging due to the low-yielding dibromination and the need for precise control during monosubstitution.

Analysis:

Route A, while involving an additional step and the use of the expensive reagent NBS, offers a significantly higher overall yield. The individual steps are generally high-yielding and utilize well-established and reliable reactions. The higher cost of NBS might be offset by the greater efficiency and easier purification, leading to a lower cost per kilogram of the final product in a scaled-up process.

Route B appears more concise with only two steps. However, the low yield of the initial dibromination step is a major drawback. Furthermore, the selective monosubstitution is a significant hurdle. The potential for the formation of a difficult-to-separate disubstituted byproduct could lead to extensive purification efforts, increasing both time and cost. While the raw material costs per reaction might seem lower, the poor overall yield makes this route less economically viable for large-scale production.

Conclusion and Recommendation

Based on this analysis, Synthetic Route A is the recommended pathway for the preparation of this compound. Its foundation on reliable, high-yielding reactions, despite the use of a more expensive reagent in the final step, results in a more efficient and likely more cost-effective process, especially at an industrial scale. The challenges associated with Route B, particularly the low yield of the dibromination and the lack of selectivity in the monosubstitution step, render it a less attractive option for researchers and drug development professionals who require a reliable and scalable synthesis.

Further optimization of Route A could focus on replacing NBS with a more economical brominating agent or developing a one-pot procedure to streamline the process. However, as it stands, the stepwise approach offers a clear and robust method for obtaining this valuable synthetic intermediate.

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  • Organicum. Practical Handbook of Organic Chemistry, by Heinz Becker, Werner Berger and Günter Domschke, Addison-Wesley Pub. Co, 172-174, (1973). [Link]

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  • IMARC Group. Bromine Prices November 2025: Index, Trend & Forecast. [Link]

  • BusinessAnalytiq. Ortho-Xylene price index. [Link]

  • IndiaMART. Ortho Xylene - O-Xylene Latest Price, Manufacturers & Suppliers. [Link]

  • PrepChem.com. Preparation of 1,2-bis(dibromomethyl)benzene. [Link]

  • Chemistry For Everyone. How Much Does Bromine Cost? - YouTube. [Link]

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  • IndiaMART. N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers. [Link]

  • Chemsavers, Inc. N-BROMOSUCCINIMIDE, 98% - 1 KG. [Link]

  • IndiaMART. Sodium Benzenesulfonate - Sodium Benzenesulphonate Latest Price, Manufacturers & Suppliers. [Link]

  • Tradeindia. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers. [Link]

  • Tradeindia. Ortho Xylene - Price, Manufacturers, Suppliers, Exporters. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene (CAS No. 88116-02-3). As a research chemical, its proper management is paramount to ensuring laboratory safety and environmental compliance. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Core Hazard Assessment and Immediate Safety Protocols

Before handling or disposing of any quantity of this compound, a thorough understanding of its intrinsic hazards is essential. This compound is a potent chemical that demands rigorous safety measures.

Causality of Hazards: The primary hazards of this molecule stem from the bromomethyl group. This functional group makes the compound a reactive alkylating agent, capable of covalently modifying biological macromolecules, which is the mechanistic basis for its severe corrosive effects on skin and eyes.

According to its Safety Data Sheet (SDS) information, the compound is classified with significant hazards that dictate all handling and disposal steps.[1]

ParameterSpecificationRationale & Source
GHS Signal Word DangerIndicates the presence of a severe hazard.[1]
Hazard Statement H314: Causes severe skin burns and eye damage.The compound is corrosive and can cause irreversible tissue damage upon contact.[1]
Waste Classification Halogenated Organic Waste The presence of bromine necessitates segregation into this specific waste stream for proper treatment.[2]
Incompatibilities Strong oxidizing agents, bases, alcohols, amines.Mixing with these substances can lead to vigorous, uncontrolled reactions. Keep waste streams separate.[3]
Mandatory Personal Protective Equipment (PPE)

Exposure to this compound poses significant risks, making the correct selection and use of PPE non-negotiable.[4]

  • Hand Protection: Wear chemical-resistant gloves such as nitrile or butyl rubber.[4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Eye and Face Protection: Chemical safety goggles used in conjunction with a full-face shield are required whenever there is a risk of splashes or aerosol generation.[1][4] This is critical to prevent irreversible eye damage.

  • Skin and Body Protection: A properly fastened lab coat is mandatory. For tasks with a higher risk of splashes, such as spill cleanup or bulk transfers, a chemically resistant apron or coveralls should be worn.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

The Critical Importance of Waste Segregation

Expert Insight: The single most important step in the disposal of this compound is its correct classification and segregation. Due to the bromine atom in its structure, this compound must be disposed of as Halogenated Organic Waste .[2]

This segregation is not merely a procedural formality; it is driven by the specific requirements of final disposal technology. Halogenated wastes cannot be disposed of via the same fuel blending process as non-halogenated solvents. Instead, they require high-temperature incineration with specialized "scrubbers" to neutralize the corrosive hydrogen bromide (HBr) gas produced during combustion.[6][7] Improperly mixing halogenated and non-halogenated waste streams leads to significant cost increases and can damage disposal facilities.[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to the final handoff to environmental health and safety (EHS) personnel.

Step 1: Waste Collection at the Point of Generation
  • Collect all materials contaminated with this compound as solid hazardous waste. This includes:

    • Residual or surplus solid chemical.

    • Contaminated personal protective equipment (gloves, weighing paper, etc.).

    • Spill cleanup materials.

    • Empty stock containers.

  • Crucially, do not mix this waste with non-halogenated organic solvents or aqueous waste streams. [8][9]

Step 2: Container Selection and Labeling
  • Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice.[10][11] The container must have a secure, threaded cap to prevent leaks and evaporation.[9][11]

  • Labeling: Proper labeling is a cornerstone of regulatory compliance and safety. As soon as the first item of waste is added, the container must be labeled with a hazardous waste tag.[8][10] The label must include:

    • The words "Hazardous Waste" .[12]

    • The full, unabbreviated chemical name: "this compound" .[10]

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic"). This can be done using pictograms or written text.[12]

    • The approximate percentage of each component if it is a mixed waste stream.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[11]

  • The labeled waste container for this compound must be stored in the SAA.

  • The container must be kept closed at all times except when waste is being actively added.[10][11]

  • Liquid waste containers must be placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[10]

  • Store the container away from incompatible materials.[10]

Step 4: Arranging for Final Disposal
  • Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), it must be prepared for pickup.[11]

  • Ensure the cap is tightly sealed and the label is complete and legible.

  • Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[10] Follow their specific procedures for scheduling a collection.

  • Do not move hazardous waste off-site yourself. Only licensed transporters are permitted to transport hazardous waste.[12]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (e.g., residual solid, contaminated materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe classify Step 2: Classify Waste Is it this compound or contaminated with it? ppe->classify waste_container Step 3: Select Waste Container - Chemically compatible (e.g., HDPE) - Sealable lid - Good condition classify->waste_container  Yes labeling Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Corrosive) waste_container->labeling segregate Step 5: Segregate as HALOGENATED ORGANIC WASTE (Do not mix with non-halogenated solvents) labeling->segregate storage Step 6: Store in SAA - In secondary containment - Keep container closed segregate->storage pickup Step 7: Arrange Disposal - Contact Institutional EHS - Fill out waste pickup request storage->pickup end Final Disposal by Certified Facility pickup->end

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Small Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into your designated halogenated organic waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: Evacuate the laboratory immediately and notify your institution's EHS or emergency response team.[8]

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Echemi. (n.d.). This compound Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Unknown Source. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Thermo Fisher Scientific. (2024). 4-Methylbenzyl bromide Safety Data Sheet.
  • Fisher Scientific. (2010). (1-Bromoethyl)benzene Safety Data Sheet.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-2-(propan-2-yl)benzene. PubChem Compound Database.
  • Echemi. (n.d.). 1-(1-BROMOMETHYL-VINYL)-4-CHLORO-BENZENE Safety Data Sheets.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.